molecular formula C83H147N3O16S4 B11929615 4A3-Cit

4A3-Cit

カタログ番号: B11929615
分子量: 1571.3 g/mol
InChIキー: XXANPQWCWMNBPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4A3-Cit is a useful research compound. Its molecular formula is C83H147N3O16S4 and its molecular weight is 1571.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C83H147N3O16S4

分子量

1571.3 g/mol

IUPAC名

2-[3-[3-[3-[bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate

InChI

InChI=1S/C83H147N3O16S4/c1-64(2)24-18-28-68(9)36-56-103-60-72(13)80(91)99-52-48-95-76(87)32-44-85(45-33-77(88)96-49-53-100-81(92)73(14)61-104-57-37-69(10)29-19-25-65(3)4)42-22-40-84(17)41-23-43-86(46-34-78(89)97-50-54-101-82(93)74(15)62-105-58-38-70(11)30-20-26-66(5)6)47-35-79(90)98-51-55-102-83(94)75(16)63-106-59-39-71(12)31-21-27-67(7)8/h24-27,68-75H,18-23,28-63H2,1-17H3

InChIキー

XXANPQWCWMNBPY-UHFFFAOYSA-N

正規SMILES

CC(CCC=C(C)C)CCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C

製品の起源

United States

Foundational & Exploratory

Unlocking Intracellular Delivery: A Technical Guide to the 4A3-Cit Mechanism of Action in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the ionizable lipid 4A3-Cit in the delivery of messenger RNA (mRNA). As the field of mRNA therapeutics continues to expand, the development of effective delivery vehicles is paramount. This compound has emerged as a significant component in lipid nanoparticle (LNP) formulations, demonstrating enhanced efficacy in vivo. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: The Role of Unsaturation in Endosomal Escape

The primary function of this compound in mRNA delivery is to facilitate the escape of the mRNA cargo from the endosome into the cytoplasm, a critical and often rate-limiting step in the delivery process.[1] this compound is an ionizable lipid characterized by an unsaturated citronellol tail.[2] This unsaturated structure is the key to its enhanced efficacy.

Following cellular uptake of the LNP via endocytosis, the nanoparticle is trafficked into the endosomal pathway. The acidic environment of the endosome protonates the ionizable headgroup of this compound and other ionizable lipids in the formulation. This protonation leads to a positive charge, which promotes electrostatic interactions with the negatively charged lipids of the endosomal membrane.[3][4]

The unique, disruptive nature of the unsaturated citronellol tail of this compound enhances the fusion of the LNP with the endosomal membrane.[2] This is in contrast to saturated lipid tails, which are more rigid. The increased fluidity and fusogenic properties conferred by the unsaturated tail lead to destabilization and rupture of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into the therapeutic protein.[2] Studies have shown that this enhanced fusion capability is a primary contributor to the improved mRNA delivery efficiency observed with this compound-containing LNPs.[2]

Quantitative Data Summary

The inclusion of this compound in LNP formulations has been shown to significantly improve protein expression in vivo. The following tables summarize key quantitative data for a base lipid nanoparticle formulation and the enhanced performance upon addition of this compound.

ParameterValueReference
LNP Formulation 4A3-SC8 mDLNP[5]
Molar Ratio (4A3-SC8:DOPE:Cholesterol:DMG-PEG) 23.8:23.8:47.6:4.8[5]
Total Lipids/mRNA Ratio (wt/wt) 40:1[5]
Particle Size (Diameter, nm) ~80-100[6]
Polydispersity Index (PDI) < 0.2[6]
Zeta Potential (mV) at neutral pH Near-neutral[6]
mRNA Encapsulation Efficiency (%) > 90%[7]

Table 1: Physicochemical Properties of a Representative Base LNP Formulation.

FormulationIn Vivo ModelTarget OrganIncrease in Protein ExpressionReference
4A3-SC8 + 20% this compound SORT LNP vs. Saturated Base LNPMouseLiver18-fold[2][8]

Table 2: In Vivo Performance Enhancement with this compound.

Experimental Protocols

Detailed Methodology for LNP Formulation with this compound

This protocol describes the formulation of this compound containing LNPs using a microfluidic mixing method, adapted from protocols for similar ionizable lipids.[5][9]

Materials:

  • Ionizable lipid 4A3-SC8 in ethanol

  • This compound in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) in ethanol

  • mRNA in 10 mM citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (4A3-SC8, this compound, DOPE, cholesterol, and DMG-PEG) in absolute ethanol to a final concentration of 10 mg/mL.

  • Prepare the Lipid Mixture: In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. For a liver-targeting SORT LNP, a base formulation of 4A3-SC8, DOPE, and cholesterol can be used, with the addition of this compound as the SORT component. A representative molar ratio could be a base of 4A3-SC8:DOPE:Cholesterol:DMG-PEG with an addition of 20 mol% this compound.

  • Prepare the mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture in ethanol into one syringe of the microfluidic device.

    • Load the mRNA solution in citrate buffer into a second syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble with the mRNA into LNPs.

  • Dilution and Buffer Exchange: The resulting LNP solution is collected and immediately diluted with PBS (pH 7.4) to stabilize the nanoparticles. Subsequently, perform buffer exchange using dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Characterization: Characterize the formulated LNPs for particle size, PDI, zeta potential, and mRNA encapsulation efficiency using dynamic light scattering and a fluorescent dye-based assay (e.g., RiboGreen).

Detailed Methodology for FRET-based Endosomal Escape Assay

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to quantify the membrane fusion activity of this compound LNPs, which is indicative of their endosomal escape potential.[10]

Materials:

  • This compound containing LNPs

  • Liposomes mimicking endosomal membrane composition, labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE as the donor and Lissamine rhodamine B-PE as the acceptor).

  • Assay buffer (e.g., MES buffer at pH 5.5 to mimic the endosomal environment)

  • Fluorometer

Procedure:

  • Prepare Labeled Liposomes: Prepare liposomes composed of lipids representative of the endosomal membrane, incorporating a FRET pair of fluorescently labeled lipids at a concentration that allows for efficient energy transfer (high FRET signal).

  • Assay Setup:

    • In a cuvette, add the labeled liposomes to the assay buffer (pH 5.5).

    • Place the cuvette in the fluorometer and record the baseline fluorescence of the donor fluorophore.

  • Initiate Fusion: Add the this compound LNPs to the cuvette containing the labeled liposomes.

  • Monitor Fluorescence: Continuously monitor the fluorescence intensity of the donor fluorophore over time.

  • Data Analysis:

    • Lipid fusion between the LNPs and the labeled liposomes will result in the dilution of the FRET pair, leading to a decrease in FRET efficiency and a corresponding increase in the donor fluorescence.

    • The rate and extent of the increase in donor fluorescence are proportional to the fusogenic activity of the LNPs.

    • Compare the results for this compound LNPs with control LNPs (e.g., those with saturated lipids) to quantify the enhanced fusion capability.

Mandatory Visualizations

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell 4A3-Cit_LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis 4A3-Cit_LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Protonation of This compound Endosome->Protonation Membrane_Fusion Membrane Fusion & Disruption Protonation->Membrane_Fusion mRNA_Release mRNA Release Membrane_Fusion->mRNA_Release Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of this compound LNP-mediated mRNA delivery.

G Start Start Lipid_Synthesis Lipid Synthesis & Stock Preparation Start->Lipid_Synthesis LNP_Formulation LNP Formulation (Microfluidic Mixing) Lipid_Synthesis->LNP_Formulation Characterization Physicochemical Characterization (DLS, RiboGreen) LNP_Formulation->Characterization In_Vitro In Vitro Studies (Cell Transfection) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Model) Characterization->In_Vivo Data_Analysis Data Analysis (Protein Expression) In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound LNPs.

G Unsaturated This compound (Unsaturated Tail) Flexible/Disruptive Structure Membrane_Fusion Enhanced Membrane Fusion and Endosomal Escape Unsaturated:f0->Membrane_Fusion leads to Saturated Saturated Lipid (Saturated Tail) Rigid/Stable Structure Poor_Fusion Poor Membrane Fusion and Endosomal Trapping Saturated:f0->Poor_Fusion leads to

References

The Role of 4A3-Cit in Advanced Lipid Nanoparticle Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. The composition of these LNPs is a critical determinant of their efficacy and safety. Among the diverse array of synthetic lipids developed, the ionizable lipid 4A3-Cit has emerged as a significant component for enhancing the in vivo delivery of messenger RNA (mRNA). This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its structural advantages, impact on delivery efficiency, and the underlying mechanisms of action. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in the design and development of next-generation LNP-based therapeutics.

Introduction to this compound

This compound is a novel ionizable lipid distinguished by its unsaturated citronellol tail.[1][2] This unique structural feature is central to its function in LNP formulations. Unlike saturated lipid tails, the unsaturated nature of the citronellol moiety introduces a kink in the lipid structure, which plays a crucial role in promoting the fusion of the LNP with the endosomal membrane, a critical step for the cytoplasmic delivery of the nucleic acid payload.[1][3] this compound is a key component in the development of advanced LNP systems, particularly those designed for targeted delivery.

Mechanism of Action: Enhancing Endosomal Escape

The primary function of this compound within an LNP formulation is to facilitate endosomal escape, a major bottleneck in the intracellular delivery of macromolecules.[1][3] After cellular uptake via endocytosis, the LNP is sequestered within the endosome. The acidic environment of the late endosome triggers the protonation of the ionizable amine head group of this compound. This change in charge induces a conformational change in the lipid, promoting the transition from a lamellar to a non-lamellar, fusogenic hexagonal phase.[4] The disruptive nature of the unsaturated citronellol tail enhances this process, leading to the destabilization of the endosomal membrane and the subsequent release of the mRNA cargo into the cytoplasm where it can be translated into the therapeutic protein.[1][3]

G cluster_cell Cytoplasm (Neutral pH) LNP_extracellular LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP_extracellular->Endocytosis Cellular Uptake Early_Endosome Early Endosome (Slightly Acidic) Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Maturation mRNA_release mRNA Release Late_Endosome->mRNA_release This compound Protonation & Membrane Fusion Translation Protein Translation mRNA_release->Translation

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Quantitative Performance Data

The inclusion of this compound in LNP formulations has been demonstrated to significantly enhance in vivo performance, particularly for liver-targeted mRNA delivery. When incorporated into a Selective Organ Targeting (SORT) LNP formulation, this compound led to a remarkable 18-fold increase in luciferase protein expression in the liver compared to the base LNP formulation.[5][6]

ParameterValue/RangeReference
In Vivo Efficacy
Luciferase Expression (Liver)18-fold increase with this compound SORT LNP vs. base LNP[5][6]
Physicochemical Properties
Particle Size (Z-average)~80 - 150 nm (typical for LNPs)[7][8]
Polydispersity Index (PDI)< 0.2 (indicative of a monodisperse population)[7][9]
Zeta PotentialNear-neutral at physiological pH[7][9]
Encapsulation Efficiency> 90%[9][10]

Note: The physicochemical properties are typical target values for LNP formulations and may vary depending on the specific formulation and manufacturing process.

Experimental Protocols

Formulation of this compound Containing LNPs (Microfluidic Mixing)

This protocol describes the formulation of this compound containing LNPs using a microfluidic mixing device, which allows for precise control over particle formation and ensures high reproducibility.

Materials:

  • Ionizable lipid: this compound (dissolved in ethanol)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (dissolved in ethanol)

  • Cholesterol (dissolved in ethanol)

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (dissolved in ethanol)

  • mRNA (dissolved in citrate buffer, pH 3.0-4.0)

  • Ethanol, molecular biology grade

  • Citrate buffer (e.g., 50 mM, pH 3.0-4.0)

  • Phosphate-buffered saline (PBS), sterile

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps

  • Microfluidic cartridge

  • Sterile vials and syringes

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-20 mg/mL).

  • Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).

  • Prepare mRNA Solution: Dissolve the mRNA in citrate buffer to the desired concentration.

  • Set up the Microfluidic System: Load the lipid mixture in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.

  • Microfluidic Mixing: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dilution and Neutralization: The collected LNP dispersion is immediately diluted with PBS to raise the pH to neutral and stabilize the particles.

  • Purification and Concentration: The LNP formulation is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated mRNA.

Characterization of this compound LNPs

4.2.1. Particle Size and Polydispersity Index (PDI)

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements in triplicate to ensure accuracy.

4.2.2. Zeta Potential

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Measurements should be performed at neutral pH to reflect physiological conditions.

4.2.3. mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, measure the total mRNA concentration by disrupting the LNPs with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • In the second set, measure the amount of unencapsulated (free) mRNA in the intact LNP sample.

    • Quantify the mRNA in both sets using the RiboGreen reagent, which fluoresces upon binding to RNA.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vivo Evaluation of this compound LNPs

Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

Procedure:

  • LNP Administration: Administer the this compound LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase) to mice via intravenous (IV) injection.

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6, 24, 48 hours), administer a luciferin substrate to the mice and perform in vivo bioluminescence imaging to quantify protein expression in different organs.

  • Organ-Specific Analysis: Following imaging, euthanize the animals and harvest major organs (liver, spleen, lungs, etc.).

  • Ex Vivo Imaging and Quantification: Perform ex vivo imaging of the harvested organs to confirm the location and intensity of luciferase expression. Homogenize the organs and perform a luciferase assay on the tissue lysates for more precise quantification of protein expression.

Experimental Workflow Overview

G Start Start Formulation LNP Formulation (Microfluidics) Start->Formulation Characterization Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization Characterization->Formulation Optimize Formulation InVivo In Vivo Evaluation (Mouse Model) Characterization->InVivo If specs are met DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for this compound LNP development.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of LNP technology for nucleic acid delivery. Its unique unsaturated citronellol tail structure is a key innovation that effectively promotes endosomal escape, leading to substantially enhanced in vivo protein expression. The data and protocols presented in this technical guide underscore the potential of this compound in the development of highly potent and targeted mRNA therapeutics. As research continues to unravel the intricate structure-function relationships of LNP components, lipids like this compound will undoubtedly play a pivotal role in shaping the future of genetic medicine.

References

An In-depth Technical Guide to the 4A3-Cit Ionizable Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the effective delivery of mRNA and siRNA. Central to the success of these LNPs is the strategic design of ionizable lipids, which are critical for encapsulating nucleic acid cargo and facilitating its escape from endosomes to reach the cellular cytoplasm. This technical guide provides a comprehensive overview of the 4A3-Cit ionizable lipid, a novel component engineered to enhance the potency of LNP-mediated mRNA delivery.

Core Concepts: The this compound Ionizable Lipid

This compound is an ionizable lipid specifically designed for the formulation of lipid nanoparticles. Its structure is characterized by a tertiary amine core (the "4A3" component) and an unsaturated tail derived from citronellol ("Cit").[1][2] This unique combination of a protonatable headgroup and a branched, unsaturated lipid tail is instrumental in its function. The 4A3 amine headgroup allows for the encapsulation of negatively charged mRNA at a low pH during LNP formulation and becomes protonated in the acidic environment of the endosome, a crucial step for endosomal escape.[3][4][5]

The citronellol-based tail is a key innovation. Unlike saturated lipid tails, its unsaturated and branched structure is thought to introduce disruptions in the lipid bilayer of the endosomal membrane.[6] This perturbation facilitates the fusion of the LNP with the endosomal membrane, leading to the efficient release of the mRNA payload into the cytoplasm.[6]

Mechanism of Action: Enhancing Endosomal Escape

The efficacy of LNP-delivered mRNA is heavily dependent on its ability to escape the endo-lysosomal pathway and avoid degradation. The this compound lipid is designed to optimize this critical step. The proposed mechanism is a multi-stage process initiated upon cellular uptake of the LNP via endocytosis.

As the endosome matures, its internal pH drops. The tertiary amine of the this compound lipid, which is largely neutral at physiological pH, becomes protonated in this acidic environment. This positive charge facilitates the interaction of the LNP with the negatively charged lipids present in the inner leaflet of the endosomal membrane. The disruptive nature of the unsaturated citronellol tail then promotes the destabilization of the endosomal membrane, leading to the formation of non-bilayer lipid structures that ultimately result in the release of the mRNA cargo into the cytoplasm where it can be translated into protein.[4][5][6]

A fluorescence resonance energy transfer (FRET)-based assay has demonstrated that the inclusion of the unsaturated citronellol tail in this compound leads to superior lipid fusion capabilities, which supports its role in promoting mRNA release into the cytoplasm and boosting delivery efficacy.[6]

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cellular Environment cluster_endosome Early to Late Endosome (pH 6.5 -> 5.5) LNP {LNP with this compound|this compound is neutral} Protonation Protonation of this compound This compound becomes positively charged LNP->Protonation Endocytosis Membrane_Interaction Interaction with Endosomal Membrane Electrostatic interaction with anionic lipids Protonation->Membrane_Interaction pH drop Membrane_Destabilization Membrane Destabilization Unsaturated 'Cit' tail disrupts lipid bilayer Membrane_Interaction->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm Translation Protein Expression mRNA_Release->Translation Enters Cytoplasm Translation->Cytoplasm Functional Protein

Proposed mechanism of this compound mediated endosomal escape.

Quantitative Data Summary

The following tables summarize the available quantitative data for LNPs formulated with this compound and related lipids. This data highlights the impact of this compound on the physicochemical properties and in vivo efficacy of LNPs.

Table 1: Physicochemical Properties of LNPs

Ionizable LipidpKaParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compoundData not availableData not availableData not availableData not available
4A3-SCC-10*6.22Not specifiedNot specifiedNot specified

Table 2: In Vivo Efficacy of LNPs

LNP FormulationReporter GeneFold Increase in Protein Expression (vs. control)Target OrganReference
This compound SORT LNPLuciferase mRNA18-foldLiver[6][8]
4A3-SCC-10 LNPLuciferase mRNA87-fold (vs. DLin-MC3-DMA)Liver[3]
4A3-SCC-PH LNPLuciferase mRNA176-fold (vs. DLin-MC3-DMA)Liver[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. The following sections outline the general procedures for the formulation and characterization of LNPs containing this compound, based on established methods for similar ionizable lipids.

LNP Formulation via T-Mixing

This protocol describes the preparation of SORT (Selective Organ Targeting) LNPs using a controlled T-mixing method.

Materials:

  • Ionizable lipid (e.g., 4A3-SC7, 5A2-SC8) stock solution (20 mg/mL in ethanol)

  • This compound stock solution (10 mg/mL in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution (10 mg/mL in ethanol)

  • Cholesterol stock solution (10 mg/mL in ethanol)

  • DMG-PEG2000 stock solution (10 mg/mL in ethanol)

  • mRNA (e.g., Luciferase mRNA) in an appropriate buffer (e.g., citrate buffer, pH 3.0)

  • Ethanol

  • Nuclease-free water

Procedure:

  • Prepare the lipid mixture in ethanol by combining the stock solutions of the ionizable lipid, DOPE, cholesterol, DMG-PEG2000, and this compound in the desired molar ratios.

  • Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Set up a microfluidic mixing device (e.g., a T-junction mixer).

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

  • Pump the two solutions through the T-mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and unencapsulated mRNA.

  • Sterile filter the final LNP formulation.

LNP_Formulation_Workflow Lipid_Prep Prepare Lipid Mixture in Ethanol (Ionizable Lipid, this compound, DOPE, Cholesterol, PEG-lipid) T_Mixing Rapid Mixing using T-junction Lipid_Prep->T_Mixing mRNA_Prep Prepare mRNA in Aqueous Buffer (pH 3.0) mRNA_Prep->T_Mixing Self_Assembly LNP Self-Assembly and mRNA Encapsulation T_Mixing->Self_Assembly Dialysis Dialysis against PBS (pH 7.4) Self_Assembly->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

References

The Role of 4A3-Cit in Enhancing Endosomal Escape of mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of messenger RNA (mRNA) therapeutics is critically dependent on overcoming the endosomal escape barrier. A significant challenge in the field is the entrapment of mRNA-loaded lipid nanoparticles (LNPs) within endosomes, leading to lysosomal degradation and limiting the therapeutic efficacy. The novel ionizable lipid, 4A3-Cit, has emerged as a promising component in LNP formulations to address this bottleneck. This technical guide provides an in-depth overview of this compound, its mechanism of action in promoting endosomal escape, and the experimental methodologies used to evaluate its efficacy.

This compound: Structure and Function in mRNA Delivery

This compound is an ionizable lipid specifically designed for the formulation of LNPs for mRNA delivery.[1][2][3] Its structure features an ionizable tertiary amine core, an ester-based degradable linker, and a distinctive unsaturated citronellol-based (Cit) periphery.[1] This unsaturated tail is a key structural feature that is hypothesized to enhance the fusogenicity of the LNP with the endosomal membrane, thereby facilitating the release of mRNA into the cytoplasm.[4][5]

The ionizable nature of this compound is crucial for its function. At acidic pH within the endosome, the tertiary amine core becomes protonated, leading to a positive charge.[6][7] This charge facilitates electrostatic interactions with the anionic lipids of the endosomal membrane, promoting membrane destabilization and fusion, which is a critical step for endosomal escape.[6][8]

Quantitative Data on this compound Mediated mRNA Delivery

The inclusion of this compound in LNP formulations has demonstrated a significant improvement in mRNA delivery and subsequent protein expression.

MetricFormulationResultReference
Luciferase mRNA Expression (in vivo, liver) 4A3-SC8 + Cit (20%) SORT LNP vs. This compound base LNP18-fold increase in protein expression[4][5]
Lipid Fusion (in vitro) This compound LNP vs. saturated lipid LNPsSuperior lipid fusion with model endosomal membrane[5][9]
Luciferase Expression (in vitro, RAW macrophages) 4A3-SC8 LNPsHighest luciferase expression among a library of ionizable lipids[8][9]
Lung Luciferase Expression (in vivo, intratracheal) 4A3-SC8 LNPs vs. cKK-E12 LNPs>3-fold higher expression[8]
Inflammatory Cytokine Upregulation (in vivo) 4A3-SC8 LNPsNo significant increase in plasma cytokine levels despite high expression[8]

Experimental Protocols

LNP Formulation

A common method for preparing this compound containing LNPs is through rapid mixing of an ethanol solution containing the lipids with an acidic aqueous solution containing the mRNA.

  • Lipid Components:

    • Ionizable lipid (e.g., 4A3-SC8)

    • Phospholipid (e.g., DOPE, DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG2000)

    • SORT molecule (optional, for organ targeting, e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DODAP), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP))[10]

  • Mixing: The lipid mixture in ethanol is rapidly mixed with mRNA in a low pH buffer (e.g., citrate buffer, pH 3).[11]

  • Dialysis: The resulting LNPs are then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[11]

In Vitro Luciferase Expression Assay

This assay is used to quantify the protein expression from the delivered mRNA.

  • Cell Culture: Plate cells (e.g., HEK293T, RAW macrophages) in a multi-well plate.[8][12]

  • Transfection: Treat the cells with LNPs encapsulating luciferase mRNA.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 24 hours).

  • Lysis: Lyse the cells to release the expressed luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Lipid Fusion FRET Assay

This assay measures the fusion of LNPs with a model endosomal membrane.[4][13]

  • LNP Labeling: Label LNPs with a FRET donor fluorophore.

  • Model Membrane Preparation: Prepare liposomes mimicking the endosomal membrane composition, labeled with a FRET acceptor fluorophore.

  • Fusion Induction: Mix the labeled LNPs and model endosomes under acidic conditions (to mimic the endosomal environment).

  • FRET Measurement: Monitor the FRET signal over time. An increase in the acceptor fluorescence and a decrease in the donor fluorescence indicate lipid mixing and fusion.

Endosomal Escape Quantification using Galectin-8 (Gal8)-GFP Reporter Assay

This cell-based assay directly visualizes endosomal damage, which is a prerequisite for escape.[12][14]

  • Cell Line: Use a cell line stably expressing a Gal8-GFP fusion protein (e.g., HEK293T/17 Gal8-GFP).[12]

  • LNP Treatment: Treat the Gal8-GFP cells with the mRNA-LNPs.

  • Microscopy: Image the cells using fluorescence microscopy.

  • Analysis: Upon endosomal membrane rupture, Gal8-GFP binds to exposed glycans on the inner leaflet of the endosome, forming fluorescent puncta. The number and intensity of these puncta can be quantified to assess the extent of endosomal escape.[12]

Visualizing the Mechanisms and Workflows

Proposed Mechanism of this compound Mediated Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.0-6.5) LNP LNP (Neutral Charge) LNP_protonated LNP (Protonated this compound, Positive Charge) LNP->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane (Anionic Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction & Membrane Destabilization (Unsaturated Tail) mRNA_released mRNA Endosomal_Membrane->mRNA_released Membrane Fusion & Endosomal Escape Cytoplasm Cytoplasm Translation Translation mRNA_released->Translation Protein Therapeutic Protein Translation->Protein

Caption: Proposed mechanism of this compound facilitated endosomal escape of mRNA.

Experimental Workflow for Evaluating LNP Efficacy

G cluster_formulation 1. LNP Formulation cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Formulation Lipid & mRNA Mixing Characterization Size, PDI, Zeta Potential, Encapsulation Formulation->Characterization Cell_Culture Cell Seeding Formulation->Cell_Culture Transfection LNP Treatment Cell_Culture->Transfection Luciferase_Assay Protein Expression Transfection->Luciferase_Assay Fusion_Assay Membrane Fusion Transfection->Fusion_Assay Gal8_Assay Endosomal Escape Transfection->Gal8_Assay Animal_Model Animal Dosing Luciferase_Assay->Animal_Model Promising Candidates Biodistribution Organ-specific Expression (e.g., IVIS Imaging) Animal_Model->Biodistribution Toxicity_Assessment Cytokine Analysis Animal_Model->Toxicity_Assessment

Caption: General experimental workflow for LNP characterization and efficacy testing.

Signaling Pathway for Endosomal Damage Detection

G LNP LNP with this compound Endosome Endosome LNP->Endosome Endocytosis Damaged_Endosome Damaged Endosomal Membrane Endosome->Damaged_Endosome Membrane Disruption Gal8_GFP Galectin-8-GFP (Cytosolic) Damaged_Endosome->Gal8_GFP Recruitment ESCRT ESCRT Machinery Damaged_Endosome->ESCRT Recruitment for Repair Inflammation Inflammatory Signaling Damaged_Endosome->Inflammation If repair fails or damage is extensive Puncta Gal8-GFP Puncta (Fluorescent Signal) Gal8_GFP->Puncta Binding to Glycans Repair Membrane Repair ESCRT->Repair

Caption: Cellular response pathway to LNP-induced endosomal membrane damage.

Conclusion

The ionizable lipid this compound represents a significant advancement in the design of LNP-based mRNA delivery systems. Its unique unsaturated structure contributes to enhanced membrane fusion and subsequent endosomal escape, leading to substantially improved protein expression in vitro and in vivo. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to evaluate and optimize LNP formulations incorporating this compound and other novel lipids. Further elucidation of the precise biophysical interactions between this compound and the endosomal membrane will continue to drive the development of safer and more effective mRNA therapeutics.

References

The Critical Role of Unsaturation in Lipid Tails: A Technical Guide to 4A3-Cit Mediated mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficacy of lipid nanoparticle (LNP)-mediated mRNA delivery is critically dependent on the molecular design of its components. Among these, the structure of the ionizable lipid, particularly the saturation of its lipid tails, plays a pivotal role in the endosomal escape of the mRNA payload, a key bottleneck in intracellular delivery. This technical guide delves into the importance of unsaturated lipid tails, with a specific focus on the ionizable lipid 4A3-Cit. Through a comprehensive review of published data, we will explore the quantitative impact of unsaturation on protein expression, detail the experimental protocols used to evaluate these effects, and visualize the underlying molecular mechanisms. This document serves as a resource for researchers in the field of nucleic acid delivery, providing in-depth information to inform the rational design of next-generation lipid nanoparticle systems.

Introduction: The Endosomal Escape Challenge

Lipid nanoparticles are the leading platform for in vivo delivery of mRNA therapeutics and vaccines. A typical LNP formulation consists of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a key component, facilitating both the encapsulation of negatively charged mRNA and its eventual release into the cytoplasm.

The journey of an LNP into a cell primarily occurs through endocytosis, leading to its entrapment within endosomes. For the mRNA to be translated by the cellular machinery, it must first escape the endosome and enter the cytoplasm. This process, known as endosomal escape, is a major rate-limiting step in mRNA delivery. The prevailing hypothesis is that the acidic environment of the endosome protonates the ionizable lipid, leading to interactions with the endosomal membrane. This interaction is thought to disrupt the membrane, allowing the mRNA to be released.

The structure of the ionizable lipid, including its headgroup, linker, and lipid tails, significantly influences the efficiency of endosomal escape. This guide will specifically focus on the profound impact of unsaturation within the lipid tails, exemplified by the this compound ionizable lipid.

The Impact of Unsaturated Lipid Tails on mRNA Delivery

The presence of double bonds in the lipid tails of ionizable lipids introduces kinks in their structure. This structural perturbation prevents tight packing of the lipids, thereby increasing the fluidity of the LNP and influencing its interaction with the endosomal membrane.[1] This altered interaction is believed to enhance membrane fusion and destabilization, leading to more efficient endosomal escape.

This compound: A Case Study in the Power of Unsaturation

A systematic study of a library of ionizable lipids with a "4A3" amine core revealed the superior performance of lipids with unsaturated tails.[2] The citronellol-based tail (Cit) in this compound is an unsaturated structure. When incorporated into a Selective Organ Targeting (SORT) LNP formulation, this compound demonstrated a significant enhancement in mRNA delivery and subsequent protein expression compared to its saturated counterparts.

Quantitative Data on Protein Expression

The most compelling evidence for the importance of unsaturated lipid tails comes from in vivo studies measuring the expression of a reporter protein, such as firefly luciferase (Luc), following LNP-mediated mRNA delivery.

Table 1: In Vivo Luciferase Expression in the Liver 6 Hours Post-Injection of Luc-mRNA LNPs

Ionizable LipidSaturation StatusFormulation StrategyAverage Luminescence (photons/second)Fold Increase vs. Parent LNPReference
This compoundUnsaturatedSORTNot explicitly stated, but contributed to an 18-fold increase18[3]
Parent LNPSaturatedStandardBaseline for 18-fold increase calculation1[3]
4A3-SC8SaturatedStandard~1 x 10^9N/A[4][5]
cKK-E12UnsaturatedStandard~5 x 10^8N/A[4][5]
Dlin-MC3-DMAUnsaturatedStandard~1 x 10^7N/A[4][5]
SM-102UnsaturatedStandard~5 x 10^7N/A[4][5]

Note: The 18-fold increase for this compound was observed in a SORT LNP formulation, which enhances liver delivery, compared to a standard LNP formulation of the parent lipid. The other data points are from a different study using standard LNP formulations and provide a comparative context for in vivo expression levels of various ionizable lipids.

Signaling Pathways and Mechanisms of Action

The "signaling pathway" for LNP-mediated mRNA delivery is more accurately described as a series of physicochemical events leading to the release of mRNA into the cytoplasm. The unsaturation of lipid tails in ionizable lipids like this compound plays a crucial role in the efficiency of these events.

The Endosomal Escape Mechanism

The following diagram illustrates the proposed mechanism of endosomal escape facilitated by ionizable lipids.

Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP Encapsulating mRNA Protonation Protonation of Ionizable Lipid LNP->Protonation Endocytosis Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Membrane_Destabilization Membrane Destabilization & Fusion Membrane_Interaction->Membrane_Destabilization Unsaturated tails enhance this step mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Cytoplasm Cytoplasm Translation Translation to Protein mRNA_Release->Cytoplasm mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of unsaturated lipid tails on LNP performance.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the formulation of uniform LNPs.[6][7][8][9][10]

Workflow for LNP Formulation

LNP_Formulation start Start lipid_prep Prepare Lipid Mixture (Ionizable lipid, helper lipid, cholesterol, PEG-lipid) in Ethanol start->lipid_prep mrna_prep Prepare mRNA Solution in Aqueous Buffer (e.g., citrate buffer, pH 4.0) start->mrna_prep microfluidic_mixing Microfluidic Mixing (e.g., NanoAssemblr) lipid_prep->microfluidic_mixing mrna_prep->microfluidic_mixing dialysis Dialysis against PBS to remove ethanol and raise pH microfluidic_mixing->dialysis characterization Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization end End characterization->end

Caption: Workflow for LNP formulation using microfluidic mixing.

Detailed Steps:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable:helper:cholesterol:PEG).[11]

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript (e.g., encoding firefly luciferase) in an acidic aqueous buffer, such as 25 mM sodium acetate at pH 4.0.[12]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing cartridge (e.g., from a NanoAssemblr platform) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[12] The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

    • Concentrate the LNPs if necessary using appropriate centrifugal filter units.

  • Characterization:

    • Determine the LNP size (hydrodynamic diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Luciferase Assay for mRNA Delivery

This assay quantifies the in vivo protein expression from the delivered mRNA.[13][14][15][16][17][18]

Workflow for In Vivo Luciferase Assay

InVivo_Assay start Start lnp_injection Administer Luc-mRNA LNPs to Mice (e.g., intravenous injection) start->lnp_injection wait Wait for Protein Expression (e.g., 6 hours) lnp_injection->wait luciferin_injection Inject D-luciferin Substrate (e.g., intraperitoneal injection) wait->luciferin_injection imaging Bioluminescence Imaging (e.g., IVIS) luciferin_injection->imaging quantification Quantify Luminescence in Target Organs imaging->quantification end End quantification->end

Caption: Workflow for in vivo luciferase assay.

Detailed Steps:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6).

  • LNP Administration:

    • Administer the Luc-mRNA LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection). The dose is typically based on the mRNA content (e.g., 0.1 mg/kg).

  • Time Course:

    • Allow sufficient time for mRNA translation and protein expression. A common time point for peak expression is 6 hours post-injection.

  • Substrate Administration:

    • Anesthetize the mice.

    • Administer a solution of D-luciferin, the substrate for firefly luciferase, typically via intraperitoneal injection.

  • Bioluminescence Imaging:

    • Image the anesthetized mice using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase reaction.

  • Data Analysis:

    • Quantify the bioluminescent signal (in photons/second) in the region of interest (e.g., the liver) using the imaging software.

FRET-Based Lipid Fusion Assay

This assay measures the ability of LNPs to fuse with a model endosomal membrane, providing a proxy for endosomal escape potential.[19][20][21]

Principle:

This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes, a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE), incorporated into a model endosomal membrane (liposomes). When the LNP fuses with these labeled liposomes, the distance between the donor and acceptor probes increases, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence emission.

Workflow for FRET-Based Lipid Fusion Assay

FRET_Assay start Start prepare_fret_liposomes Prepare FRET-labeled Liposomes (Model Endosomal Membrane) start->prepare_fret_liposomes mix_lnp_liposomes Mix LNPs with FRET Liposomes at Acidic pH prepare_fret_liposomes->mix_lnp_liposomes monitor_fluorescence Monitor Donor Fluorescence Intensity Over Time mix_lnp_liposomes->monitor_fluorescence calculate_fusion Calculate Percent Fusion monitor_fluorescence->calculate_fusion end End calculate_fusion->end

Caption: Workflow for FRET-based lipid fusion assay.

Detailed Steps:

  • Preparation of FRET-Labeled Liposomes:

    • Prepare liposomes that mimic the composition of the endosomal membrane, incorporating a FRET pair of fluorescently labeled lipids (e.g., 1% NBD-PE and 1% Rhodamine-PE).

  • Fusion Reaction:

    • In a fluorometer cuvette, mix the LNP formulation with the FRET-labeled liposomes in a buffer that mimics the acidic environment of the endosome (e.g., pH 5.5).

  • Fluorescence Measurement:

    • Excite the donor fluorophore (e.g., NBD at ~470 nm) and monitor the increase in its emission intensity (e.g., at ~530 nm) over time.

  • Data Analysis:

    • The percentage of lipid fusion can be calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

      • Ft is the fluorescence intensity at a given time point.

      • F0 is the initial fluorescence intensity.

      • Fmax is the maximum fluorescence intensity achieved by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.

Conclusion

The inclusion of unsaturated lipid tails, as exemplified by the citronellol tail in this compound, is a critical design feature for potent ionizable lipids in LNP-based mRNA delivery systems. The structural disruption caused by unsaturation enhances the fusogenicity of the LNP with the endosomal membrane, leading to more efficient endosomal escape and significantly higher levels of protein expression in vivo. The experimental protocols detailed in this guide provide a framework for the rational design and evaluation of novel ionizable lipids, with the ultimate goal of developing safer and more effective mRNA therapeutics. As the field continues to evolve, a deeper understanding of the structure-activity relationships of LNP components will be paramount to unlocking the full potential of this transformative technology.

References

The Role of 4A3-Cit in Enhancing mRNA Transfection Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ionizable lipid 4A3-Cit and its function in improving the efficiency of messenger RNA (mRNA) transfection. As the field of mRNA therapeutics continues to expand, the development of effective delivery vectors is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, and the composition of these LNPs, particularly the choice of ionizable lipid, is a critical determinant of their success. This document details the mechanism of action of this compound, presents quantitative data on its performance, provides detailed experimental protocols for the formulation of this compound-containing LNPs, and visualizes key processes using Graphviz diagrams.

Data Presentation: Quantitative Analysis of this compound Performance

The efficacy of an ionizable lipid is ultimately measured by its ability to facilitate high levels of protein expression from the delivered mRNA. The following tables summarize the key quantitative data available for this compound and related ionizable lipids.

Table 1: In Vivo Luciferase mRNA Expression in the Liver

Ionizable Lipid FormulationFold Increase in Luciferase Expression (vs. Saturated Base LNP)Animal ModelDelivery RouteTime PointReference
4A3-SC8 + 20% this compound18-foldMiceIntravenous6 hours[1]

Table 2: Comparative In Vivo Performance of 4A3-SC8 LNPs (a related dendrimer-based lipid) against other Ionizable Lipids

Ionizable LipidRelative Luciferase Expression (Liver)Relative Luciferase Expression (Spleen)Animal ModelDelivery RouteReference
4A3-SC8HighestHighestMiceIntravenous[2][3]
cKK-E12HighHighMiceIntravenous[2][3]
SM-102ModerateModerateMiceIntravenous[2][3]
Dlin-MC3-DMALowestLowestMiceIntravenous[2][3]

Note: 4A3-SC8 is a dendrimer-based ionizable amino lipid that is structurally related to this compound and is often used in combination with it. The data for 4A3-SC8 provides a strong indication of the potential of the 4A3 lipid core.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the preparation of LNPs containing this compound and related lipids, as well as for in vitro and in vivo transfection experiments.

Preparation of this compound Containing Lipid Nanoparticles (LNPs)

This protocol is adapted from methods used for the closely related 4A3-SC8 lipid and is suitable for the formulation of this compound LNPs for mRNA delivery.[4] The use of a microfluidic mixing device is recommended for producing LNPs with a uniform size and high encapsulation efficiency.[5][6]

Materials:

  • This compound (or 4A3-SC8 as the base ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • mRNA (e.g., encoding Luciferase)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (100 mM, pH 3.0, RNase-free)

  • Phosphate-buffered saline (PBS), RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound (or 4A3-SC8), DOPE, cholesterol, and DMG-PEG in ethanol to prepare individual stock solutions. Recommended concentrations are 10-20 mg/mL.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for a base four-component LNP formulation is 23.8:23.8:47.6:4.8 (4A3-SC8:DOPE:Cholesterol:DMG-PEG).[4]

    • To incorporate this compound as a fifth component for enhanced liver targeting (SORT formulation), add the desired molar percentage of this compound to the lipid mixture. For example, to achieve a 20% this compound formulation, adjust the molar ratios accordingly.[1]

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 100 mM citrate buffer (pH 3.0) to the desired concentration.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the desired flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a suitable method, such as ultrafiltration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Protocol

Materials:

  • Cell line of interest (e.g., Huh7, HepG2 for liver-targeted studies)

  • Complete cell culture medium

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)

  • 96-well cell culture plates

  • Luciferase assay reagent or flow cytometer for GFP analysis

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the this compound LNP-mRNA solution in serum-free cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C and 5% CO2.

    • After the incubation period, replace the transfection medium with complete cell culture medium.

  • Analysis of Protein Expression:

    • Incubate the cells for an additional 24-48 hours to allow for protein expression.

    • For Luciferase expression, lyse the cells and measure the luminescence using a plate reader according to the manufacturer's instructions for the luciferase assay reagent.

    • For GFP expression, analyze the cells using a flow cytometer or fluorescence microscope.

In Vivo Transfection Protocol (Mouse Model)

Materials:

  • BALB/c or C57BL/6 mice

  • This compound LNPs encapsulating Luciferase mRNA

  • Sterile PBS

  • D-Luciferin (for in vivo imaging)

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • LNP Administration:

    • Dilute the this compound LNP-mRNA solution in sterile PBS to the desired final concentration for injection.

    • Administer the LNP solution to the mice via the desired route (e.g., intravenous injection into the tail vein for liver targeting). The dosage will depend on the specific study design.

  • In Vivo Imaging:

    • At the desired time points after LNP administration (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer D-Luciferin via intraperitoneal injection.

    • Image the mice using an in vivo imaging system to detect the bioluminescence signal from the expressed luciferase.

  • Data Analysis:

    • Quantify the bioluminescence signal in the target organs (e.g., liver) using the analysis software provided with the IVIS.

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, created using the DOT language, illustrate the experimental workflow for LNP formulation and the proposed mechanism of this compound-mediated endosomal escape.

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Stock Solutions Lipid Stock Solutions Microfluidic Mixing Microfluidic Mixing Lipid Stock Solutions->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Dialysis & Concentration Dialysis & Concentration Microfluidic Mixing->Dialysis & Concentration Characterization (DLS, RiboGreen) Characterization (DLS, RiboGreen) Dialysis & Concentration->Characterization (DLS, RiboGreen)

Caption: Workflow for LNP formulation using microfluidic mixing.

Mechanism of this compound Mediated Endosomal Escape

Endosomal_Escape_Mechanism cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape LNP in Extracellular Space LNP in Extracellular Space Endocytosis Endocytosis LNP in Extracellular Space->Endocytosis LNP in Early Endosome (pH ~6.5) LNP in Early Endosome (pH ~6.5) Endocytosis->LNP in Early Endosome (pH ~6.5) Endosomal Acidification (pH ~5.5) Endosomal Acidification (pH ~5.5) LNP in Early Endosome (pH ~6.5)->Endosomal Acidification (pH ~5.5) Protonation of this compound Protonation of this compound Endosomal Acidification (pH ~5.5)->Protonation of this compound Interaction with Endosomal Membrane Interaction with Endosomal Membrane Protonation of this compound->Interaction with Endosomal Membrane Membrane Destabilization & Fusion Membrane Destabilization & Fusion Interaction with Endosomal Membrane->Membrane Destabilization & Fusion mRNA Release into Cytoplasm mRNA Release into Cytoplasm Membrane Destabilization & Fusion->mRNA Release into Cytoplasm

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Core Mechanism of this compound in Enhancing Transfection Efficiency

The primary function of this compound in improving transfection efficiency lies in its ability to facilitate the escape of mRNA from the endosome into the cytoplasm, a major bottleneck in non-viral gene delivery.[7][8] The mechanism can be broken down into the following key steps:

  • Cellular Uptake: LNPs containing this compound are taken up by cells through endocytosis.[9][10]

  • Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops. The tertiary amine groups in the this compound lipid become protonated in this acidic environment.[7]

  • Interaction with the Endosomal Membrane: The now positively charged this compound interacts with the negatively charged lipids of the inner endosomal membrane.

  • Membrane Destabilization and Fusion: This interaction leads to the destabilization of the endosomal membrane. A key proposed mechanism is the induction of a "bilayer to hexagonal phase transition" of the lipids, which promotes membrane fusion and the formation of pores.[8] The unsaturated citronellol tail of this compound is thought to contribute to this disruptive capability, enhancing lipid fusion.[1]

  • mRNA Release: The disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into the therapeutic protein by the cell's ribosomal machinery.

While the primary mechanism is biophysical, the efficient delivery of mRNA and subsequent protein expression can trigger various cellular signaling pathways. However, specific pathways directly modulated by this compound to enhance transfection, beyond the endosomal escape, are still an active area of research.

Conclusion

The ionizable lipid this compound represents a significant advancement in the development of LNP-based mRNA delivery systems. Its unique structural features contribute to a highly efficient mechanism of endosomal escape, leading to a substantial improvement in transfection efficiency, particularly in the liver. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of mRNA. Further research into the comparative efficacy and the specific signaling pathways modulated by this compound will undoubtedly continue to refine and optimize this promising delivery platform.

References

Methodological & Application

Application Note: Formulation and Characterization of mRNA-Containing Lipid Nanoparticles using 4A3-Cit

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lipid Nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably mRNA. The efficacy of these delivery vehicles is critically dependent on their composition, particularly the choice of the ionizable lipid, which is essential for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.[1][2][3] This application note provides a detailed protocol for the formulation of LNPs using 4A3-Cit, a novel ionizable lipid with an unsaturated citronellol tail that demonstrates superior lipid fusion capabilities for enhanced mRNA delivery.[4] We describe a robust and reproducible method for LNP assembly using microfluidic mixing, followed by comprehensive characterization of the resulting nanoparticles. This guide is intended for researchers, scientists, and drug development professionals working on nucleic acid delivery systems.

Introduction

The core of LNP technology lies in its four primary lipid components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.[1][2] At an acidic pH during formulation, the ionizable lipid is positively charged, enabling the electrostatic complexation and encapsulation of negatively charged mRNA.[3][5] Upon entering the cell via endocytosis, the acidic environment of the endosome protonates the ionizable lipid again, which is thought to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm for protein translation.[2][3]

The ionizable lipid this compound has been identified as a potent component for in vivo mRNA delivery. Its unsaturated tail structure promotes membrane fusion, a critical step for efficient endosomal escape and subsequent protein expression.[4] This protocol details the formulation of this compound-based LNPs for mRNA delivery, utilizing a standard four-component system with 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) as the helper lipid, cholesterol for structural integrity, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) to control particle size and stability.[2][6]

Materials and Reagents

Material/ReagentSupplierNotes
Lipids
This compoundMedchemExpressIonizable Cationic Lipid[7]
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsHelper Lipid[8]
CholesterolAvanti Polar LipidsStructural Lipid[8]
DMG-PEG 2000Avanti Polar LipidsPEGylated Lipid[8]
Nucleic Acid
CleanCap® Firefly Luciferase (5-methoxyuridine) mRNATriLink BioTechnologiesOr other mRNA of interest
Solvents & Buffers
Ethanol, 200 Proof, Molecular Biology GradeSigma-Aldrich
Citrate Buffer (100 mM, pH 3.0)Sigma-AldrichFor mRNA hydration
Phosphate-Buffered Saline (PBS), pH 7.4, RNase-freeThermo Fisher ScientificFor dialysis/final formulation
TE Buffer (pH 8.0)Thermo Fisher ScientificFor RiboGreen Assay
Triton X-100Sigma-AldrichFor RiboGreen Assay
Consumables & Kits
Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher ScientificFor encapsulation efficiency
Dialysis Cassettes (e.g., Slide-A-Lyzer, 10K MWCO)Thermo Fisher ScientificFor purification
Syringe Filters (0.2 µm), SterileMilliporeSigmaFor sterilization
RNase-free microcentrifuge tubes and pipette tipsAxygen

Equipment

EquipmentManufacturerUse
Microfluidic Mixing System (e.g., NanoAssemblr®)Precision NanoSystemsLNP Assembly
Zetasizer Nano ZS or equivalentMalvern PanalyticalSize, PDI, Zeta Potential
Fluorescence Plate ReaderBioTek or equivalentRiboGreen Assay
Water Bath / Heat BlockDissolving lipids
Vortex MixerMixing solutions

Experimental Protocols

Preparation of Stock Solutions
  • Bring all lipids to room temperature before use.

  • Prepare individual lipid stock solutions in 200 proof ethanol. Gentle heating (up to 65°C) may be required to fully dissolve DSPC and cholesterol.[6]

    • This compound: 25 mM in ethanol.

    • DSPC: 10 mM in ethanol.[6]

    • Cholesterol: 100 mM in ethanol.[6] Note: Keep the cholesterol solution warm (>37°C) to maintain solubility.[6]

    • DMG-PEG 2000: 10 mM in ethanol.[6]

  • Prepare the mRNA stock solution by diluting it to a concentration of 0.1 mg/mL in 100 mM citrate buffer (pH 3.0).

  • Store all stock solutions at -20°C for short-term or -80°C for long-term storage.[7][8]

LNP Formulation via Microfluidic Mixing

This protocol is based on a standard molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid) and a total lipid to mRNA weight ratio of 20:1 .[5][6][8]

  • Prepare the Lipid Mixture (Ethanol Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the volumes calculated for your desired final batch size and concentration. For example, to prepare 1 mL of a 12.5 mM total lipid mix, combine:

      • 250 µL of 25 mM this compound

      • 125 µL of 10 mM DSPC

      • 48.1 µL of 100 mM Cholesterol

      • 18.8 µL of 10 mM DMG-PEG 2000

      • 558.1 µL of pure ethanol

    • Vortex the lipid mixture gently to ensure it is homogeneous.

  • Prepare the Aqueous Phase:

    • The aqueous phase consists of the mRNA solution (0.1 mg/mL in citrate buffer, pH 3.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1 .[5][9]

    • Set a total flow rate appropriate for the system (e.g., 12 mL/min).

    • Initiate the mixing process. The combined streams will rapidly mix in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting milky-white LNP solution in a sterile RNase-free tube.

Purification and Buffer Exchange
  • To remove ethanol and exchange the acidic buffer for a neutral pH buffer, dialyze the LNP formulation against sterile PBS (pH 7.4).

  • Transfer the collected LNP solution to a pre-wetted dialysis cassette (10K MWCO).

  • Perform dialysis against 1000x volume of PBS at 4°C for at least 4 hours, with one buffer change.

  • After dialysis, recover the purified LNP solution from the cassette.

  • Sterilize the final LNP formulation by passing it through a 0.2 µm syringe filter.

  • Store the final LNP product at 4°C.

LNP Characterization

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[8][10]

  • Measurements should be performed in triplicate.

mRNA Encapsulation Efficiency (%EE)

The encapsulation efficiency is determined using the Quant-iT RiboGreen RNA assay, which measures the fluorescence of the dye upon binding to RNA.[8][11]

  • Prepare two sets of LNP samples in triplicate in a 96-well plate.

  • Set 1 (Total RNA): Lyse the LNPs by adding Triton X-100 to a final concentration of 0.5% to release all encapsulated mRNA.[6]

  • Set 2 (Free RNA): Add an equivalent volume of PBS (without detergent) to the LNPs.

  • Prepare the RiboGreen working solution according to the manufacturer's protocol and add it to all wells.

  • Incubate for 15 minutes at 37°C in the dark.[8]

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

  • Calculate the %EE using the following formula: %EE = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

Expected Results

The following tables summarize the formulation parameters and the expected physicochemical properties of the resulting this compound LNPs.

Table 1: LNP Formulation Parameters

Parameter Value Reference
Ionizable Lipid This compound [4]
Molar Ratio (this compound:DSPC:Chol:PEG) 50 : 10 : 38.5 : 1.5 [6][8]
Total Lipid : mRNA (wt:wt ratio) 20 : 1 [5]
Aqueous:Ethanol Flow Rate Ratio 3 : 1 [5][9]
Aqueous Phase Buffer 100 mM Citrate, pH 3.0 [12]

| Final Formulation Buffer | PBS, pH 7.4 |[6] |

Table 2: Expected Physicochemical Properties

Parameter Expected Value Method
Particle Size (Z-average) 80 - 120 nm DLS[10]
Polydispersity Index (PDI) < 0.2 DLS[10]
Zeta Potential (at pH 7.4) -10 mV to +10 mV (Near-neutral) DLS

| Encapsulation Efficiency (%EE) | > 90% | RiboGreen Assay[10] |

Visualized Workflows and Mechanisms

LNP_Formulation_Workflow cluster_prep 1. Stock Preparation cluster_assembly 2. LNP Assembly cluster_purification 3. Purification & QC Lipids Lipids in Ethanol Lipid_Mix Combine Lipids (Ethanol Phase) Lipids->Lipid_Mix mRNA mRNA in Citrate Buffer (pH 3) Microfluidics Microfluidic Mixing (3:1 Aqueous:Ethanol) mRNA->Microfluidics Aqueous Phase Lipid_Mix->Microfluidics Ethanol Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Filter 0.2µm Sterile Filtration Dialysis->Filter Final_LNP Final LNP Product (Store at 4°C) Filter->Final_LNP Characterization Characterization (Size, PDI, %EE) Final_LNP->Characterization

Caption: LNP formulation workflow from stock preparation to final product.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake & Release LNP LNP with mRNA (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~5.0-6.5) Endocytosis->Endosome Escape Endosomal Escape (Membrane Destabilization) Endosome->Escape This compound becomes positively charged mRNA_Release mRNA Release Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Protein Synthesis Translation->Protein

References

Application Notes and Protocols for In Vivo mRNA Delivery Using 4A3-Cit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) in vivo presents a powerful therapeutic modality for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake. The novel ionizable lipid, 4A3-Cit, has demonstrated significant promise in enhancing in vivo mRNA delivery, primarily due to its unique unsaturated citronellol tail that promotes efficient endosomal escape.

These application notes provide a comprehensive guide for researchers on the formulation, in vivo administration, and evaluation of this compound containing lipid nanoparticles for mRNA delivery. The protocols detailed below are based on established methodologies and aim to provide a robust framework for preclinical research and development.

Data Presentation

The following tables summarize key quantitative data regarding the formulation and in vivo performance of this compound based LNPs.

Table 1: this compound LNP Formulation and Physicochemical Properties

ParameterValueReference
Lipid Composition (molar ratio)
This compound (or 4A3-SC8 analog)38.5 - 50%[1]
Phospholipid (e.g., DOPE)10 - 30%[1]
Cholesterol30 - 40%[1]
PEG-lipid (e.g., DMG-PEG2000)1.5 - 3%[1]
Physicochemical Properties
Particle Size (Diameter)80 - 150 nm[2][3]
Polydispersity Index (PDI)< 0.2[3]
mRNA Encapsulation Efficiency> 90%[2]
Zeta PotentialSlightly positive at acidic pH, neutral at physiological pH[3]

Table 2: In Vivo Efficacy and Biodistribution of this compound LNPs

ParameterResultAnimal ModelReference
Efficacy
Luciferase Expression (Liver)18-fold increase compared to saturated parent LNPMice[4]
Biodistribution (Primary Target)
OrganLiverMice[2][4]
Safety
General TolerabilityWell-tolerated at therapeutic dosesMice[5][6]
Inflammatory Cytokine Levels (TNF-α, IL-6)No significant elevation compared to controlMice[5]
Liver Enzyme Levels (ALT, AST)No significant elevation compared to controlMice[5]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. This method allows for rapid and reproducible formulation with controlled particle size.

Materials:

  • This compound (or a close structural analog like 4A3-SC8)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA encoding the protein of interest (e.g., Luciferase)

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), sterile, nuclease-free

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Lipid Mixture Preparation:

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., this compound:DOPE:Cholesterol:DMG-PEG2000 of 40:30:28.5:1.5).

    • Vortex the lipid mixture to ensure homogeneity.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in 10 mM citrate buffer (pH 3.0) to the desired concentration (e.g., 0.1-0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step is crucial to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the dialyzed LNPs using a centrifugal filter device.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the zeta potential of the LNPs.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration of this compound mRNA LNPs in Mice

This protocol outlines the procedure for intravenous (IV) administration of this compound mRNA LNPs to mice for evaluating in vivo protein expression.

Materials:

  • This compound mRNA LNP formulation

  • 6-8 week old BALB/c or C57BL/6 mice

  • Sterile PBS

  • Insulin syringes with a 28-30 gauge needle

  • Restraining device for mice

  • 70% ethanol for disinfection

Procedure:

  • Animal Acclimatization:

    • Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

  • Dose Preparation:

    • Thaw the this compound mRNA LNP formulation on ice.

    • Dilute the LNPs with sterile PBS to the desired final concentration for injection. A typical dose for luciferase mRNA is 0.1-1.0 mg/kg body weight.

    • The final injection volume should be around 100-200 µL per mouse.

  • Intravenous Injection:

    • Secure the mouse in a restraining device, allowing access to the tail.

    • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site on the tail with 70% ethanol.

    • Carefully insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the LNP solution. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-insert.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Provide food and water ad libitum.

Protocol 3: Assessment of In Vivo mRNA Expression using Bioluminescence Imaging

This protocol describes the non-invasive imaging of luciferase expression in mice following the administration of luciferase mRNA-loaded LNPs.

Materials:

  • Mice injected with luciferase mRNA LNPs

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or similar bioluminescence imager

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

  • Animal Preparation:

    • At the desired time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice using isoflurane.

  • Substrate Administration:

    • Administer D-luciferin via intraperitoneal (IP) injection at a dose of approximately 150 mg/kg body weight.

  • Bioluminescence Imaging:

    • Wait for 5-10 minutes for the substrate to distribute.

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images according to the manufacturer's instructions. The exposure time may need to be optimized.

  • Data Analysis:

    • Use the imaging software to quantify the bioluminescent signal (in photons/second) from specific regions of interest (ROIs), such as the liver.

    • For ex vivo imaging, after the final in vivo imaging time point, euthanize the mice, dissect the organs of interest, and image them in a petri dish after adding D-luciferin solution.[2]

Visualizations

Signaling Pathway: Cellular Uptake and Endosomal Escape of this compound LNPs

G LNP This compound mRNA LNP Endocytosis Endocytosis LNP->Endocytosis mRNA_Release mRNA Release Translation Translation to Protein mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Late_Endosome->mRNA_Release Endosomal Escape: This compound protonation, membrane disruption Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Experimental Workflow: From LNP Formulation to In Vivo Evaluation

G Characterization 2. Physicochemical Characterization (DLS, RiboGreen) InVivo_Admin 3. In Vivo Administration (IV Injection in Mice) Characterization->InVivo_Admin Imaging 4. Bioluminescence Imaging (IVIS) InVivo_Admin->Imaging Toxicity Toxicity Assessment InVivo_Admin->Toxicity Data_Analysis 5. Data Analysis (Quantification of Expression) Imaging->Data_Analysis Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution

Caption: Experimental workflow for in vivo mRNA delivery using this compound LNPs.

References

Application Notes: 4A3-Cit LNP for Enhanced Liver-Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for in vivo delivery of RNA therapeutics, highlighted by their success in COVID-19 mRNA vaccines.[1][2] A primary challenge in the field is achieving efficient and specific delivery to extrahepatic tissues. However, for a wide range of genetic and metabolic diseases, the liver remains a critical target.[3][4][5] Standard LNP formulations inherently exhibit a tropism for the liver, largely due to the adsorption of apolipoprotein E (ApoE) from the bloodstream, which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[3][6]

To further enhance the potency and specificity of liver delivery, the Selective Organ Targeting (SORT) methodology has been developed.[7][8][9] This technology involves the addition of a fifth lipid component—the "SORT molecule"—to a standard four-component LNP formulation to modulate its biodistribution.[3][8] The ionizable lipid 4A3-Cit, which features an unsaturated citronellol tail, has been identified as a potent SORT lipid for improving mRNA delivery to the liver.[1] Its incorporation into LNP formulations has been shown to significantly increase protein expression in the liver, with reports of an 18-fold increase compared to the base LNP formulation.[1] The unsaturated structure of this compound is believed to promote superior lipid fusion capabilities, enhancing the endosomal escape and release of mRNA into the cytoplasm.[1]

These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound containing LNPs for researchers and drug development professionals focused on liver-targeted gene therapies.

Experimental Protocols

Protocol 1: Preparation of a Base 4-Component LNP Formulation

This protocol describes the preparation of a standard four-component LNP system, which can serve as a baseline control for comparison with SORT LNPs. The formulation consists of an ionizable lipid (e.g., 4A3-SC8), a helper phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid.[7][10]

Materials:

  • Ionizable lipid (e.g., 4A3-SC8) in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol 2000 (DMG-PEG2000) in ethanol

  • mRNA (e.g., Luciferase mRNA) in 100 mM citrate buffer (pH 3.0)

  • Ethanol, molecular biology grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

  • Prepare Lipid Stock Solutions: Ensure all lipid components are fully dissolved in ethanol at known concentrations (e.g., 10-20 mg/mL).

  • Prepare the Lipid-Ethanol Phase:

    • In an RNase-free microcentrifuge tube, combine the ionizable lipid, DOPE, cholesterol, and DMG-PEG2000 from their stock solutions.

    • A common molar ratio is 23.8:23.8:47.6:4.8 (4A3-SC8:DOPE:Cholesterol:DMG-PEG).[7]

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare the mRNA-Aqueous Phase:

    • Dilute the mRNA stock to the desired concentration in 100 mM citrate buffer (pH 3.0).

  • LNP Formulation via Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.

    • Initiate mixing. The rapid mixing of the two phases triggers the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Dilute the resulting LNP solution with PBS to reduce the ethanol concentration.

    • Purify the LNPs and exchange the buffer to sterile PBS (pH 7.4) using dialysis (e.g., using a 3.5 kDa MWCO cassette) or tangential flow filtration (TFF) for 2-4 hours at 4°C.[10]

  • Characterization and Storage:

    • Measure the LNP size (diameter), polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Preparation of 5-Component this compound SORT LNPs for Liver Targeting

This protocol details the incorporation of the this compound SORT lipid into the base LNP formulation to enhance liver delivery.[1]

Materials:

  • All materials from Protocol 1

  • This compound lipid in ethanol

Procedure:

  • Prepare Lipid Stock Solutions: As in Protocol 1.

  • Prepare the 5-Component Lipid-Ethanol Phase:

    • In an RNase-free microcentrifuge tube, combine the ionizable lipid (4A3-SC8), DOPE, cholesterol, DMG-PEG2000, and the this compound SORT lipid.

    • The SORT lipid is typically added to constitute a specific molar percentage of the total lipids (e.g., 20 mol%). The molar ratios of the original four components are kept constant relative to each other.[7]

    • For a 20% this compound formulation, the final molar ratio might be, for example: 4A3-SC8 (15%), DOPE (15%), Cholesterol (30%), DMG-PEG (3%), and this compound (20%).[10] Note: Exact ratios may require optimization.

    • Vortex briefly to ensure a homogenous mixture.

  • LNP Formulation and Purification:

    • Follow steps 3 through 6 from Protocol 1 (Preparation of mRNA-Aqueous Phase, LNP Formulation, Purification, and Characterization).

    • The total lipid to mRNA weight ratio is often kept constant (e.g., 40:1 wt/wt) for comparison between formulations.[1][7]

Protocol 3: In Vivo Evaluation of Liver-Targeted mRNA Delivery

This protocol outlines a standard method for assessing the in vivo efficacy of LNP formulations by measuring the expression of a reporter gene (Luciferase) in the liver.

Materials:

  • Purified LNP formulations (Base LNP and this compound SORT LNP) encapsulating Luciferase (Luc) mRNA.

  • 6-8 week old C57BL/6 mice (or other appropriate strain).

  • D-Luciferin substrate.

  • In vivo imaging system (IVIS) capable of detecting bioluminescence.

  • Standard animal handling and injection equipment.

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • LNP Administration:

    • Administer the LNP-mRNA formulations to mice via intravenous (i.v.) injection (e.g., through the tail vein).

    • A typical dose is 0.2-0.5 mg of mRNA per kg of body weight.

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin substrate to the mice via intraperitoneal (i.p.) injection.[1]

    • After a short incubation period (10-15 minutes), anesthetize the mice and place them in the IVIS imaging chamber.

    • Acquire bioluminescence images. The signal intensity corresponds to the level of luciferase protein expression.

  • Ex Vivo Analysis (Optional but Recommended):

    • Immediately after imaging, euthanize the mice.

    • Dissect key organs (liver, spleen, lungs, heart, kidneys).

    • Image the dissected organs ex vivo using the IVIS to quantify organ-specific luminescence.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the liver (or other organs) and quantify the average radiance (photons/s/cm²/sr).

    • Compare the luminescence intensity in the liver between the group treated with this compound SORT LNPs and the control group treated with base LNPs.

Data Presentation

Table 1: Example LNP Formulation Compositions

ComponentFunctionBase LNP (mol%)Liver-Targeting SORT LNP (mol%)
4A3-SC8Ionizable Cationic Lipid23.8~20.0
DOPEHelper Lipid23.8~20.0
CholesterolStructural Lipid47.6~45.0
DMG-PEG2000PEG-Lipid (Stabilizer)4.8~5.0
This compound SORT Molecule 0.0 ~10.0-20.0

Note: Molar ratios for SORT LNPs are illustrative and may require optimization. The key is the addition of the this compound component.[1][7]

Table 2: Typical Physicochemical Characteristics of Formulated LNPs

ParameterTarget RangeJustification
Particle Size (Diameter)80 - 120 nmOptimal for avoiding rapid clearance and for liver uptake.[5]
Polydispersity Index (PDI)< 0.2Indicates a narrow, homogenous size distribution.[2][5]
mRNA Encapsulation> 90%Ensures efficient delivery of the nucleic acid payload.
Zeta Potential (at pH 7.4)Near-neutralReduces nonspecific interactions and toxicity in circulation.[5][11]

Table 3: Example In Vivo Efficacy Data

LNP FormulationTarget OrganReporter GeneRelative Expression vs. Base LNP (Fold Change)
Base 4-Component LNPLiverLuciferase1x
This compound SORT LNP Liver Luciferase ~18x [1]

Visualizations

G cluster_prep Phase Preparation cluster_form LNP Formulation & Processing cluster_eval In Vivo Evaluation lipids Lipid Mixture in Ethanol (4A3-SC8, DOPE, Chol, PEG, this compound) mix Microfluidic Mixing (Aqueous:Ethanol = 3:1) lipids->mix mrna mRNA in Citrate Buffer (pH 3.0) mrna->mix purify Purification & Buffer Exchange (Dialysis / TFF) mix->purify qc Characterization (DLS, RiboGreen) purify->qc inject IV Injection into Mice qc->inject image In Vivo / Ex Vivo Imaging (IVIS, 6h post-injection) inject->image analyze Quantify Liver Luminescence image->analyze

Caption: Experimental workflow for this compound LNP preparation and in vivo evaluation.

G cluster_circ Systemic Circulation cluster_liver Liver Hepatocyte lnp 1. This compound SORT LNP (IV Injection) corona 2. Protein Corona Formation (ApoE Adsorption) lnp->corona Serum Protein Binding uptake 3. Receptor-Mediated Endocytosis (via LDL Receptor) corona->uptake Liver Targeting escape 4. Endosomal Escape (Facilitated by this compound) uptake->escape Internalization release 5. mRNA Release into Cytoplasm escape->release translate 6. Protein Translation release->translate

Caption: Proposed mechanism for enhanced liver targeting by this compound SORT LNPs.

References

Step-by-Step Guide to 4A3-Cit LNP Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of Lipid Nanoparticles (LNPs) incorporating the ionizable lipid 4A3-Cit. While the literature primarily highlights this compound as a component in Selective Organ Targeting (SORT) LNPs, this guide presents a protocol for a standard four-component this compound LNP, drawing upon established methodologies for structurally similar ionizable lipids. Additionally, a protocol for a five-component SORT LNP is provided to reflect its documented application.

I. Introduction to this compound LNPs

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The formulation typically consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2] The ionizable lipid is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2]

This compound is an ionizable lipid that has been shown to enhance mRNA delivery.[3] While it has been effectively used as a fifth component in SORT LNPs to direct nanoparticles to specific tissues, a standard four-component LNP can also be formulated with this compound as the primary ionizable lipid.[3] This guide provides protocols for both approaches.

II. LNP Components and Formulation Ratios

The precise molar ratio of the lipid components is critical for the efficacy and stability of the LNPs. Below are the suggested formulations for both a standard four-component this compound LNP and a five-component SORT LNP.

Table 1: Four-Component this compound LNP Formulation

ComponentMolar RatioRole in LNP
This compound (Ionizable Lipid)50Encapsulates nucleic acid and facilitates endosomal escape
DSPC (Phospholipid)10Structural lipid, aids in bilayer formation
Cholesterol38.5Stabilizes the LNP structure
DMG-PEG2000 (PEG-Lipid)1.5Prevents aggregation and prolongs circulation time

Note: This ratio is based on optimized formulations for other ionizable lipids like DLin-MC3-DMA and is a recommended starting point for this compound LNPs.

Table 2: Five-Component 4A3-SC8 + Cit (20%) SORT LNP Formulation

ComponentMolar Percentage
4A3-SC8 (Ionizable Lipid)40
DOPE (Phospholipid)15
Cholesterol23.5
DMG-PEG2000 (PEG-Lipid)1.5
This compound (SORT Molecule)20

This formulation demonstrated an 18-fold improvement in Luc mRNA expression in the liver compared to a saturated base LNP formulation.[3]

III. Experimental Protocols

A. Reagent and Stock Solution Preparation
  • Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a concentration of 10 mg/mL. For the SORT formulation, also prepare stock solutions of 4A3-SC8 and DOPE in ethanol at 10 mg/mL.

  • Lipid Mixture:

    • For Four-Component LNP: In a sterile microcentrifuge tube, combine the lipid stock solutions according to the molar ratios in Table 1.

    • For Five-Component SORT LNP: In a sterile microcentrifuge tube, combine the lipid stock solutions according to the molar percentages in Table 2.

  • Aqueous Buffer: Prepare a 100 mM citrate buffer and adjust the pH to 3.0. This acidic pH is necessary to protonate the ionizable lipid, facilitating mRNA encapsulation.[4]

  • mRNA Solution: Dissolve the mRNA payload in the 100 mM citrate buffer (pH 3.0) to a final concentration of 1 mg/mL.

B. LNP Synthesis via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for controlled and reproducible LNP formation.

  • System Setup: Prime the microfluidic system with ethanol and then with the citrate buffer according to the manufacturer's instructions.

  • Loading: Load the prepared lipid mixture into one syringe and the mRNA solution into another syringe.

  • Mixing: Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Collection: Initiate the mixing process and collect the resulting LNP solution. The rapid mixing of the aqueous and ethanol phases leads to the self-assembly of the LNPs.

  • Purification: The collected LNP solution contains ethanol, which must be removed. Dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). This step also neutralizes the pH of the LNP suspension.

  • Sterilization: Filter the purified LNP solution through a 0.22 µm sterile filter.

  • Storage: Store the final LNP formulation at 4°C.

LNP_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Storage A Lipid Stock Solutions (in Ethanol) C Lipid Mixture A->C B mRNA Solution (in Citrate Buffer pH 3.0) D mRNA Solution B->D E Microfluidic Mixing (Aqueous:Ethanol = 3:1) C->E D->E F LNP Solution (in Ethanol/Citrate Buffer) E->F G Dialysis (vs. PBS pH 7.4) F->G H Sterile Filtration (0.22 µm) G->H I Final this compound LNP (Stored at 4°C) H->I

LNP Synthesis Workflow
C. LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. mRNA Encapsulation Efficiency

  • Method: Quant-iT RiboGreen Assay

  • Protocol:

    • Prepare two sets of LNP samples.

    • To one set of samples, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples (lysed and unlysed).

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100 where Fluorescence_total is from the lysed sample and Fluorescence_free is from the unlysed sample.

Table 3: Expected LNP Characteristics

ParameterExpected Value
Particle Size (Z-average)80 - 150 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%

IV. Signaling and Component Relationships

The successful delivery of mRNA by LNPs relies on the interplay of its components. The ionizable lipid is protonated at a low pH, allowing for the electrostatic complexation of the negatively charged mRNA. The PEG-lipid shield prevents aggregation and opsonization in circulation. Upon endocytosis into the target cell, the endosome acidifies, leading to the protonation of the ionizable lipid, which in turn facilitates the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm for translation.

LNP_Component_Relationships cluster_components LNP Components cluster_functions Key Functions Ionizable_Lipid This compound (Ionizable Lipid) Encapsulation mRNA Encapsulation Ionizable_Lipid->Encapsulation Endosomal_Escape Endosomal Escape Ionizable_Lipid->Endosomal_Escape Phospholipid DSPC (Phospholipid) Stability Structural Stability Phospholipid->Stability Cholesterol Cholesterol Cholesterol->Stability PEG_Lipid DMG-PEG2000 (PEG-Lipid) Circulation Prolonged Circulation PEG_Lipid->Circulation Encapsulation->Endosomal_Escape Stability->Endosomal_Escape Circulation->Endosomal_Escape

References

Applications of 4A3-Cit in gene therapy research

Author: BenchChem Technical Support Team. Date: December 2025

An advanced component for non-viral gene delivery, 4A3-Cit is an ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic applications.[1] Its unique chemical structure, featuring an unsaturated citronellol tail, facilitates superior lipid fusion and promotes the efficient release of genetic payloads, such as messenger RNA (mRNA), into the cytoplasm of target cells.[2] This attribute makes this compound and its derivatives highly effective for in vivo gene delivery, particularly in the context of liver-targeted therapies.[2][3]

Application Notes

In gene therapy research, this compound is utilized as a key component of LNP-based delivery systems. These nanoparticles are engineered to encapsulate and protect fragile nucleic acid cargoes, such as mRNA or siRNA, and deliver them to specific tissues or cell types.[4] The inclusion of this compound in LNP formulations has been shown to significantly enhance the efficiency of mRNA delivery.[2]

A notable application is in Selective Organ Targeting (SORT) LNP formulations. By incorporating this compound with other lipids, researchers can create nanoparticles that preferentially accumulate in and transfect cells of a specific organ, such as the liver.[2][3] This targeted delivery is crucial for developing therapies for a range of conditions, including genetic disorders and cancers, by ensuring that the therapeutic gene is expressed where it is needed most, thereby increasing efficacy and reducing potential side effects.

Quantitative Data Summary

The performance of this compound-containing LNPs has been quantified in several studies, demonstrating significant improvements in gene expression compared to baseline formulations. The data below summarizes key findings from in vivo studies.

FormulationCargoTarget OrganFold Increase in Expression (vs. Base LNP)Reference
4A3-SC8 + Cit (20%)Luc mRNALiver18-fold[2]
4A3-SC8 LNP (Intratracheal)Luc mRNALung>3-fold (vs. cKK-E12 LNP)[5]
4A3-SC8 LNP (Intravenous)Luc mRNALiverHighest among tested lipids[5]
4A3-SC8 LNP (Intravenous)Luc mRNASpleenHighest among tested lipids[5]

Note: In this study, 4A3-SC8 LNPs induced the highest luciferase expression compared to LNPs formulated with Dlin-MC3-DMA, SM-102, and cKK-E12, while not significantly increasing pro-inflammatory cytokine levels.[5]

Experimental Protocols

Protocol 1: Formulation of this compound based LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device for rapid and reproducible formulation.

Materials:

  • Ionizable lipid (e.g., 4A3-SC8, a derivative of this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG)

  • mRNA cargo in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution by diluting the mRNA in the aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1).

  • Initiate the mixing process. The rapid mixing of the two streams within the microfluidic cartridge leads to the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS at pH 7.4 to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge nanoparticle suspension.

  • Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

Protocol 2: In Vivo Evaluation of LNP-Mediated mRNA Delivery to the Liver

This protocol outlines the procedure for assessing the in vivo efficacy of the formulated LNPs in a murine model.

Materials:

  • LNP-mRNA formulation (e.g., carrying Luciferase mRNA)

  • Control LNP formulation (without mRNA or with a scrambled sequence)

  • Laboratory mice (e.g., C57BL/6)

  • Luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the LNP-mRNA formulation to mice via intravenous (tail vein) injection. A typical dose might be 0.5-1.0 mg of mRNA per kg of body weight.

  • At a predetermined time point post-injection (e.g., 6 hours), administer the luciferin substrate via intraperitoneal injection.[2]

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to detect the expression of luciferase. The intensity of the signal corresponds to the level of mRNA translation.

  • After imaging, humanely euthanize the mice and harvest organs (liver, spleen, lungs, etc.).

  • Homogenize the tissues and perform a luciferase assay on the lysates to quantify protein expression in specific organs.[2]

  • Compare the luminescence levels between the group receiving the this compound based LNP and the control group to determine the efficacy of gene delivery.

Visualizations

Below are diagrams illustrating key processes and workflows related to the application of this compound in gene therapy.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH 6.5 -> 5.5) Endocytosis->Endosome LNP Internalization Release Endosomal Escape Endosome->Release LNP Protonation & Membrane Disruption Cytoplasm Cytoplasm Release->Cytoplasm mRNA Release Translation mRNA Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of an LNP containing this compound.

Experimental_Workflow A 1. LNP Formulation (Microfluidic Mixing) B 2. LNP Characterization (Size, Zeta Potential, Encapsulation) A->B C 3. In Vivo Administration (IV Injection in Mice) B->C D 4. Bioluminescence Imaging (IVIS) C->D E 5. Organ Harvest & Ex Vivo Analysis (Luciferase Assay) D->E F 6. Data Analysis (Quantify Gene Expression) E->F

Caption: Workflow for evaluating this compound LNP efficacy from formulation to in vivo analysis.

References

Application Notes and Protocols for 4A3-Cit in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and safe vaccines, particularly those based on messenger RNA (mRNA), relies heavily on effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the choice of ionizable lipid is critical to their success. 4A3-Cit and its derivatives, such as 4A3-SC8, are novel ionizable lipids designed for the formulation of LNPs. These lipids are engineered to facilitate high transfection efficiency while minimizing the inflammatory responses often associated with LNP delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound-based LNPs in vaccine development.

4A3-SC8, a biodegradable derivative, is particularly noteworthy for its ability to promote "controlled endosomal escape". This mechanism allows for the efficient release of mRNA into the cytoplasm without causing significant damage to the endosomal membrane, thereby avoiding the activation of cellular danger signals that lead to inflammation.

Data Presentation

The following tables summarize the comparative performance of 4A3-SC8 LNPs against other common ionizable lipid formulations in terms of transfection efficiency and inflammatory potential.

Table 1: In Vitro Luciferase Expression in RAW Macrophages

Ionizable LipidRelative Luciferase Expression (vs. 93-O17S)
4A3-SC8 >700-fold
cKK-E12>400-fold
Dlin-MC3-DMALow
SM-102Moderate

Data represents luciferase expression 6 hours after treatment.[1]

Table 2: In Vivo Luciferase Expression 6 Hours Post-Administration

Ionizable LipidOrganRelative Luciferase Expression
4A3-SC8 Liver (IV)Highest
Spleen (IV)Highest
Lung (IT)>3-fold higher than cKK-E12
cKK-E12Liver (IV)High
Spleen (IV)High
Lung (IT)Moderate
Dlin-MC3-DMALiver (IV)Low
Spleen (IV)Low
SM-102Liver (IV)Moderate
Spleen (IV)Moderate

IV: Intravenous injection; IT: Intratracheal administration.[1]

Table 3: In Vitro Pro-inflammatory Cytokine Induction in RAW Macrophages

Ionizable LipidIL-6 ConcentrationTNF-α Concentration
4A3-SC8 No significant increase above controlNo significant increase above control
cKK-E12Significantly upregulatedSignificantly upregulated
Dlin-MC3-DMANo significant increase above controlNo significant increase above control

Cytokine concentrations measured 6 hours after LNP treatment.[1]

Table 4: Physicochemical Properties of Formulated LNPs

ParameterTypical ValueMethod
Particle Size (Diameter)80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-2 mV to -4 mVElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency> 80%RiboGreen Assay

[2][][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Transcription of mRNA

This protocol outlines the synthesis of mRNA encoding the antigen of interest using a linearized plasmid DNA template.[7][8][9]

Materials:

  • Linearized plasmid DNA template containing the antigen sequence downstream of a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP or modified N1-Methyl-pseudouridine)

  • 5' cap analog (e.g., CleanCap® reagent)

  • RNase inhibitor

  • DNase I

  • Transcription buffer

  • Nuclease-free water

  • Purification kit (e.g., silica-based columns or magnetic beads)

Procedure:

  • Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, ribonucleotide triphosphates, 5' cap analog, linearized DNA template, and RNase inhibitor. Add nuclease-free water to the final volume.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the purity and integrity of the mRNA using gel electrophoresis and determine the concentration using a spectrophotometer or a fluorometric assay. A J2 dot-blot assay can be used to quantify any double-stranded RNA (dsRNA) contaminants.[10]

Protocol 2: Formulation of 4A3-SC8 LNPs

This protocol describes the formulation of mRNA-loaded LNPs using the rapid hand mixing or microfluidic mixing method.[6]

Materials:

  • Ionizable lipid: 4A3-SC8

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other suitable phospholipid

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol

  • Synthesized mRNA

  • Citrate buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS)

Lipid Stock Solutions (in Ethanol):

  • Prepare individual stock solutions of 4A3-SC8, DOPE, Cholesterol, and DMG-PEG2000 in 100% ethanol.

Formulation Procedure (Rapid Hand Mixing):

  • Lipid Mixture Preparation: In an ethanol solution, combine the lipids at a molar ratio of 38.5:30:30:1.5 (4A3-SC8:Cholesterol:Variable Phospholipid:PEG-DMG) or 23.8:23.8:47.5:5.0 (4A3-SC8:DOPE:Cholesterol:DMG-PEG2000).[6][11]

  • mRNA Solution Preparation: Dissolve the purified mRNA in 100 mM citrate buffer (pH 3.0).

  • Mixing: Rapidly mix the aqueous mRNA solution and the ethanolic lipid solution at a 3:1 volume ratio for 30 seconds.

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes to facilitate LNP assembly.

  • Buffer Exchange: Add PBS to the LNP solution to reach a final citrate concentration of 10 mM. For in vivo applications, perform dialysis against PBS to remove ethanol and unencapsulated mRNA.

Protocol 3: Characterization of LNPs

Materials:

  • Formulated LNPs

  • PBS

  • TE buffer

  • Triton X-100

  • RiboGreen reagent

  • Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.[2][5]

  • Zeta Potential Measurement:

    • Dilute the LNP formulation in 0.1x PBS to reduce ionic strength.[5]

    • Measure the zeta potential using an ELS instrument.[][4]

  • mRNA Encapsulation Efficiency:

    • Prepare two sets of diluted LNPs in TE buffer. To one set, add Triton X-100 to lyse the LNPs.

    • Add RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the formula: (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100%.[5]

Protocol 4: In Vitro Transfection and Cytokine Analysis

This protocol details the transfection of cells in culture with mRNA-LNPs and the subsequent analysis of protein expression and inflammatory cytokine production.[12][13]

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • Complete cell culture medium

  • mRNA-LNPs

  • Luciferase assay reagent (if using luciferase mRNA)

  • ELISA kits for IL-6 and TNF-α

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 to 1 million cells/mL and allow them to adhere overnight.[14]

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 4-6 hours at 37°C and 5% CO₂.[14]

  • Protein Expression Analysis (24 hours post-transfection):

    • If using luciferase mRNA, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • If using a fluorescent protein mRNA, measure fluorescence using a plate reader or flow cytometry.

  • Cytokine Analysis (6 hours post-transfection):

    • Collect the cell culture supernatant.

    • Measure the concentrations of IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.

Protocol 5: Mouse Immunization and Analysis of Immune Response

This protocol describes the immunization of mice with mRNA-LNP vaccines and the subsequent analysis of the antigen-specific immune response.[10][15][16][17]

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • mRNA-LNP vaccine formulation

  • Sterile syringes and needles

  • Anesthesia

  • Materials for blood collection and tissue harvesting

  • ELISA kits for antigen-specific antibodies

  • ELISpot or intracellular cytokine staining reagents for T-cell analysis

Procedure:

  • Immunization:

    • Administer the mRNA-LNP vaccine (e.g., 1-10 µg of mRNA) to mice via intramuscular or intravenous injection.[16]

    • Provide a booster immunization 2-3 weeks after the primary injection.

  • Sample Collection:

    • Collect blood samples at specified time points (e.g., 2 weeks post-prime and 2 weeks post-boost) to analyze the antibody response.

    • At the end of the experiment, euthanize the mice and harvest spleens for T-cell analysis.

  • Analysis of Humoral Response:

    • Isolate serum from blood samples.

    • Measure the titers of antigen-specific IgG antibodies using ELISA.

  • Analysis of Cellular Response:

    • Prepare single-cell suspensions from the spleens.

    • Perform ELISpot or intracellular cytokine staining assays to quantify antigen-specific T-cell responses (e.g., IFN-γ production).

Visualization of Pathways and Workflows

Experimental_Workflow cluster_synthesis mRNA Synthesis & LNP Formulation cluster_qc Quality Control cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Vaccination pDNA Plasmid DNA Template IVT In Vitro Transcription pDNA->IVT mRNA Purified mRNA IVT->mRNA Formulation LNP Formulation mRNA->Formulation Lipids 4A3-SC8 & Other Lipids Lipids->Formulation LNP mRNA-LNP Formulation->LNP Size Size (DLS) LNP->Size Zeta Zeta Potential (ELS) LNP->Zeta EE Encapsulation Efficiency LNP->EE Transfection Transfection LNP->Transfection Mice Mouse Immunization LNP->Mice Cells Cell Culture Cells->Transfection Expression Protein Expression Transfection->Expression Cytokines Cytokine Analysis Transfection->Cytokines Humoral Humoral Response (ELISA) Mice->Humoral Cellular Cellular Response (ELISpot) Mice->Cellular

Caption: Experimental workflow for this compound LNP vaccine development.

Signaling_Pathway cluster_uptake Cellular Uptake and Endosomal Escape cluster_inflammation Inflammatory Signaling LNP 4A3-SC8 LNP Endocytosis Endocytosis LNP->Endocytosis TLR4 TLR4 Activation LNP->TLR4 Endosome Endosome Endocytosis->Endosome mRNA_release mRNA Release Endosome->mRNA_release Controlled Escape Damage Endosomal Damage Endosome->Damage Cytosol Cytosol mRNA_release->Cytosol Galectin Galectin Recruitment Damage->Galectin Large Holes (e.g., cKK-E12) ESCRT ESCRT Recruitment Damage->ESCRT Small, Reparable Holes (4A3-SC8) Inflammation Inflammation Galectin->Inflammation No_Inflammation No Significant Inflammation ESCRT->No_Inflammation NFkB NF-κB / IRF Activation TLR4->NFkB NFkB->Inflammation

Caption: Signaling pathways of 4A3-SC8 LNP-mediated mRNA delivery.

References

Molar Ratio of 4A3-Cit and 4A3-SC8 in LNP Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role and optimization of the molar ratio of the ionizable amino lipids 4A3-Cit and 4A3-SC8 in Lipid Nanoparticle (LNP) formulations for mRNA delivery. This document includes quantitative data, detailed experimental protocols, and visualizations to guide researchers in developing effective LNP-based therapeutics.

Introduction to this compound and 4A3-SC8 Lipids in LNP Formulations

The ionizable amino lipid is a critical component of LNP systems, playing a pivotal role in mRNA encapsulation and endosomal escape.[1][2] The 4A3-series of dendrimer-based ionizable lipids, including 4A3-SC8 and the novel this compound, have demonstrated high efficiency in mRNA delivery.[3]

  • 4A3-SC8: A well-established dendrimer ionizable amino lipid utilized in both standard four-component LNP formulations and five-component Selective Organ Targeting (SORT) LNP systems.[4][5]

  • This compound: A newer variant featuring an unsaturated citronellol tail.[6][7] This structural modification enhances lipid fusion capabilities, promoting the release of mRNA into the cytoplasm and boosting delivery efficacy.[6][7]

The molar ratio of these ionizable lipids, in conjunction with helper lipids, cholesterol, and PEGylated lipids, significantly influences the physicochemical properties and biological performance of the resulting LNPs.[1]

Impact of Molar Ratios on LNP Performance

The optimization of the molar ratio of each lipid component is a crucial step in LNP formulation development.[1] This ratio affects key parameters such as particle size, polydispersity index (PDI), encapsulation efficiency, and, ultimately, the in vivo transfection efficiency.

Standard Four-Component LNP Formulations

In conventional four-component LNPs, the molar ratio of the ionizable lipid is typically balanced to ensure efficient mRNA encapsulation and stability. A commonly cited molar ratio for 4A3-SC8-based LNPs is presented below.

Table 1: Molar Ratio of a Standard Four-Component 4A3-SC8 LNP Formulation

ComponentMolar Ratio (%)
4A3-SC838.5
Cholesterol30
Phospholipid30
DMG-PEG20001.5
Data sourced from a study on the optimization of phospholipid chemistry for improved LNP delivery of mRNA.[4]
Five-Component SORT LNP Formulations

The introduction of a fifth component, a "SORT molecule," allows for the tuning of LNP biodistribution to target specific organs such as the liver, lungs, or spleen.[5][8] In these formulations, the molar ratio of the base components is adjusted to accommodate the SORT lipid. The percentage of the SORT lipid can be varied to optimize organ-specific delivery.

Table 2: Molar Ratios of Base and SORT 4A3-SC8 LNP Formulations

Formulation Type4A3-SC8 (mol%)DOPE (mol%)Cholesterol (mol%)DMG-PEG (mol%)SORT Molecule (mol%)Target Organ
Base 4-Component mDLNP23.823.847.64.8-Liver (default)
Liver-Targeting SORTAdjusted base ratioAdjusted base ratioAdjusted base ratioAdjusted base ratio20% DODAPLiver
Lung-Targeting SORTAdjusted base ratioAdjusted base ratioAdjusted base ratioAdjusted base ratio50% DOTAPLungs
Spleen-Targeting SORTAdjusted base ratioAdjusted base ratioAdjusted base ratioAdjusted base ratio10% 18PASpleen
Based on a protocol for preparing selective organ-targeting (SORT) lipid nanoparticles.[5]

The introduction of this compound as a SORT lipid has been shown to significantly enhance liver expression of luciferase mRNA by 18-fold compared to the saturated base LNP formulation.[6]

Table 3: Molar Ratios of 5-Component this compound SORT LNP Formulations

Formulation4A3-SC8 (mol%)DOPE (mol%)Cholesterol (mol%)DMG-PEG (mol%)This compound (mol%)
Base LNP23.823.847.64.80
4A3-SC8 + Cit (20%)19.0419.0438.083.8420
Molar ratios derived from a study demonstrating improved mRNA transfection in vivo with this compound.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and characterization of 4A3-SC8 and this compound containing LNPs.

Protocol for Preparation of Standard Four-Component 4A3-SC8 LNPs

This protocol is adapted from a study on the optimization of phospholipid chemistry for LNP delivery of mRNA.[4]

Materials:

  • 4A3-SC8 ionizable lipid

  • Cholesterol

  • Selected phospholipid (e.g., DOPE, DSPC)

  • DMG-PEG2000

  • Ethanol (200 proof, anhydrous)

  • mRNA in 100 mM citrate buffer (pH 3.0)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve 4A3-SC8, cholesterol, the chosen phospholipid, and DMG-PEG2000 in ethanol to create individual stock solutions.

  • Prepare Ethanol-Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve a final molar ratio of 38.5:30:30:1.5 (4A3-SC8:Cholesterol:Phospholipid:DMG-PEG2000).

  • Prepare Aqueous mRNA Solution: The mRNA is dissolved in a 100 mM citrate buffer at a pH of 3.0.[4]

  • LNP Assembly: Rapidly mix the aqueous mRNA solution and the ethanol-lipid mixture at a 3:1 volume ratio for 30 seconds.

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow for LNP self-assembly.

  • Buffering for In Vitro Experiments: For in vitro studies, add PBS solution to the LNP formulation to reach a final citrate concentration of 10 mM.[4]

  • Purification for In Vivo Experiments: For in vivo applications, purify the LNPs by dialysis in sterile PBS using a 3.5 kD molecular weight cut-off cassette for 2 hours.[4]

Protocol for Preparation of Five-Component 4A3-SC8 SORT LNPs

This protocol is based on a method for preparing selective organ-targeting LNPs.[5]

Materials:

  • 4A3-SC8 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DMG-PEG2000

  • SORT molecule (e.g., DODAP, DOTAP, 18PA)

  • Ethanol (200 proof, anhydrous)

  • mRNA in citrate buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of 4A3-SC8, DOPE, cholesterol, DMG-PEG, and the selected SORT molecule in ethanol.

  • Prepare Base Lipid Mixture: Combine the stock solutions of 4A3-SC8, DOPE, cholesterol, and DMG-PEG to achieve a molar ratio of 23.8:23.8:47.6:4.8.[5]

  • Add SORT Molecule: To the base lipid mixture, add the desired molar percentage of the SORT molecule stock solution (e.g., 10%, 20%, or 50%).

  • LNP Formulation: The complete lipid mixture in ethanol is then rapidly mixed with the mRNA in an aqueous buffer, typically using methods like pipette mixing, vortex mixing, or a microfluidic device to ensure rapid and homogenous mixing.[5][9] The total lipid to mRNA weight ratio is often around 40:1.[5]

  • Purification: Purify the resulting SORT LNPs via dialysis against PBS.

Visualization of Concepts and Workflows

LNP Formulation Workflow

The following diagram illustrates the general workflow for the formulation of LNPs using a rapid mixing approach.

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase mRNA mRNA in Citrate Buffer (pH 3-4) mixing Rapid Mixing (e.g., Microfluidics) mRNA->mixing lipids Ionizable Lipid (this compound/4A3-SC8) + Helper Lipids + Cholesterol + PEG-Lipid in Ethanol lipids->mixing assembly Self-Assembly of LNPs mixing->assembly purification Purification (Dialysis) assembly->purification final_lnp Final LNP Formulation purification->final_lnp

Caption: General workflow for LNP formulation.

Signaling Pathway for LNP-Mediated mRNA Delivery

This diagram outlines the key steps involved in the cellular uptake and subsequent mRNA release from an LNP.

LNP_Delivery_Pathway LNP LNP Encapsulating mRNA endocytosis Endocytosis LNP->endocytosis Uptake cell_membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome Internalization escape Endosomal Escape (Protonation of Ionizable Lipid) endosome->escape Acidification release mRNA Release escape->release Membrane Destabilization cytoplasm Cytoplasm translation Translation by Ribosomes release->translation in Cytoplasm protein Therapeutic Protein translation->protein Expression

Caption: Cellular pathway of LNP-mediated mRNA delivery.

Conclusion

The molar ratio of this compound and 4A3-SC8 is a critical parameter in the design of LNP formulations for effective mRNA delivery. For standard formulations, a balance of the four lipid components is necessary for optimal performance. In more advanced SORT formulations, the precise titration of a fifth component, such as this compound, can significantly enhance organ-specific delivery and therapeutic efficacy. The protocols and data presented herein provide a foundation for researchers to develop and optimize their LNP systems for a range of therapeutic applications.

References

Application Notes and Protocols for 4A3-Cit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4A3-Cit is a novel, patent-pending ionizable lipid designed for the efficient in vivo delivery of messenger RNA (mRNA). Its unique structure, featuring an ionizable tertiary amine core, an ester-based degradable linker, and an unsaturated alkylthiol tail derived from citronellol, facilitates the formation of lipid nanoparticles (LNPs) with enhanced fusogenicity and endosomal escape capabilities. These properties lead to significantly improved mRNA transfection and protein expression in target cells. This document provides detailed instructions for the storage, handling, and application of this compound in the formulation of LNPs for research and preclinical development.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and performance.

Storage Conditions:

FormStorage TemperatureDurationNotes
Pure (Oil) -20°C3 yearsProtect from light.
4°C2 yearsFor short-term storage.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthFor working stocks.[1]

Handling Instructions:

  • Shipping: this compound is typically shipped at room temperature in the continental US; however, international shipping conditions may vary.[1]

  • Preparation of Stock Solutions:

    • It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (63.64 mM), though ultrasonic assistance may be required.[1]

    • Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to prevent the introduction of water, which can significantly impact the solubility and stability of the product.[1]

    • Once prepared, the stock solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]

Safety Precautions:

  • As a standard practice when handling lipid-based compounds, it is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling aliphatic amines should be considered. Some aliphatic amines can cause irritation upon contact with eyes and skin, and inhalation may lead to mucosal irritation, coughing, and dyspnea.

  • It is always advisable to consult the specific SDS provided by the supplier for comprehensive safety information.

Application: Formulation of mRNA-loaded Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for mRNA delivery. These nanoparticles are typically composed of four main components: an ionizable lipid (this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[2]

LNP Composition:

ComponentExampleMolar Ratio (%)Role in LNP Formulation
Ionizable Lipid This compound 40-50Encapsulates mRNA and facilitates endosomal escape.[2]
Helper Phospholipid DSPC or DOPE10Stabilizes the lipid bilayer structure.
Cholesterol Cholesterol38.5 - 48.5Modulates membrane fluidity and stability.
PEGylated Lipid DMG-PEG 20001.5Controls particle size and prevents aggregation.
Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a method known for producing uniform and highly encapsulated nanoparticles.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • mRNA encoding the protein of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (10 mM, pH 3.0, RNase-free)

  • Phosphate-buffered saline (PBS, RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing (RNase-free)

  • Dialysis cassette (e.g., MWCO 10 kDa)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). b. The final total lipid concentration in the ethanol phase should be between 10-25 mM. c. Gently vortex the solution until all lipids are fully dissolved. If necessary, warm the solution to 37°C to aid dissolution, especially for cholesterol.

  • Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration. The acidic pH is crucial for the protonation of this compound, which facilitates its interaction with the negatively charged mRNA backbone.

  • LNP Assembly using Microfluidics: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes. c. Set the flow rates for the two phases. A typical flow rate ratio of 3:1 (aqueous:organic) is recommended. d. Initiate the mixing process. The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of the LNPs. e. Collect the resulting LNP dispersion from the outlet. The solution should appear as a translucent, opalescent suspension.

  • Purification and Buffer Exchange: a. To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette. b. Perform the dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the purified LNPs at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term storage.

Characterization of this compound LNPs

Key Characterization Parameters:

ParameterMethodTypical Values for Ionizable LNPs
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) DLS< 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

Mechanism of Action and Cellular Delivery

The efficacy of this compound LNPs in mRNA delivery is attributed to their well-defined mechanism of cellular uptake and endosomal escape.

Cellular Uptake and Endosomal Escape Pathway:

LNP_Uptake_Pathway cluster_cellular Intracellular LNP This compound LNP (Neutral Charge) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal Maturation mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Endosomal Escape (Membrane Fusion) Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular uptake and endosomal escape of this compound LNPs for mRNA delivery.

Workflow for LNP Formulation and Characterization:

LNP_Workflow Lipid_Prep Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing (Aqueous + Organic Phases) Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA Solution in Citrate Buffer (pH 3.0) mRNA_Prep->Microfluidics Purification Dialysis against PBS (pH 7.4) & Sterile Filtration Microfluidics->Purification Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Purification->Characterization Application In vitro / In vivo Studies Characterization->Application

Caption: Workflow for the formulation and characterization of this compound LNPs.

Conclusion

This compound is a potent ionizable lipid that enables the formulation of highly effective LNPs for mRNA delivery. By following the detailed protocols for storage, handling, and LNP formulation outlined in this document, researchers can achieve reproducible and optimal results in their preclinical studies. The unique properties of this compound, particularly its ability to facilitate endosomal escape, make it a valuable tool for the development of next-generation mRNA-based therapeutics and vaccines.

References

Application Notes and Protocols for the Characterization of 4A3-Cit Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 4A3-Cit lipid nanoparticles (LNPs), a novel class of ionizable lipids for potent mRNA delivery. This document outlines the key analytical techniques and detailed experimental protocols necessary to ensure the quality, consistency, and efficacy of this compound LNP formulations.

Introduction to this compound LNPs

This compound is an ionizable lipid that has demonstrated significant potential for in vivo mRNA delivery. Its unique chemical structure is designed to facilitate efficient encapsulation of mRNA and promote endosomal escape, a critical step for the cytoplasmic delivery and subsequent translation of the mRNA payload. The unsaturated citronellol tail of this compound is believed to contribute to superior lipid fusion capabilities, enhancing the release of mRNA into the cytoplasm.[1][2] Proper characterization of LNPs formulated with this compound is essential for understanding their physicochemical properties and predicting their biological performance.

Physicochemical Characterization of this compound LNPs

A thorough characterization of the physical and chemical properties of this compound LNPs is the foundation for successful formulation development and reliable in vitro and in vivo studies. The key parameters to assess include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Quantitative Data Summary

The following table summarizes typical characterization data for a standard this compound LNP formulation.

ParameterValueMethod
Diameter (Z-average)101 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.13Dynamic Light Scattering (DLS)
Encapsulation Efficiency91%RiboGreen Assay
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)

Data sourced from a study on a saturated base LNP formulation of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the essential characterization techniques for this compound LNPs.

Protocol for Determining Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of this compound LNPs.

Materials:

  • This compound LNP suspension

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • Disposable low-volume cuvettes

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Protocol:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the this compound LNP suspension in 1x PBS to a final concentration suitable for DLS measurement (typically a 1:50 to 1:100 dilution, resulting in a count rate between 100 and 500 kcps). The optimal dilution should be determined empirically.

  • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or degradation.

  • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (refractive index: 1.330, viscosity: 0.8872 mPa·s)

    • Equilibration time: 120 seconds

    • Number of measurements: 3

    • Number of runs per measurement: 10-15

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.

G cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_sample This compound LNP Stock Dilution Dilute with 1x PBS LNP_sample->Dilution Cuvette Transfer to Cuvette Dilution->Cuvette DLS_instrument Place in DLS Instrument Cuvette->DLS_instrument Set_params Set Measurement Parameters DLS_instrument->Set_params Measure Initiate Measurement Set_params->Measure Record_data Record Z-average and PDI Measure->Record_data

DLS experimental workflow for particle size analysis.
Protocol for Determining Zeta Potential

Objective: To measure the surface charge of this compound LNPs.

Materials:

  • This compound LNP suspension

  • 0.1x Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • Folded capillary cells (e.g., DTS1070)

  • Zeta potential analyzer

Protocol:

  • Equilibrate the instrument to 25°C.

  • Dilute the this compound LNP suspension in 0.1x PBS. A lower ionic strength buffer is used to obtain a reliable zeta potential measurement.

  • Gently mix the diluted sample.

  • Carefully inject the sample into the folded capillary cell, avoiding bubble formation.

  • Place the cell into the instrument.

  • Set the measurement parameters, including the dispersant properties for 0.1x PBS.

  • Perform the measurement and record the zeta potential in millivolts (mV).

Protocol for Determining mRNA Encapsulation Efficiency using RiboGreen Assay

Objective: To quantify the percentage of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP suspension

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • Nuclease-free water

  • 96-well black, flat-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

  • mRNA standard of known concentration

Protocol:

  • Prepare mRNA Standards:

    • Prepare a series of mRNA standards in TE buffer with concentrations ranging from 0 to 2 µg/mL.

  • Sample Preparation:

    • Dilute the this compound LNP suspension in TE buffer to a theoretical mRNA concentration within the standard curve range (e.g., 1 µg/mL).

    • Prepare two sets of diluted LNP samples in triplicate in the 96-well plate:

      • Set A (Total mRNA): Add 50 µL of the diluted LNP suspension and 50 µL of 2% Triton X-100 solution. Triton X-100 will lyse the LNPs and release the encapsulated mRNA.

      • Set B (Free mRNA): Add 50 µL of the diluted LNP suspension and 50 µL of TE buffer.

  • Assay Procedure:

    • Add 100 µL of the prepared mRNA standards to the plate in triplicate.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in Set A.

    • Prepare the RiboGreen working solution by diluting the RiboGreen reagent 1:100 in TE buffer. Protect the solution from light.

    • Add 100 µL of the RiboGreen working solution to all wells (standards and samples).

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using the plate reader.

  • Calculation:

    • Subtract the blank (0 µg/mL mRNA) fluorescence from all readings.

    • Generate a standard curve by plotting fluorescence intensity versus mRNA concentration.

    • Determine the concentration of "Total mRNA" (from Set A) and "Free mRNA" (from Set B) using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

G cluster_prep Preparation cluster_assay Assay cluster_calc Calculation Standards Prepare mRNA Standards Plate_Setup Plate Samples (with and without Triton X-100) Standards->Plate_Setup Sample_Dilution Dilute LNP Sample Sample_Dilution->Plate_Setup Incubate_Lysis Incubate for LNP Lysis Plate_Setup->Incubate_Lysis Add_RiboGreen Add RiboGreen Reagent Incubate_Lysis->Add_RiboGreen Incubate_RT Incubate at RT Add_RiboGreen->Incubate_RT Read_Fluorescence Measure Fluorescence Incubate_RT->Read_Fluorescence Std_Curve Generate Standard Curve Read_Fluorescence->Std_Curve Calc_Conc Calculate Total and Free mRNA Std_Curve->Calc_Conc Calc_EE Calculate Encapsulation Efficiency Calc_Conc->Calc_EE

RiboGreen assay workflow for encapsulation efficiency.
Protocol for Morphological Analysis by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology, size, and lamellarity of this compound LNPs in their near-native state.

Materials:

  • This compound LNP suspension

  • TEM grids with a holey carbon film

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Cryo-Transmission Electron Microscope

Protocol:

  • Grid Preparation:

    • Glow-discharge the TEM grids to make the carbon surface hydrophilic.

  • Sample Application and Vitrification:

    • Inside the vitrification device, apply 3-4 µL of the this compound LNP suspension to the grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.

  • Imaging:

    • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions.

    • Image the LNPs at various magnifications under low-dose conditions to minimize electron beam damage.

    • Acquire images to assess particle morphology (e.g., spherical, multilamellar), size distribution, and the presence of aggregates or empty particles.

Protocol for Lipid Composition Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of each lipid component in the this compound LNP formulation.

Materials:

  • This compound LNP formulation

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Ammonium acetate or Trifluoroacetic acid (TFA) as a mobile phase modifier

  • Lipid standards (this compound, helper lipid, cholesterol, PEG-lipid)

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column

Protocol:

  • Sample Preparation:

    • Disrupt the LNP structure to release the lipids by diluting the sample in an organic solvent like methanol or a methanol/chloroform mixture.

  • Standard Preparation:

    • Prepare a series of calibration standards for each lipid component in the same solvent as the sample.

  • HPLC-CAD/ELSD Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% TFA.

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 65:35 v/v) with 10 mM ammonium acetate or 0.1% TFA.

    • Gradient: Develop a gradient elution method to separate the four lipid components. A typical gradient might start at a lower percentage of Mobile Phase B and ramp up to a high percentage to elute all lipids.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

    • Detector Settings: Optimize CAD or ELSD settings (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.

  • Analysis:

    • Inject the standards and the prepared LNP sample.

    • Identify and quantify each lipid peak based on the retention time and peak area of the standards.

In Vitro and In Vivo Characterization

Beyond physicochemical properties, it is crucial to assess the biological activity of this compound LNPs.

In Vitro Transfection

Objective: To evaluate the efficiency of this compound LNPs in delivering mRNA to cells in culture, leading to protein expression.

Protocol:

  • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dilute the this compound LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP) in cell culture medium to the desired final concentrations.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • Assess protein expression using a suitable method (e.g., luciferase assay, flow cytometry for GFP).

In Vivo Biodistribution and Efficacy

Objective: To determine the tissue distribution and therapeutic efficacy of this compound LNPs in an animal model.

Protocol:

  • Administer this compound LNPs encapsulating a reporter mRNA (e.g., luciferase) to mice via the desired route (e.g., intravenous, intramuscular).

  • At various time points post-administration, perform in vivo imaging (e.g., IVIS) to monitor the location and level of protein expression.

  • For biodistribution studies, harvest organs at the end of the experiment, homogenize them, and measure reporter gene expression or quantify mRNA levels.

Cellular Uptake and Endosomal Escape Pathway

The efficacy of this compound LNPs is highly dependent on their ability to be taken up by target cells and to release their mRNA payload from the endosome into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm LNP This compound LNP Endosome Early Endosome (pH ~6.5) LNP->Endosome Cellular Uptake Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Endosomal Maturation mRNA_release mRNA Release Late_Endosome->mRNA_release Endosomal Escape (pH-dependent protonation of this compound, membrane destabilization) Translation mRNA Translation mRNA_release->Translation Protein Protein Expression Translation->Protein

Generalized pathway of LNP uptake and mRNA delivery.

The proposed mechanism for the endosomal escape of LNPs containing ionizable lipids like this compound involves the protonation of the tertiary amine headgroup in the acidic environment of the late endosome.[3][][5] This protonation leads to an interaction with the anionic lipids of the endosomal membrane, causing membrane destabilization and the formation of non-bilayer lipid structures, which ultimately facilitates the release of the mRNA cargo into the cytoplasm.[5] The unsaturated tail of this compound is thought to enhance this process.[1][2]

References

Application Notes and Protocols: In Vitro Transcription of mRNA for 4A3-Cit Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) has emerged as a powerful platform for a variety of therapeutic applications, including vaccines and protein replacement therapies.[1] The efficacy of these therapies is highly dependent on the successful delivery of the mRNA cargo into target cells. Lipid nanoparticles (LNPs) have become the leading non-viral vector for in vivo mRNA delivery, protecting the mRNA from degradation and facilitating its cellular uptake.[2][3]

The composition of these LNPs is a critical determinant of their delivery efficiency and safety. Ionizable lipids are a key component of LNPs, enabling high encapsulation efficiency of mRNA and facilitating its release into the cytoplasm following endocytosis. 4A3-Cit is a novel ionizable lipid that has shown promise in enhancing mRNA delivery. These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription (IVT) of mRNA and its subsequent formulation into this compound containing LNPs for efficient cellular delivery.

Data Presentation

Table 1: Comparison of In Vitro Transcription (IVT) Kit Performance
IVT KitAverage mRNA Yield (µg per 20 µL reaction)Capping EfficiencyKey Features
mMessage mMachine™ T7 Transcription Kit~100>95%Utilizes CleanCap® reagent for co-transcriptional capping, resulting in high yields of capped mRNA.[4]
MEGAscript™ T7 Transcription KitUp to 180 (uncapped)N/ADesigned for high-yield synthesis of uncapped RNA. Requires separate capping reaction.
RiboMAX™ Large Scale RNA Production System2-5 mg per 1 mL reactionN/AOptimized for large-scale production of uncapped RNA.[5]
INCOGNITO™ T7 Ψ-RNA Transcription KitHigh-yield (specifics not provided)>95%Optimized for the synthesis of pseudouridine-containing mRNA for reduced immunogenicity.[5][6]
Table 2: Characteristics of this compound-based Lipid Nanoparticles
ParameterTypical ValueMethod of Analysis
Particle Size (Diameter)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)Slightly negative to neutralLaser Doppler Velocimetry
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

Protocol 1: In Vitro Transcription of Luciferase mRNA

This protocol describes the synthesis of a luciferase reporter mRNA, which can be used to assess the delivery efficiency of the this compound LNPs.

1. DNA Template Preparation:

  • A linearized plasmid DNA containing the firefly luciferase gene downstream of a T7 promoter is required. The plasmid should also contain 5' and 3' untranslated regions (UTRs) to enhance mRNA stability and translation, and a poly(A) tail sequence of at least 100 nucleotides.

  • Linearize the plasmid DNA using a restriction enzyme that cuts downstream of the poly(A) tail.

  • Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Assess the integrity and concentration of the linearized DNA template using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

2. In Vitro Transcription Reaction:

  • Set up the following 20 µL reaction on ice:

    • Nuclease-free water: to 20 µL

    • 5X Transcription Buffer: 4 µL

    • 100 mM ATP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP: 2 µL

    • 100 mM UTP: 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

3. DNase Treatment:

  • Add 1 µL of DNase I to the IVT reaction mixture.

  • Incubate at 37°C for 15-30 minutes to remove the DNA template.

4. mRNA Purification:

  • Purify the transcribed mRNA using a suitable method such as:

    • Lithium Chloride (LiCl) Precipitation: Add 1/2 volume of 7.5 M LiCl to the reaction, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.

    • Silica-based Columns: Use a commercial RNA purification kit according to the manufacturer's instructions.

    • Magnetic Beads: Utilize magnetic beads designed for RNA purification, following the manufacturer's protocol.

5. Quality Control of Transcribed mRNA:

  • Quantification: Measure the mRNA concentration using a spectrophotometer or a fluorometric assay such as the RiboGreen assay.

  • Integrity Analysis: Assess the integrity of the transcribed mRNA by running a sample on a denaturing agarose gel. A sharp, distinct band corresponding to the expected size of the luciferase mRNA should be observed.[7]

Protocol 2: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs encapsulating the in vitro transcribed mRNA using a microfluidic mixing method.

1. Preparation of Lipid Stock Solutions:

  • Prepare stock solutions of the following lipids in ethanol:

    • This compound (ionizable lipid)

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine; helper lipid)

    • Cholesterol

    • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; PEGylated lipid)

  • A recommended molar ratio for the lipid mixture is approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).

2. Preparation of Aqueous Phase:

  • Dilute the purified mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

3. LNP Formulation using Microfluidics:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr).

  • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

4. Dialysis and Concentration:

  • Dialyze the formulated LNPs against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove the ethanol and raise the pH.

  • Concentrate the LNPs to the desired final concentration using a suitable method such as centrifugal filtration.

5. Characterization of LNPs:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Quantify using a RiboGreen assay. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100.

Protocol 3: In Vitro Transfection and Luciferase Assay

This protocol details the procedure for transfecting cells in culture with the this compound LNPs and measuring the resulting luciferase expression.

1. Cell Seeding:

  • Seed a suitable cell line (e.g., HEK293T, HeLa, or HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Transfection:

  • Dilute the this compound LNPs containing the luciferase mRNA to the desired final concentration in serum-free cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubate the cells for 4-6 hours at 37°C.

  • After the incubation, add complete medium (containing serum) to the wells and incubate for an additional 18-42 hours.

3. Luciferase Assay:

  • Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate-reading luminometer. The intensity of the luminescence is proportional to the amount of luciferase protein expressed, and thus reflects the efficiency of mRNA delivery.

Protocol 4: In Vivo Analysis of mRNA Delivery using Bioluminescence Imaging

This protocol describes a method for assessing the in vivo delivery efficiency of this compound LNPs in a mouse model.

1. Animal Handling and LNP Administration:

  • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Administer the this compound LNPs containing luciferase mRNA to the mice via a suitable route, such as intravenous (tail vein) injection. A typical dose is 0.5-1.0 mg/kg of mRNA.

2. Bioluminescence Imaging:

  • At a predetermined time point after LNP administration (e.g., 6, 24, or 48 hours), administer D-luciferin, the substrate for firefly luciferase, to the mice via intraperitoneal injection (typically 150 mg/kg).[2]

  • Wait for 10-15 minutes for the substrate to distribute throughout the body.

  • Anesthetize the mice using isoflurane.

  • Place the anesthetized mice in an in vivo imaging system (IVIS) and acquire bioluminescence images.[2]

  • The intensity of the bioluminescent signal in different organs can be quantified to assess the biodistribution and delivery efficiency of the LNPs.[8][9]

3. Ex Vivo Analysis (Optional):

  • After the final in vivo imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs).

  • The organs can be imaged ex vivo to obtain a more sensitive and localized measurement of luciferase expression.

  • Alternatively, the organs can be homogenized to measure luciferase activity using a standard luciferase assay or to quantify mRNA levels using RT-qPCR.

Visualizations

Signaling Pathway: LNP-mediated mRNA Delivery

LNP_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (pH ~6.5) cluster_late_endosome Late Endosome (pH ~5.5) cluster_cytoplasm Cytoplasm LNP This compound LNP (mRNA encapsulated) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Protonation This compound Protonation LNP_Endosome->Protonation Low pH Destabilization Membrane Destabilization & Endosomal Escape Protonation->Destabilization Interaction with endosomal lipids mRNA_Release mRNA Release Destabilization->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Therapeutic Protein (e.g., Luciferase) Ribosome->Protein

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow: From IVT to In Vivo Analysis

a cluster_mrna_synthesis mRNA Synthesis & Purification cluster_lnp_formulation LNP Formulation & Characterization cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis a Linearized DNA Template b In Vitro Transcription (IVT) a->b c mRNA Purification b->c d Quality Control (Gel, NanoDrop) c->d e mRNA (Aqueous Phase) d->e g Microfluidic Mixing e->g f This compound & Lipids (Ethanol Phase) f->g h LNP Characterization (DLS, RiboGreen) g->h i Cell Transfection h->i k Animal Administration h->k j Luciferase Assay i->j l Bioluminescence Imaging (IVIS) k->l

Caption: Overall workflow for mRNA-LNP production and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor mRNA Expression with 4A3-Cit LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor mRNA expression when using 4A3-Cit lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound LNPs.

Q1: I am observing lower-than-expected protein expression from my mRNA delivered with this compound LNPs. What are the potential causes and how can I troubleshoot this?

Low protein expression can stem from various factors throughout the experimental workflow, from LNP formulation to cellular uptake and translation. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Suboptimal LNP Formulation

The composition and quality of your LNPs are critical for efficient mRNA delivery.

  • Incorrect Lipid Ratios: The molar ratio of the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid is crucial for LNP stability and function.[1][2] Altering these ratios can impact encapsulation efficiency and endosomal escape. One study noted that the introduction of this compound as part of a Selective Organ Targeting (SORT) technique significantly improved mRNA delivery and protein expression in the liver.[3]

  • Poor mRNA Encapsulation: Inefficient encapsulation of mRNA will lead to its degradation and reduced delivery to target cells.

  • Inconsistent Formulation Process: Variations in mixing methods (e.g., microfluidic mixing vs. bulk mixing) can affect LNP quality and performance.[4]

Troubleshooting Steps:

  • Verify Lipid Ratios: Double-check the molar ratios of all lipid components in your formulation. Refer to established protocols for this compound LNPs if available, or start with commonly used ratios for ionizable LNPs and optimize from there.

  • Assess Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen assay) to determine the percentage of mRNA encapsulated within your LNPs.[5] Aim for an encapsulation efficiency of >90%.

  • Standardize Formulation Method: Ensure a consistent and reproducible formulation process. Microfluidic mixing is often preferred for producing uniform LNPs.[4][6]

Potential Cause 2: Issues with mRNA Integrity

The quality of your mRNA transcript is paramount for successful protein expression.

  • mRNA Degradation: mRNA is susceptible to degradation by RNases. Contamination or improper handling can compromise its integrity.

  • Suboptimal mRNA Design: The presence of a 5' cap and a poly(A) tail is essential for mRNA stability and efficient translation.

Troubleshooting Steps:

  • Check mRNA Integrity: Run your mRNA on a denaturing agarose gel or use a Bioanalyzer to check for degradation. A crisp, single band indicates high integrity.

  • Ensure Proper Handling: Use RNase-free reagents and consumables. Store mRNA at -80°C.

  • Confirm mRNA construct: Verify that your mRNA has the necessary structural elements for efficient translation in eukaryotic cells.

Potential Cause 3: Inefficient Cellular Uptake and Endosomal Escape

For the mRNA to be translated, the LNPs must be taken up by the target cells, and the mRNA must be released from the endosome into the cytoplasm.

  • Suboptimal LNP Size or Zeta Potential: LNP size influences cellular uptake and biodistribution.[7][8] The zeta potential, a measure of surface charge, can also affect interactions with the cell membrane.[5][9]

  • Inefficient Endosomal Escape: The ionizable lipid this compound is designed to facilitate endosomal escape by becoming protonated in the acidic environment of the endosome, leading to membrane disruption and mRNA release.[10][][12] Inefficient endosomal escape is a major bottleneck for mRNA delivery.[10][13] Studies have shown that the unsaturated citronellol tail of this compound enhances lipid fusion capabilities, which promotes mRNA release into the cytoplasm.[3]

Troubleshooting Steps:

  • Characterize LNP Physicochemical Properties: Measure the size, polydispersity index (PDI), and zeta potential of your this compound LNPs using Dynamic Light Scattering (DLS).[14] Optimal LNP sizes for in vivo applications are typically in the range of 80-100 nm.[15]

  • Optimize for Endosomal Escape: While the this compound lipid is designed for efficient endosomal escape, formulation parameters can influence this. Ensure your formulation protocol is optimized for this specific lipid.

Potential Cause 4: Cell-Based Issues

The choice and health of your target cells can significantly impact experimental outcomes.

  • Low Transfection Efficiency in Cell Type: Some cell lines are inherently more difficult to transfect than others.

  • Cell Viability: High concentrations of LNPs can be cytotoxic, leading to reduced protein expression.

Troubleshooting Steps:

  • Select Appropriate Cell Line: If possible, use a cell line known to be amenable to LNP-mediated transfection for initial optimization experiments.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue assay) to determine if the this compound LNPs are causing toxicity at the concentrations used.

  • Optimize LNP Dose: Titrate the amount of LNPs used to find the optimal balance between transfection efficiency and cell viability.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_formulation Formulation Issues cluster_mrna mRNA Integrity Issues cluster_uptake LNP Property Issues cluster_cell Cellular Issues Start Poor mRNA Expression Observed Formulation Step 1: Check LNP Formulation & Quality Start->Formulation mRNA_Integrity Step 2: Verify mRNA Integrity Formulation->mRNA_Integrity Formulation OK? Formulation_Actions Re-formulate LNPs Verify lipid ratios Check encapsulation efficiency Formulation->Formulation_Actions If Not OK Cellular_Uptake Step 3: Assess LNP Physicochemical Properties mRNA_Integrity->Cellular_Uptake mRNA Intact? mRNA_Actions Use new mRNA stock Perform QC (gel/Bioanalyzer) Ensure RNase-free handling mRNA_Integrity->mRNA_Actions If Not OK Cell_Health Step 4: Evaluate Cell Health & Transfection Conditions Cellular_Uptake->Cell_Health Properties Optimal? Uptake_Actions Characterize size, PDI, zeta potential Optimize formulation parameters Cellular_Uptake->Uptake_Actions If Not Optimal Resolution Problem Resolved Cell_Health->Resolution Conditions Optimized? Cell_Actions Perform cytotoxicity assay Optimize LNP dose Test different cell line Cell_Health->Cell_Actions If Not Optimized Formulation_Actions->Formulation mRNA_Actions->mRNA_Integrity Uptake_Actions->Cellular_Uptake Cell_Actions->Cell_Health

Caption: A step-by-step workflow for troubleshooting poor mRNA expression.

Frequently Asked Questions (FAQs)

Q2: What are the optimal physicochemical properties for this compound LNPs?

While optimal properties can be application-dependent, here are some general guidelines for in vivo use:

ParameterRecommended RangeRationale
Size (Diameter) 80 - 120 nmInfluences biodistribution and cellular uptake.[7][8]
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of LNPs.
Zeta Potential Slightly negative at neutral pHCan impact stability and interaction with cell membranes.[5][9]
Encapsulation Efficiency > 90%Ensures a high payload of functional mRNA.

Q3: How should I store my this compound LNPs to maintain their stability and function?

LNP stability is critical for reproducible results.[15][16]

  • Short-term storage (days to a week): Store at 4°C.[17]

  • Long-term storage (weeks to months): Store at -80°C.[17] Avoid repeated freeze-thaw cycles, as this can lead to LNP aggregation and a decrease in transfection efficiency.[18] Aliquoting the LNP suspension before freezing is recommended. The inclusion of cryoprotectants like sucrose may improve stability during freezing.[17]

Q4: Can the buffer used for LNP formulation and dilution affect transfection efficiency?

Yes, the buffer composition and pH can significantly influence LNP formation, stability, and biological activity.[9]

  • Formulation Buffer: An acidic buffer (e.g., citrate or acetate buffer with a pH around 4.0) is typically used during formulation to facilitate the protonation of the ionizable lipid (this compound) and complexation with the negatively charged mRNA.

  • Dilution/Storage Buffer: After formulation, the LNPs are typically dialyzed or buffer-exchanged into a physiological pH buffer (e.g., PBS, pH 7.4). This is important for in vitro and in vivo applications.

Q5: My in vitro results with this compound LNPs are good, but I'm seeing poor expression in vivo. What could be the reason?

Translating in vitro success to in vivo efficacy can be challenging. Here are some potential reasons for discrepancies:

  • Biodistribution: The route of administration and the physicochemical properties of the LNPs will determine where they accumulate in the body.[19] this compound has been shown to be effective for liver targeting.[3] If your target organ is not the liver, you may need to modify the LNP formulation.

  • Protein Corona: Upon injection into the bloodstream, proteins can adsorb to the surface of LNPs, forming a "protein corona."[20] This can alter the LNP's size, charge, and interaction with cells, potentially leading to clearance by the immune system or altered biodistribution.[20]

  • Immunogenicity: Some LNP components can trigger an immune response, which can lead to rapid clearance and reduced efficacy.[21][22] While 4A3-SC8, a related lipid, has been shown to induce high expression with low inflammation, the specific inflammatory profile of this compound LNPs should be considered.[23]

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio.[6]

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the desired flow rates and ratios on the microfluidic mixing system (e.g., a 3:1 aqueous to organic phase ratio).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[4][6]

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store at 4°C for short-term use or aliquot and store at -80°C for long-term storage.

LNP-mRNA Delivery and Expression Pathway

LNP_Pathway LNP This compound LNP encapsulating mRNA Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Escape Endosomal Escape Endosome->Escape This compound protonation & membrane disruption Degradation mRNA Degradation Late_Endosome->Degradation Translation mRNA Translation by Ribosomes Escape->Translation Protein Protein Expression Translation->Protein

Caption: The intracellular pathway of LNP-mediated mRNA delivery and expression.

References

Technical Support Center: Optimizing 4A3-Cit to Lipid Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the payload to lipid ratio of 4A3-Cit in lipid-based nanoparticle delivery systems.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound to lipid ratio a critical parameter to optimize?

Optimizing the this compound to lipid ratio is crucial as it directly influences the therapeutic efficacy and safety profile of the formulation. This ratio is a key determinant of several critical quality attributes (CQAs), including drug loading capacity, encapsulation efficiency, particle size, stability, and the drug release profile.[1][2] An improperly optimized ratio can lead to low encapsulation, particle instability, or reduced biological activity.[3][4]

Q2: What are the primary physicochemical characteristics to monitor during ratio optimization?

When optimizing the formulation, the following parameters should be systematically evaluated:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the nanoparticles.[5][6] Dynamic Light Scattering (DLS) is the standard technique for these measurements.[5][6][7]

  • Encapsulation Efficiency (EE%): This measures the percentage of this compound successfully entrapped within the nanoparticles, which is vital for ensuring an effective therapeutic dose.[8][9]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of colloidal stability, with highly positive or negative values suggesting greater stability against aggregation.[2]

  • Stability: The formulation must remain stable under storage and physiological conditions, without significant changes in size, PDI, or drug leakage.

Q3: What is a sensible starting range for the this compound to total lipid (w/w) ratio?

A typical starting point for payload-to-lipid weight ratios can range from 1:10 to 1:50. For novel payloads like this compound, it is recommended to screen a broad range. Some studies suggest that for certain ionizable lipids, a lower ratio (e.g., 4:1) can yield higher efficiency compared to a standard 10:1 ratio.[10] A design of experiments (DOE) approach is often effective for efficiently screening multiple parameters, including the lipid:payload weight ratio.[11]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (EE%)

Q: My encapsulation efficiency for this compound is below the target of 90%. What are the likely causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge.[9] Here are several factors to investigate:

  • Suboptimal this compound to Lipid Ratio: The amount of payload may be saturating the lipid system.

    • Solution: Test a range of this compound:lipid ratios. A lower ratio (i.e., less this compound relative to the lipid) often increases the percentage of encapsulated drug.

  • Physicochemical Properties of this compound: The solubility and charge of this compound are critical. If it is hydrophilic, it needs to be entrapped in the aqueous core; if lipophilic, within the lipid bilayer.[9]

    • Solution: Ensure the pH of the aqueous buffer protonates any ionizable lipids, which facilitates the encapsulation of negatively charged payloads like nucleic acids. For hydrophobic payloads, ensure compatibility with the lipid bilayer.

  • Lipid Composition: The type of lipids used (e.g., ionizable, helper, PEG lipids) significantly impacts encapsulation.[3]

    • Solution: Adjust the molar ratio of the lipid components. For instance, the ratio of ionizable lipid to the payload is a critical factor to screen.[12]

  • Mixing and Formulation Process: The method and speed of mixing can affect the self-assembly process of the nanoparticles.[4][12]

    • Solution: If using microfluidics, optimize the total flow rate and the flow rate ratio between the aqueous and organic phases. Faster mixing often leads to smaller particles and can influence encapsulation.[4]

Issue 2: Particle Instability (Aggregation, Increasing Size/PDI)

Q: The formulated nanoparticles show a high PDI (>0.2) and tend to aggregate over a short period. What steps can I take to improve stability?

A: Particle instability often stems from formulation or storage issues.[2]

  • Insufficient Surface Charge: A low zeta potential (close to neutral) can lead to aggregation due to weak repulsive forces between particles.

    • Solution: Modify the lipid composition to include more charged lipids to increase the magnitude of the zeta potential.

  • Inadequate PEGylation: The PEG-lipid component provides a "stealth" shield that prevents aggregation and opsonization in vivo.

    • Solution: Ensure the molar percentage of the PEG-lipid is optimal (typically 1-5 mol%). Too little may not provide sufficient shielding, while too much can hinder cellular uptake.

  • High Payload:Lipid Ratio: Overloading the nanoparticles can disrupt the lipid bilayer integrity, leading to instability and drug leakage.[13]

    • Solution: Evaluate formulations with a lower this compound:lipid ratio to see if stability improves, even if it means slightly lower drug loading.

  • Improper Storage Conditions: Temperature and buffer composition can significantly impact long-term stability.

    • Solution: Store samples at 4°C and screen different storage buffers (e.g., PBS, citrate buffer) to find the optimal condition. Perform freeze-thaw stability studies if the formulation will be frozen.

Issue 3: Poor In Vitro / In Vivo Biological Activity

Q: My this compound formulation has excellent physicochemical properties (size, PDI, EE%) but shows low efficacy in cell-based assays or in vivo models. What could be the problem?

A: This discrepancy often points to issues with payload integrity or biological interactions.

  • Payload Degradation: The formulation process (e.g., use of organic solvents, shear forces) might be degrading the this compound payload.

    • Solution: After formulation and purification, lyse a sample of the nanoparticles and analyze the integrity of the encapsulated this compound using an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • Inefficient Release at Target Site: The formulation may be too stable, preventing the release of this compound inside the target cells.

    • Solution: Modify the lipid composition. For example, using pH-sensitive ionizable lipids can facilitate endosomal escape and payload release in the acidic environment of the endosome. The choice of helper lipids like DOPE can also influence the release characteristics.[11]

  • Altered Biodistribution: The particle size or surface chemistry may be directing the nanoparticles away from the intended target tissue.

    • Solution: Review the size and PEGylation parameters. Particles around 50-100 nm are often ideal for passive targeting via the enhanced permeability and retention (EPR) effect in tumors.[14] If active targeting is required, consider conjugating targeting ligands to the nanoparticle surface.

Quantitative Data Summary

The following table presents hypothetical data from a study optimizing the this compound to total lipid weight ratio.

This compound:Lipid Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)
1:5075.20.11-25.498.5
1:3082.60.14-22.196.2
1:2095.80.19-18.591.7
1:10121.40.28-11.382.1

Table 1: Impact of varying the this compound to lipid weight ratio on the key physicochemical properties of the resulting nanoparticles. As the ratio of payload to lipid increases, there is a trend toward larger particle size, higher PDI, and lower encapsulation efficiency.

Experimental Protocols

Protocol 1: Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound loaded lipid nanoparticles using a microfluidic device.

  • Phase Preparation:

    • Organic Phase: Dissolve the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

    • Aqueous Phase: Dissolve this compound in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the organic phase into one syringe and the aqueous phase into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the total flow rate (e.g., 2 mL/min) and the flow rate ratio (FRR) of aqueous to organic phase (e.g., 3:1).

    • Initiate pumping to mix the two phases, leading to the self-assembly of nanoparticles via nanoprecipitation.[12]

  • Purification and Concentration:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the suspension against a storage buffer (e.g., PBS, pH 7.4) using a dialysis membrane (e.g., 10 kDa MWCO) for 18-24 hours to remove ethanol and unencapsulated this compound.

    • Alternatively, use tangential flow filtration (TFF) for purification and concentration, which is a more scalable method.

  • Sterilization:

    • Filter the purified nanoparticle suspension through a 0.22 µm sterile filter. Store at 4°C.

Protocol 2: Determining Encapsulation Efficiency (EE%) by HPLC

This protocol assumes this compound is quantifiable by High-Performance Liquid Chromatography (HPLC).

  • Separate Free Drug from Nanoparticles:

    • Take a known volume of the purified nanoparticle formulation.

    • Use a separation technique like ultracentrifugation or size-exclusion chromatography (SEC) to separate the nanoparticles from the aqueous supernatant containing the free (unencapsulated) drug.[15]

  • Quantify Free this compound:

    • Collect the supernatant/filtrate.

    • Measure the concentration of this compound in this fraction using a validated HPLC method. This gives you the amount of "Free Drug".

  • Quantify Total this compound:

    • Take another aliquot of the same volume of the non-separated, purified nanoparticle formulation.

    • Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol or Triton X-100 at 1%) to release the encapsulated drug.[15]

    • Measure the concentration of this compound in this lysed sample using the same HPLC method. This gives you the "Total Drug" amount.

  • Calculate Encapsulation Efficiency:

    • Use the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[15]

Visualizations

Optimization_Workflow prep Prepare Lipid Stock (Organic Phase) & This compound Stock (Aqueous) formulate Formulate Nanoparticles (Vary this compound:Lipid Ratio) prep->formulate char Physicochemical Characterization (Size, PDI, Zeta, EE%) formulate->char check CQAs Met? (e.g., Size < 150nm, PDI < 0.2, EE% > 90%) char->check invitro In Vitro Screening (Cell Viability, Payload Activity) check->invitro Yes refine Refine Formulation (Adjust Lipid Composition or Process Parameters) check->refine No select Select Lead Candidate Ratio(s) invitro->select invivo In Vivo Validation (Efficacy, Biodistribution, Toxicity) select->invivo refine->formulate Troubleshooting_Aggregation start High PDI or Visible Aggregation check_zeta Is Zeta Potential close to 0 mV? start->check_zeta increase_charge Increase proportion of charged lipid in formulation. check_zeta->increase_charge Yes check_peg Is PEG-lipid concentration optimal (1-5 mol%)? check_zeta->check_peg No increase_charge->check_peg adjust_peg Adjust PEG-lipid concentration. check_peg->adjust_peg No check_ratio Is Payload:Lipid Ratio High? check_peg->check_ratio Yes adjust_peg->check_ratio decrease_ratio Decrease this compound load and re-formulate. check_ratio->decrease_ratio Yes stable Stable Formulation check_ratio->stable No decrease_ratio->stable Parameter_Interplay ratio This compound:Lipid Ratio ee Encapsulation Efficiency ratio->ee affects size Particle Size & PDI ratio->size affects stability Colloidal Stability ratio->stability affects release Drug Release Kinetics ratio->release affects efficacy Biological Efficacy ee->efficacy influences size->efficacy influences stability->efficacy influences release->efficacy influences

References

Technical Support Center: Scaling Up 4A3-Cit LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of 4A3-Cit Lipid Nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound LNP production, from benchtop to larger-scale manufacturing.

Problem ID Issue Potential Causes Recommended Solutions
TSG-001 Inconsistent Particle Size and High Polydispersity Index (PDI)1. Inefficient mixing at larger scales. 2. Variations in flow rates of lipid and aqueous phases. 3. Suboptimal lipid concentration.1. Transition from manual mixing (pipetting/vortexing) to a controlled mixing system like a microfluidic device or a T-junction mixer for better reproducibility.[1][2] 2. Precisely control and monitor the flow rates and their ratio.[2] 3. Optimize lipid concentration for the specific mixing technology used.
TSG-002 Low mRNA Encapsulation Efficiency (<90%)1. Incorrect pH of the aqueous buffer. 2. Suboptimal N/P ratio (amine groups on ionizable lipids to phosphate groups on mRNA). 3. Degradation of mRNA.1. Ensure the aqueous buffer (e.g., citrate buffer) is at an acidic pH (e.g., pH 4.0) to protonate the ionizable lipid (this compound), facilitating electrostatic interaction with the negatively charged mRNA.[2][3] 2. Optimize the N/P ratio; a common starting point is a total lipids/mRNA weight ratio of 40/1.[1][4] 3. Use RNase-free solutions and equipment to prevent mRNA degradation.[1]
TSG-003 LNP Aggregation and Instability1. Inefficient PEGylation. 2. Residual organic solvent (ethanol). 3. Improper storage conditions.1. Ensure the correct molar ratio of the PEG-lipid (e.g., DMG-PEG) in the formulation to provide a protective hydrophilic layer.[5] 2. Implement a robust downstream processing step, such as tangential flow filtration (TFF), to efficiently remove residual ethanol.[2] 3. Store LNPs at 4°C for short-term and frozen for long-term stability, avoiding repeated freeze-thaw cycles.[6]
TSG-004 Batch-to-Batch Variability1. Inconsistent quality of raw materials. 2. Lack of standardized operating procedures (SOPs). 3. Manual process variations.1. Source high-purity lipids from reliable vendors and perform quality control on incoming materials.[5] 2. Develop and strictly adhere to detailed SOPs for each step of the manufacturing process.[7] 3. Automate critical process steps where possible to minimize human error.
TSG-005 Reduced in vivo Transfection Efficiency After Scale-up1. Altered LNP morphology or lipid packing. 2. Contamination with impurities. 3. Changes in critical quality attributes (CQAs).1. Characterize LNP morphology using techniques like cryo-TEM to ensure consistency with small-scale batches.[8] 2. Ensure all components and equipment are sterile and endotoxin-free.[5] 3. Monitor CQAs such as particle size, PDI, zeta potential, and encapsulation efficiency for every batch to ensure they meet specifications.[5][9]

Frequently Asked Questions (FAQs)

1. What is the recommended formulation for this compound LNPs for liver targeting?

A common formulation for liver-targeted SORT (Selective Organ Targeting) LNPs using a 4A3-based ionizable lipid and a citronellol-derived lipid (Cit) involves a five-component system. Based on available literature, a formulation of 4A3-SC8 with 20% this compound has shown significantly improved mRNA expression in the liver.[4] The molar ratios of the components are crucial for the LNP's performance.

Table 1: Example Molar Ratios for 4A3-SC8 + Cit (20%) SORT LNP [4]

ComponentMolar Percentage
4A3-SC819.04%
DOPE23.8%
Cholesterol47.6%
DMG-PEG4.76%
This compound4.8%

2. What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound LNP production?

Monitoring CQAs is essential to ensure the consistency, safety, and efficacy of your this compound LNPs.

Table 2: Key Critical Quality Attributes for this compound LNPs [5][9][10][11]

CQATarget SpecificationImportance
Particle Size (Diameter) 80 - 150 nmAffects biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the particle size distribution.
Zeta Potential Near-neutral at physiological pHInfluences stability in circulation and interaction with cells.
mRNA Encapsulation Efficiency > 90%Ensures a high payload of the therapeutic agent.
Lipid Purity and Identity High purityImpurities can affect LNP stability and toxicity.
Sterility and Endotoxin Levels PassCritical for in vivo applications to prevent infection and inflammatory responses.

3. What mixing methods can be used for scaling up this compound LNP production?

The choice of mixing method is critical for scalable and reproducible LNP manufacturing.

  • Pipette and Vortex Mixing: Suitable for small-scale, initial screening experiments.[1]

  • Microfluidic Mixing: Offers precise control over mixing parameters, leading to uniform and reproducible LNPs. This method is scalable from preclinical to clinical production.[1][2][3]

  • T-Junction or Impingement Jet Mixing: A high-throughput method suitable for large-scale manufacturing.[4]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol is adapted for a microfluidic system and is suitable for producing consistent LNP batches.

Materials:

  • 4A3-SC8 lipid solution in ethanol (e.g., 20 mg/mL)

  • DOPE solution in ethanol (e.g., 10 mg/mL)

  • Cholesterol solution in ethanol (e.g., 10 mg/mL)

  • DMG-PEG solution in ethanol (e.g., 10 mg/mL)

  • This compound lipid solution in ethanol (e.g., 10 mg/mL)

  • mRNA in citrate buffer (e.g., 10 mM, pH 4.0)

  • Ethanol, molecular biology grade

  • Citrate buffer, RNase-free

  • Phosphate-buffered saline (PBS), RNase-free

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratios (see Table 1).

    • Add ethanol to achieve the final desired total lipid concentration.

  • Prepare the Aqueous-mRNA Phase:

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the target concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®) according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous-mRNA phase into separate syringes.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

    • Initiate the mixing process. The two phases will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Downstream Processing:

    • The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).

Visualizations

LNP_Production_Workflow cluster_prep Phase Preparation cluster_mixing LNP Formation cluster_downstream Downstream Processing cluster_qc Quality Control Lipid_Prep Prepare Lipid-Ethanol Phase (4A3-SC8, DOPE, Cholesterol, DMG-PEG, this compound in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare Aqueous-mRNA Phase (mRNA in Citrate Buffer, pH 4.0) mRNA_Prep->Mixing TFF Buffer Exchange & Ethanol Removal (Tangential Flow Filtration) Mixing->TFF Sterilization Sterile Filtration (0.22 µm) TFF->Sterilization QC Characterization (Size, PDI, Zeta Potential, Encapsulation) Sterilization->QC Final_Product Final this compound LNP Product QC->Final_Product

Caption: Experimental workflow for the production of this compound LNPs.

Troubleshooting_Tree Start High PDI / Inconsistent Size Q1 Is a controlled mixing system in use? Start->Q1 A1_No Implement Microfluidic or T-Junction Mixer Q1->A1_No No Q2 Are flow rates and ratio precisely controlled? Q1->Q2 Yes A1_No->Q2 A2_No Optimize and Monitor Flow Parameters Q2->A2_No No Q3 Is lipid concentration optimized for the scale? Q2->Q3 Yes A2_No->Q3 A3_No Perform Concentration Titration Studies Q3->A3_No No Success Consistent LNPs Q3->Success Yes A3_No->Success

Caption: Troubleshooting inconsistent LNP size and PDI.

References

Technical Support Center: Reducing the Toxicity of 4A3-Cit Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity associated with 4A3-Cit based Lipid Nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound LNPs that may contribute to their toxicity.

Problem Potential Cause Recommended Solution
High in vitro cytotoxicity observed in cell viability assays (e.g., MTT, LDH). Suboptimal LNP Formulation: Incorrect molar ratios of lipids, leading to instability and leakage of toxic components.Optimize the molar ratios of the ionizable lipid (this compound), helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid. A common starting point for similar LNPs is a molar ratio of around 38.5:30:30:1.5 (ionizable lipid:cholesterol:helper lipid:PEG-lipid)[1].
Residual Solvents: Incomplete removal of organic solvents (e.g., ethanol) used during LNP synthesis.Ensure complete removal of solvents through methods like dialysis or tangential flow filtration.[2]
High LNP Concentration: The administered dose of LNPs may be too high for the specific cell line.Perform a dose-response study to determine the optimal LNP concentration that maintains high transfection efficiency with minimal toxicity.[3]
Cationic Charge at Physiological pH: The ionizable lipid may carry a residual positive charge at neutral pH, leading to membrane disruption.Characterize the pKa of your LNP formulation to ensure it is in a range (typically 6.0-7.0) that results in a neutral or near-neutral surface charge at physiological pH.[4]
Elevated inflammatory cytokine levels (in vitro or in vivo). Innate Immune System Activation: The LNP components, particularly the ionizable lipid, can be recognized by pattern recognition receptors like Toll-like receptors (TLRs).[5]Modify Lipid Components: Consider using biodegradable ionizable lipids or substituting the helper lipid. For instance, replacing DSPC with DOPE has been shown to alter LNP properties and can influence immune responses.[1]
Optimize PEG-lipid: Vary the length and density of the PEG chain on the PEGylated lipid, as this can affect immunogenicity.[4]
Endosomal Escape Mechanism: The process of endosomal escape, while necessary for payload delivery, can cause endosomal membrane damage, triggering inflammatory signaling pathways.[6]Use of Biodegradable Lipids: Employing ionizable lipids with biodegradable linkers (e.g., esters) can lead to smaller, reparable endosomal damage, thus reducing the inflammatory response.[6][7]
Signs of in vivo toxicity (e.g., weight loss, elevated liver enzymes). Hepatic Accumulation: LNPs often accumulate in the liver, which can lead to hepatotoxicity, indicated by elevated levels of enzymes like ALT and AST.[8]Selective Organ Targeting (SORT): Incorporate additional lipids (SORT molecules) into the formulation to redirect LNPs to other organs like the spleen or lungs, thereby reducing liver burden.[5][9]
Instability in Circulation: Poorly formulated LNPs may aggregate or release their payload prematurely in the bloodstream.Ensure LNP Stability: Characterize LNP size, polydispersity index (PDI), and zeta potential to ensure the formulation is stable. The inclusion of cholesterol and PEG-lipids is crucial for in vivo stability.[10][11]
PEG-related Immunogenicity: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, causing accelerated blood clearance and potential adverse reactions.[5]Alternative Stealth Polymers: Consider replacing PEG with alternative polymers like polysarcosine (pSAR) to reduce immunogenicity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of toxicity associated with this compound based LNPs?

A1: The toxicity of this compound based LNPs can stem from several factors:

  • The Ionizable Cationic Lipid: The this compound lipid itself can induce cytotoxicity and inflammatory responses. Ionizable lipids are crucial for encapsulating the nucleic acid payload and facilitating endosomal escape, but they can also interact with cellular membranes and activate innate immune pathways.[5][7]

  • LNP Formulation and Composition: The overall composition, including the choice of helper lipids (e.g., DSPC, DOPE), cholesterol, and PEGylated lipids, significantly influences the LNP's stability, biodistribution, and toxicity profile.[12][13] Suboptimal formulations can lead to instability and premature release of contents.

  • Immune System Activation: LNPs can be recognized by the immune system, leading to the production of pro-inflammatory cytokines. This can be triggered by the lipid components activating pathways such as those involving Toll-like receptors (TLRs).[5]

  • Endosomal Damage: The mechanism of endosomal escape, which is essential for the delivery of the payload to the cytoplasm, can cause damage to the endosomal membrane. This damage can be sensed by cytosolic proteins, leading to an inflammatory response.[6][14]

Q2: How can I assess the toxicity of my this compound LNP formulation?

A2: A multi-pronged approach is recommended for assessing LNP toxicity:

  • In Vitro Assays:

    • Cell Viability Assays: Use assays like MTT, MTS, or LDH to measure cytotoxicity in relevant cell lines.[3]

    • Oxidative Stress Assays: Measure the production of reactive oxygen species (ROS).[8]

    • Apoptosis Assays: Use flow cytometry to analyze for apoptosis and necrosis.[8]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA or multiplex assays.[14]

  • In Vivo Studies:

    • General Health Monitoring: Monitor animal body weight, behavior, and any signs of distress.

    • Blood Chemistry: Analyze serum for markers of organ damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver toxicity.[8]

    • Histopathology: Perform histological examination of major organs (liver, spleen, kidneys, lungs) to look for signs of tissue damage.

    • Cytokine Profiling: Measure systemic cytokine levels in the blood.

Q3: Can modifying the helper lipid in a this compound LNP formulation reduce toxicity?

A3: Yes, modifying the helper lipid is a key strategy for modulating LNP properties and can impact toxicity. The helper lipid influences the structural integrity and fusogenicity of the LNP. For example, replacing a saturated phospholipid like DSPC with an unsaturated one like DOPE can enhance endosomal escape and alter the LNP's interaction with cell membranes, which may in turn affect its toxicity profile.[1] The choice of helper lipid can also influence the biodistribution of the LNPs, potentially shifting them away from the liver and reducing hepatotoxicity.[15]

Q4: What is the role of PEGylated lipids in LNP toxicity?

A4: PEGylated lipids play a dual role. They are essential for creating a "stealth" layer around the LNP, which increases circulation time and reduces aggregation.[5][16] However, PEG itself can be immunogenic, and repeated administration can lead to the formation of anti-PEG antibodies. This can result in accelerated blood clearance (ABC phenomenon) of subsequent doses and may cause hypersensitivity reactions.[5] The length of the PEG chain and the density of PEG on the LNP surface are critical parameters that can be optimized to balance stability and immunogenicity.[4]

Q5: Are there alternatives to this compound that might be less toxic?

A5: The field of ionizable lipids is rapidly evolving, with a major focus on developing lipids with improved efficacy and safety profiles. Strategies to reduce toxicity include:

  • Biodegradable Lipids: Incorporating biodegradable linkages (e.g., esters) into the lipid structure allows for the breakdown of the lipid into non-toxic metabolites after payload delivery.[7] This can reduce accumulation and long-term toxicity.

  • Novel Lipid Chemistries: Researchers are continuously synthesizing and screening new libraries of ionizable lipids with different head groups, linker chemistries, and tail structures to identify candidates with a wider therapeutic window.[17]

  • Hybrid Nanoparticles: Combining LNPs with naturally occurring extracellular vesicles (EVs) to form hybrid nanoparticles has been shown to reduce cytotoxicity while maintaining high transfection efficiency.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity and efficacy of LNPs, including those with components similar to this compound formulations.

Table 1: In Vitro Cytotoxicity and Inflammatory Response

LNP Formulation (Ionizable Lipid)Cell LineAssayResultReference
cKK-E12RAW MacrophagesIL-6 ConcentrationSignificantly increased vs. control[14]
4A3-SC8RAW MacrophagesIL-6 ConcentrationNo significant increase vs. control[14]
cKK-E12RAW MacrophagesTNF-α ConcentrationSignificantly increased vs. control[14]
4A3-SC8RAW MacrophagesTNF-α ConcentrationNo significant increase vs. control[14]
LNP-mRNAHEK-293 & A549MTT Assay>85% cell viability at tested doses[3]

Table 2: In Vivo Toxicity and Efficacy Markers

LNP Formulation (Ionizable Lipid)Animal ModelKey FindingReference
cKK-E12Mice (IV injection)Increased plasma IL-6 and TNF-α[14]
4A3-SC8Mice (IV injection)No significant increase in plasma cytokines[14]
NLC-eGFP-mRNAMice (IV vs. IM)No significant toxicity with IV administration[8]
This compound with SORTMice18-fold increase in liver protein expression compared to parental LNP[6][17]

Experimental Protocols

1. Protocol: In Vitro Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • LNP Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a cytotoxic agent (e.g., Triton X-100) as a positive control.[3]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

2. Protocol: In Vivo Acute Toxicity Study

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week before the experiment.

  • LNP Administration: Administer the this compound LNP formulation via the desired route (e.g., intravenous injection). Include a control group injected with PBS.

  • Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and mortality, for up to 14 days.

  • Blood Collection: At predetermined time points (e.g., 24 hours, 72 hours, 14 days), collect blood samples via cardiac puncture or tail vein bleeding.

  • Serum Analysis: Separate the serum and analyze for liver enzymes (ALT, AST) and other relevant biomarkers.[8]

  • Organ Harvesting and Histology: At the end of the study, euthanize the animals and harvest major organs. Fix the organs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological analysis.

Visualizations

Signaling Pathway: LNP-Induced Inflammation

LNP_Inflammation_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_endosome Endosome cluster_cytosol Cytosol LNP This compound LNP Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP Endocytosis Endosomal_Escape Endosomal Escape Endocytosed_LNP->Endosomal_Escape Endosomal_Damage Endosomal Membrane Damage Endosomal_Escape->Endosomal_Damage PRR Pattern Recognition Receptors (e.g., TLRs) Endosomal_Damage->PRR Sensed by Signaling_Cascade Signaling Cascade (e.g., NF-κB) PRR->Signaling_Cascade Activates Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) Signaling_Cascade->Cytokine_Production Leads to

Caption: LNP-induced inflammatory signaling pathway.

Experimental Workflow: In Vitro Toxicity Screening

In_Vitro_Toxicity_Workflow Start Start: LNP Formulation Cell_Culture Cell Seeding (e.g., 96-well plate) Start->Cell_Culture LNP_Treatment LNP Incubation (Dose-Response) Cell_Culture->LNP_Treatment Endpoint_Assays Endpoint Assays LNP_Treatment->Endpoint_Assays Viability Cell Viability (MTT, LDH) Endpoint_Assays->Viability Inflammation Cytokine Measurement (ELISA) Endpoint_Assays->Inflammation Apoptosis Apoptosis Analysis (Flow Cytometry) Endpoint_Assays->Apoptosis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Inflammation->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for in vitro LNP toxicity screening.

Logical Relationship: Troubleshooting LNP-Associated Inflammation

Troubleshooting_Inflammation Problem High Inflammatory Response Cause1 Ionizable Lipid Immunogenicity Problem->Cause1 Cause2 Endosomal Damage Problem->Cause2 Cause3 PEG-Lipid Immunogenicity Problem->Cause3 Solution1 Use Biodegradable Lipids Cause1->Solution1 Cause2->Solution1 Solution2 Optimize Helper Lipid Cause2->Solution2 Solution3 Use Alternative Stealth Polymer (pSAR) Cause3->Solution3

Caption: Troubleshooting logic for LNP-induced inflammation.

References

Technical Support Center: Overcoming Aggregation Issues with 4A3-Cit LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of 4A3-Cit lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are this compound LNPs?

A1: this compound is an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA.[1] The unsaturated citronellol tail of this compound has been shown to exhibit superior lipid fusion capabilities, which can promote the release of mRNA into the cytoplasm and enhance delivery efficacy.

Q2: What is LNP aggregation and why is it a problem?

A2: LNP aggregation is the process where individual nanoparticles clump together to form larger, undesirable clusters. Aggregation can lead to a loss of therapeutic efficacy, reduced cellular uptake, and potential safety concerns such as immunogenicity.[2][3] It is a critical parameter to control during LNP formulation and storage.

Q3: What are the common causes of this compound LNP aggregation?

A3: Aggregation of this compound LNPs, like other ionizable lipid-based LNPs, can be triggered by several factors:

  • Suboptimal pH: The pH of the formulation and storage buffers is critical for maintaining the stability of LNPs containing ionizable lipids like this compound.[4]

  • High Ionic Strength: High salt concentrations in the buffer can disrupt the electrostatic balance and lead to aggregation.[4]

  • Inappropriate Storage Temperature: Freeze-thaw cycles are a common cause of LNP aggregation.[5]

  • High Lipid Concentration: Increased concentration of lipids during formulation can lead to a higher probability of particle collision and aggregation.[4]

  • Issues with Formulation Protocol: The rate of mixing of the lipid and aqueous phases can significantly impact the final particle size and stability.[4]

Q4: How can I prevent aggregation during long-term storage?

A4: For long-term stability, it is often recommended to store LNPs at 4°C.[4] If freezing is necessary, the inclusion of cryoprotectants such as sucrose or trehalose is crucial to prevent aggregation upon thawing.[5] Lyophilization (freeze-drying) with the addition of these cryoprotectants can also be an effective strategy for long-term storage.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common aggregation issues with this compound LNPs.

Issue 1: LNPs Aggregate Immediately After Formulation
  • Symptom: The LNP suspension appears cloudy or contains visible precipitates immediately after preparation. Dynamic Light Scattering (DLS) analysis shows a large Z-average diameter and a high Polydispersity Index (PDI).

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect pH of Aqueous Buffer This compound is an ionizable lipid. The pH of the aqueous buffer used for formulation should be acidic (typically pH 3-5) to ensure the protonation of the lipid's amine group, which is essential for RNA encapsulation and initial particle stability.[4] Verify the pH of your buffer before use.
Suboptimal Mixing Rate The rate at which the lipid-in-ethanol solution is mixed with the aqueous buffer is critical. Slow mixing can lead to the formation of larger, unstable particles.[4] Ensure rapid and homogenous mixing. For reproducible results, consider using a microfluidic mixing device.
High Lipid Concentration A high concentration of lipids can increase the chances of particle collision and subsequent aggregation.[4] Try reducing the total lipid concentration during formulation.
Inadequate PEG-Lipid Content Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a protective hydrophilic layer that prevents aggregation.[6] Ensure the molar percentage of the PEG-lipid is optimal (typically 1.5-5 mol%).
Issue 2: LNPs Aggregate During Storage
  • Symptom: LNPs appear stable immediately after formulation but show signs of aggregation after a period of storage (e.g., hours to days) at 4°C or after being frozen.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Freeze-Thaw Cycles The process of freezing and thawing can induce phase separation and mechanical stress on the LNPs, leading to irreversible aggregation.[5] It is best to store LNPs at 4°C if possible. If freezing is required, aliquot the LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles.
Lack of Cryoprotectants When freezing LNPs, the formation of ice crystals can damage the particles. The addition of cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) before freezing can help maintain particle integrity.[5]
Lipid Crystallization Over time, the lipids within the nanoparticles can rearrange and form more ordered, crystalline structures. This can lead to the expulsion of the payload and particle aggregation.[7][8] While specific data on this compound is limited, using a heterogeneous mixture of lipids in the formulation can help create a less ordered lipid core, reducing the likelihood of crystallization.
Buffer Exchange Issues After formulation in an acidic buffer, LNPs are typically buffer-exchanged into a physiological pH buffer (e.g., PBS pH 7.4) for in vitro or in vivo use. Incomplete or improper buffer exchange can lead to instability. Ensure the buffer exchange process (e.g., dialysis or tangential flow filtration) is thorough.

Experimental Protocols

General this compound LNP Formulation Protocol (Microfluidic Mixing)

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Solutions:

    • Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol. The molar ratio of these components needs to be optimized, a common starting point is a 40:30:28.5:1.5 molar ratio.

    • Aqueous Buffer (with mRNA): Dissolve the mRNA payload in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution and the mRNA-aqueous buffer into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the cartridge facilitates LNP self-assembly.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically diluted with a neutral buffer (e.g., PBS, pH 7.4).

    • Purify the LNPs and exchange the buffer using dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.

Characterization of LNPs
  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer.

    • Measure the Z-average diameter, Polydispersity Index (PDI), and zeta potential using a DLS instrument.

    • Acceptable Criteria: Typically, a Z-average diameter of 80-150 nm and a PDI < 0.2 are desired for in vivo applications.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that binds to RNA (e.g., RiboGreen assay) to determine the amount of encapsulated mRNA.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Visual Guides

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization A Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B mRNA in Acidic Buffer (e.g., Citrate Buffer pH 4.0) B->C D Buffer Exchange (e.g., Dialysis, TFF) C->D Dilution E Sterile Filtration D->E F Characterization (DLS, Encapsulation Efficiency) E->F G Final LNP Product F->G

LNP Formulation and Characterization Workflow

Troubleshooting_Aggregation cluster_when When does aggregation occur? cluster_immediate Immediate Aggregation Troubleshooting cluster_storage Storage Aggregation Troubleshooting start LNP Aggregation Observed q1 Immediately after formulation? start->q1 q2 During storage? q1->q2 No s1 Check pH of aqueous buffer (should be acidic) q1->s1 Yes s5 Avoid freeze-thaw cycles (store at 4°C, aliquot if freezing) q2->s5 Yes s2 Optimize mixing rate (increase speed or use microfluidics) s1->s2 s3 Reduce total lipid concentration s2->s3 s4 Verify PEG-lipid molar % s3->s4 end Stable LNPs s4->end s6 Add cryoprotectants before freezing (sucrose, trehalose) s5->s6 s7 Ensure complete buffer exchange to PBS s6->s7 s7->end

References

Technical Support Center: Sterile Filtration of 4A3-Cit LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the sterile filtration of 4A3-Cit lipid nanoparticles (LNPs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Disclaimer: The following recommendations are based on general best practices for LNP sterile filtration. While no specific data on the sterile filtration of this compound LNPs is publicly available, these guidelines provide a strong starting point for process development. Optimization for your specific this compound LNP formulation is highly recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the sterile filtration of this compound LNPs.

Issue Potential Cause Recommended Action
High-Pressure Alarm / Rapid Filter Clogging Membrane Fouling: LNPs can block the pores of the sterilizing-grade filter, a phenomenon known as pore blockage.[1][2] This is exacerbated by the similar size of LNPs (typically 50-200 nm) and the filter pores (0.2 µm).[2]- Optimize Transmembrane Pressure (TMP): Contrary to behavior with other biologics, increasing the TMP (e.g., up to 20 psi) can sometimes increase filter capacity for LNPs.[3][4] Experiment with a range of pressures to find the optimal setting for your formulation. - Use a Prefilter or Dual-Layer Filter: Employing a prefilter with a larger pore size (e.g., 0.45 µm or 0.8 µm) upstream of the 0.2 µm sterilizing filter can significantly reduce fouling and increase capacity.[5][6] - Select an Appropriate Filter Membrane: Polyethersulfone (PES) membranes are commonly recommended for their high flux and low protein binding.[7][8] Consider dual-layer PES filters for enhanced capacity.[8]
Low Product Recovery / LNP Loss LNP Adsorption to the Filter Matrix: The lipid components of the LNPs can adhere to the filter membrane, leading to yield loss.[3] LNP Aggregation: The filtration process itself can induce aggregation, leading to retention by the filter.- Filter Material Selection: Choose a low-binding membrane material like PES.[7][8] - Pre-Wetting/Flushing: Thoroughly flush the filter with the formulation buffer before introducing the LNP solution to saturate any non-specific binding sites. - Optimize Formulation: Ensure your LNP formulation is stable and not prone to aggregation under the shear stress of filtration.
Increase in LNP Particle Size or Polydispersity Index (PDI) Shear Stress: High flow rates or excessive pressure can induce shear stress, leading to LNP fusion or aggregation. Interaction with Filter Material: Adsorption and desorption from the filter surface can alter LNP characteristics.- Control Flow Rate/Pressure: Start with a lower, constant flow rate or pressure and gradually increase to find an optimal balance between process time and LNP stability.[1] - Minimize Residence Time: Process the LNP solution as quickly as is feasible without causing excessive pressure buildup.
Loss of Encapsulation Efficiency LNP Destabilization: The filtration process can disrupt the LNP structure, leading to the leakage of the encapsulated payload (e.g., mRNA).- Gentle Processing Conditions: Use the lowest effective pressure and flow rate to minimize physical stress on the LNPs. - Post-Filtration Analysis: Always measure encapsulation efficiency after sterile filtration to quantify any impact.
Incomplete Bacterial Retention Filter Integrity Failure: The filter may be compromised. Inappropriate Pore Size: The filter used may not be a sterilizing-grade (0.2 µm) filter.- Perform Filter Integrity Test: Conduct a pre- and post-use integrity test (e.g., bubble point or forward flow test) to ensure the filter is not compromised. - Use a Validated Sterilizing-Grade Filter: Ensure the filter is rated as a 0.2 µm sterilizing-grade filter.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended filter pore size for sterile filtration of this compound LNPs?

A sterilizing-grade filter with a pore size of 0.2 µm is the industry standard for removing bacteria and ensuring the sterility of the final product.[2][9] Due to the size overlap between LNPs and the filter pores, careful process optimization is crucial.[2][5]

Q2: Which filter membrane material is best for LNP sterile filtration?

Polyethersulfone (PES) membranes are frequently recommended for LNP filtration due to their high flow rates, low protein binding, and broad chemical compatibility.[7][8] Some studies have shown that dual-layer PES filters can enhance filtration capacity.[8] Polyvinylidene fluoride (PVDF) is another option, though PES often demonstrates higher throughput.[7][8]

Q3: How does transmembrane pressure (TMP) affect LNP sterile filtration?

Interestingly, for LNPs, increasing the TMP can lead to an increase in filter capacity.[3][4] This is in contrast to the filtration of many other biologics where high pressure can lead to compression of the fouling layer and reduced flow. It is hypothesized that at higher pressures, the LNP deposit on the filter becomes less resistant to flow.[2] A pressure range of 10 to 40 psig has been tested in some studies.[7] It is essential to perform studies to determine the optimal TMP for your specific this compound LNP formulation.

Q4: Should I use a prefilter for my this compound LNP sterile filtration?

Yes, using a prefilter is a highly recommended best practice. A prefilter with a larger pore size (e.g., 0.8 µm) placed before the 0.2 µm sterilizing filter can significantly increase the filtration capacity by capturing larger particles and aggregates, thus preventing premature clogging of the sterilizing filter.[5][6] Dual-layer filters that incorporate a prefilter layer are also commercially available.[5][6]

Q5: How can I monitor the impact of sterile filtration on my this compound LNPs?

It is critical to characterize your LNPs both before and after sterile filtration to assess the impact of the process. Key parameters to measure include:

  • Particle Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS).

  • Encapsulation Efficiency: To determine if there was any loss of the encapsulated payload.

  • Product Concentration/Recovery: To quantify any product loss during filtration.

Experimental Protocol: General LNP Sterile Filtration

This protocol provides a general framework for the sterile filtration of LNPs. It should be adapted and optimized for your specific this compound LNP formulation and scale.

Materials:

  • LNP formulation

  • Sterile filtration apparatus (e.g., filter holder, tubing, pressure vessel or pump)

  • Sterilizing-grade filter (e.g., 0.2 µm PES)

  • Prefilter (optional, e.g., 0.8 µm)

  • Sterile collection vessel

  • Formulation buffer

Procedure:

  • Filter Preparation:

    • Aseptically install the prefilter (if used) and the 0.2 µm sterilizing-grade filter into the filter holder in the correct orientation.

    • Connect the filter assembly to the pressure vessel or pump and the sterile collection vessel.

  • Filter Wetting and Flushing:

    • Wet the filter membrane by passing a sufficient volume of formulation buffer through the system at a low pressure. This removes any potential extractables and ensures the filter is ready for use.

  • Filter Integrity Testing (Pre-use):

    • Perform a pre-use integrity test (e.g., bubble point test) according to the filter manufacturer's instructions to ensure the filter is not compromised.

  • LNP Filtration:

    • Fill the pressure vessel with the LNP formulation.

    • Apply a constant transmembrane pressure (e.g., starting at 10 psig) or a constant flow rate.

    • Monitor the pressure and flow rate throughout the filtration process. If the pressure increases significantly, it may indicate filter fouling.

    • Collect the filtered LNP solution in the sterile collection vessel.

  • System Flushing:

    • After all the LNP solution has passed through the filter, flush the system with a small amount of formulation buffer to maximize product recovery.

  • Filter Integrity Testing (Post-use):

    • Perform a post-use integrity test to confirm the filter maintained its integrity throughout the process.

  • Post-Filtration Analysis:

    • Take a sample of the filtered LNP solution for characterization (particle size, PDI, encapsulation efficiency, and concentration).

Visualizing the Workflow

Sterile_Filtration_Workflow cluster_prep Preparation cluster_filtration Filtration Process cluster_post Post-Filtration LNP_Formulation This compound LNP Formulation Filter_Assembly Filter Assembly (0.8/0.2 µm) Wetting Filter Wetting & Flushing Filter_Assembly->Wetting Integrity_Test_Pre Pre-Use Integrity Test Wetting->Integrity_Test_Pre Filtration Sterile Filtration (Constant Pressure/Flow) Integrity_Test_Pre->Filtration Pass Stop_Pre Stop_Pre Integrity_Test_Pre->Stop_Pre Stop: Filter Failed Integrity_Test_Post Post-Use Integrity Test Filtration->Integrity_Test_Post Filtered_LNP Filtered LNP Product Integrity_Test_Post->Filtered_LNP Pass Stop_Post Stop_Post Integrity_Test_Post->Stop_Post Stop: Process Failed Analysis Post-Filtration Analysis Filtered_LNP->Analysis

Caption: Workflow for sterile filtration of this compound LNPs.

Troubleshooting_Logic Start High Pressure or Low Recovery? Check_Fouling Membrane Fouling Start->Check_Fouling High Pressure Check_Adsorption LNP Adsorption/ Aggregation Start->Check_Adsorption Low Recovery Optimize_P Optimize Pressure (Increase TMP) Check_Fouling->Optimize_P Use_Prefilter Use Prefilter or Dual-Layer Filter Check_Fouling->Use_Prefilter Low_Binding_Membrane Use Low-Binding Membrane (PES) Check_Adsorption->Low_Binding_Membrane Optimize_Formulation Optimize Formulation Stability Check_Adsorption->Optimize_Formulation

Caption: Troubleshooting logic for common LNP filtration issues.

References

Impact of buffer composition on 4A3-Cit LNP efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer composition on the efficacy of lipid nanoparticles (LNPs) formulated with the ionizable lipid 4A3-Cit.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound LNPs have good physical characteristics (size, PDI, encapsulation efficiency), but I'm seeing low transfection efficiency. Could the formulation buffer be the issue?

A1: Yes, the buffer composition, particularly its molarity, can significantly impact LNP efficacy even when standard quality attributes like size and polydispersity index (PDI) are within the acceptable range. Studies on other ionizable lipids, such as SM-102, have shown that high molarity of the citrate buffer (e.g., 300 mM) can lead to reduced cellular internalization and lower transfection efficiency in vitro and in vivo, compared to lower molarities like 50 mM or 100 mM.[1][2][3] While the physical characteristics may appear similar, subtle differences in lipid packing influenced by buffer concentration could be affecting the biological performance.[1][2]

Troubleshooting Steps:

  • Review Buffer Molarity: If you are using a high concentration of citrate buffer, consider preparing new batches of LNPs with lower molarities (e.g., 50 mM or 100 mM) and compare their in vitro transfection efficiency.

  • Buffer Type: The type of buffer used can influence the pH at which the LNP core transitions to an inverse hexagonal (HII) phase, a step crucial for endosomal escape and mRNA release.[4][5][6] Citrate buffer has been shown to facilitate this transition at a higher pH compared to acetate or phosphate buffers, which may enhance transfection efficiency.[5][6] If you are not using a citrate buffer, consider it as an alternative.

Q2: What is the optimal pH for the aqueous buffer during the initial formulation of this compound LNPs?

A2: An acidic pH, typically between 3.0 and 5.0, is critical during the initial mixing of lipids and mRNA.[7][8][9] The ionizable lipid this compound, like other lipids in its class, has a tertiary amine that becomes protonated (positively charged) at an acidic pH.[10] This positive charge is essential for facilitating electrostatic interactions with the negatively charged phosphate backbone of the mRNA, enabling high encapsulation efficiency.[10][11]

Q3: Does the pH of the final storage buffer affect the stability and efficacy of my this compound LNPs?

A3: Yes, the storage buffer's pH is crucial for long-term stability. After formulation, LNPs are typically dialyzed against a buffer at a physiological pH, such as phosphate-buffered saline (PBS) at pH 7.4.[9][12] Storing LNPs in an acidic buffer can lead to aggregation and reduced stability over time.[13][14] For long-term storage, refrigeration (2-8°C) in a neutral pH buffer is generally recommended over freezing or room temperature storage, as it best preserves LNP efficacy.[11]

Q4: I'm observing aggregation or an increase in the size of my LNPs after formulation. What could be the cause?

A4: Post-formulation aggregation can be influenced by several factors related to the buffer:

  • Inadequate pH Neutralization: If the acidic formulation buffer is not sufficiently exchanged for a neutral storage buffer (like PBS, pH 7.4) during dialysis, the residual low pH can cause the LNPs to be more prone to aggregation.[13][14]

  • Buffer Molarity: While subtle, very high buffer molarity might influence lipid packing and could contribute to instability.[1][2]

  • Freeze-Thaw Cycles: Storing LNPs in the freezer can lead to aggregation and a loss of efficacy upon thawing.[11] If freezing is necessary, the use of cryoprotectants like sucrose or trehalose is highly recommended.[11]

Q5: How does the unsaturated tail of this compound relate to buffer choice and endosomal escape?

A5: The unsaturated citronellol tail of this compound gives it superior membrane fusion capabilities compared to saturated lipids.[15][16] This property is thought to promote more efficient endosomal escape, which is a critical step for mRNA delivery into the cytoplasm.[15][16] This process is triggered by the acidification of the endosome, which protonates the this compound lipid. The choice of formulation buffer (e.g., citrate) can "prime" the LNP for this pH-triggered phase transition. Citrate buffer facilitates the structural change needed for membrane fusion at a more physiologically relevant endosomal pH, potentially working synergistically with the fusogenic nature of this compound to enhance mRNA release.[5][6]

Quantitative Data Summary

The following tables summarize key findings on the impact of buffer composition on LNP performance.

Table 1: Effect of Citrate Buffer Molarity on SM-102 LNP Characteristics and Efficacy (Note: Data is for SM-102 LNPs, which serves as a relevant model for other ionizable lipid LNPs like this compound.)

Citrate MolarityAverage Size (z-average)PDIEncapsulation EfficiencyIn Vitro Transfection EfficiencyIn Vivo Expression
50 mMNo significant differenceLowHighHighHigh
100 mMNo significant differenceLowHighHighHigh
300 mMNo significant differenceLowHighNotably Reduced Lower
Data synthesized from studies that found while physical attributes were not significantly affected, higher molarity reduced biological efficacy.[1][2]

Table 2: Buffer-Specific pH for LNP Core Phase Transition (Note: This transition from an inverse micellar to an inverse hexagonal phase is linked to endosomal release.)

Buffer TypepH for Phase Transition OnsetImplication for Efficacy
CitrateHigher pH (e.g., 6.5)May promote more efficient endosomal escape.
AcetateLower pH (e.g., 5.5)May require more advanced endosomal acidification for release.
PhosphateLower pH (e.g., 5.5)May require more advanced endosomal acidification for release.
Data synthesized from studies showing citrate facilitates the phase transition at a higher pH than acetate or phosphate.[4][5][6]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating this compound LNPs using a microfluidic device.

  • Preparation of Lipid Solution:

    • Prepare a stock solution of the ionizable lipid (this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG) in ethanol.[17][18] A common molar ratio is 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:PEG).[19]

  • Preparation of Aqueous mRNA Solution:

    • Dissolve the mRNA transcript in an RNase-free aqueous buffer. A commonly used buffer is 10-50 mM citrate buffer, adjusted to a pH between 3.0 and 4.0.[7][12]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., NanoAssemblr).

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[7]

    • Initiate mixing. The rapid mixing of the two solutions causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against 1x PBS (pH 7.4) at 4°C for a minimum of 2 hours, using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20,000 MWCO).[12] This step is crucial to remove the ethanol and exchange the acidic formulation buffer for a neutral storage buffer.

  • Characterization:

    • Measure the LNP size (Z-average diameter), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[11]

Visualizations

Below are diagrams illustrating key workflows and concepts related to LNP formulation and function.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output & QC A Lipid Mix (this compound, Helper, Chol, PEG) in Ethanol C Rapid Microfluidic Mixing A->C B mRNA in Aqueous Buffer (e.g., Citrate pH 4.0) B->C D Self-Assembly & mRNA Encapsulation C->D Spontaneous Formation E Dialysis vs. PBS pH 7.4 D->E Ethanol & Acid Removal F Purified LNPs E->F G Characterization (Size, PDI, EE%) F->G

Caption: Workflow for this compound LNP formulation using microfluidic mixing.

Endosomal_Escape_Pathway LNP This compound LNP (Neutral Charge at pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome LNP in Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Protonation of this compound (Becomes Positively Charged) Endosome->Protonation Endosome Acidification Fusion LNP-Endosome Membrane Fusion Protonation->Fusion Structural Change (Promoted by Citrate & this compound) Release mRNA Release into Cytoplasm Fusion->Release Translation Protein Translation Release->Translation

Caption: Role of pH in mediating this compound LNP endosomal escape.

References

Avoiding mRNA degradation during 4A3-Cit LNP formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4A3-Cit Lipid Nanoparticle (LNP) formulation system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to mRNA degradation during the formulation of this compound LNPs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low mRNA Encapsulation Efficiency and/or Evidence of mRNA Degradation Post-Formulation

Question: My mRNA encapsulation efficiency is consistently low, and I'm observing significant mRNA degradation (e.g., smearing on a gel, multiple peaks in capillary electrophoresis). What could be the cause and how can I fix it?

Answer:

Several factors during the this compound LNP formulation process can contribute to low encapsulation and mRNA degradation. Here's a breakdown of potential causes and solutions:

  • Suboptimal pH of Buffers: The pH of the aqueous buffer system is critical for the ionization of the this compound lipid and its interaction with the negatively charged mRNA backbone.[1][2] An incorrect pH can lead to inefficient complexation and expose the mRNA to degradation.

    • Solution: Ensure the citrate buffer for the mRNA is at the optimal acidic pH (typically between 4.0 and 6.0) for protonation of the this compound lipid. Verify the pH of all buffers with a calibrated pH meter before use. The final formulation buffer should be at a physiological pH (around 7.4) to ensure stability.[3][4]

  • Poor Quality of Lipids or mRNA: Impurities in the this compound lipid or other lipid components, such as oxidized species, can react with and damage the mRNA.[5][6] Similarly, if your initial mRNA transcript is not of high purity and integrity, it will be more susceptible to degradation.

    • Solution: Use high-purity lipids from a reputable supplier. Store lipids under the recommended conditions (e.g., -20°C or -80°C, under inert gas) to prevent oxidation. Always assess the integrity of your mRNA stock before formulation using methods like capillary gel electrophoresis.

  • RNase Contamination: Ribonucleases (RNases) are ubiquitous and can rapidly degrade mRNA.

    • Solution: Maintain a sterile and RNase-free environment. Use RNase-free water, reagents, and consumables. Clean work surfaces and equipment with RNase decontamination solutions. Wear gloves at all times and change them frequently.

  • Mechanical Stress: High shear forces during mixing can physically damage the mRNA.

    • Solution: Optimize the mixing speed and method. If using a microfluidic mixing system, ensure the flow rates are within the recommended range for your device. Avoid vigorous vortexing or repeated freeze-thaw cycles of the formulated LNPs without cryoprotectants.[7]

Issue 2: Increased LNP Size and Polydispersity Index (PDI) Over Time

Question: I've noticed that my this compound LNP size and PDI are increasing during storage, which is correlated with a loss of mRNA integrity. Why is this happening and what can I do to prevent it?

Answer:

An increase in LNP size and PDI often indicates particle aggregation, which can be linked to mRNA degradation and leakage.

  • Inadequate Storage Temperature: Storage at inappropriate temperatures can lead to both physical instability of the LNPs and chemical degradation of the mRNA.[7][8]

    • Solution: The recommended storage condition for most mRNA-LNP formulations is at ultra-low temperatures (-80°C).[7] For short-term storage, 4°C may be acceptable, but stability should be thoroughly evaluated. Avoid storage at room temperature for extended periods.

  • Absence of Cryoprotectants During Freezing: Freezing and thawing without a cryoprotectant can induce stress on the LNPs, leading to aggregation and fusion.[7][8]

    • Solution: Incorporate a cryoprotectant, such as sucrose or trehalose, into your final formulation buffer, especially if the LNPs will be frozen.[3][4]

  • Suboptimal Buffer Composition: The buffer composition can influence the stability of the LNPs.

    • Solution: Tris-based buffers have been shown to offer better cryoprotection and stability compared to phosphate-buffered saline (PBS) for some LNP formulations.[1] Consider optimizing your final buffer composition for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the key components of the this compound LNP formulation and what are their roles in preventing mRNA degradation?

A1: The this compound LNP formulation typically consists of four main lipid components:

  • Ionizable Cationic Lipid (this compound): This is the core functional component. At an acidic pH during formulation, its amine groups become protonated, allowing it to electrostatically interact with and encapsulate the negatively charged mRNA.[9][10] This encapsulation is the primary mechanism for protecting the mRNA from degradation by nucleases.[]

  • Phospholipid (e.g., DSPC): This helper lipid contributes to the structural integrity of the LNP.[8][10] Phospholipids with high transition temperatures can increase the rigidity of the LNP membrane, reducing permeability and enhancing stability.[8]

  • Cholesterol: Cholesterol is another structural component that helps to stabilize the LNP membrane, control its fluidity, and can improve circulation half-life in vivo.[9][10]

  • PEGylated Lipid (e.g., PEG-DMG): The polyethylene glycol (PEG) layer on the surface of the LNP provides a steric barrier that prevents aggregation and enhances stability during storage.[9]

Q2: How does the pH of the formulation buffers impact mRNA stability in this compound LNPs?

A2: The pH plays a crucial role at different stages of the formulation process. During the initial mixing of the lipids (in an organic solvent like ethanol) and the mRNA (in an acidic aqueous buffer, such as citrate), a low pH (typically 4.0-6.0) is essential.[1] This acidic environment ensures that the tertiary amine of the this compound lipid is protonated, carrying a positive charge. This positive charge is critical for the electrostatic complexation with the negatively charged phosphate backbone of the mRNA, leading to efficient encapsulation. After formulation, the buffer is typically exchanged to a physiological pH (around 7.4). At this neutral pH, the this compound lipid becomes largely deprotonated and neutral, which is important for reducing toxicity in vivo. However, the encapsulated mRNA remains protected within the LNP core. Maintaining the correct pH at each step is vital for both high encapsulation efficiency and the overall stability of the final LNP formulation.[1][2]

Q3: What analytical methods are recommended for assessing mRNA integrity in this compound LNPs?

A3: Several analytical techniques are essential for evaluating the integrity of mRNA within your LNP formulation:

  • Capillary Gel Electrophoresis (CGE): CGE is a high-resolution technique that separates mRNA molecules based on size. It is a robust method for assessing mRNA integrity, purity, and stability.[12][13] A single, sharp peak indicates intact mRNA, while the presence of smaller fragments or a broad peak suggests degradation.

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is another powerful chromatographic technique that can separate full-length mRNA from fragments and can also detect the formation of mRNA-lipid adducts, which are a form of chemical degradation.[14][15][16]

  • Dynamic Light Scattering (DLS): DLS is used to measure the size, size distribution (polydispersity index or PDI), and zeta potential of the LNPs. While it doesn't directly measure mRNA integrity, an increase in particle size and PDI over time can be an indirect indicator of LNP instability and potential mRNA leakage and degradation.

  • Ribogreen Assay: This fluorescence-based assay is used to quantify the amount of mRNA. By measuring the mRNA concentration before and after lysing the LNPs with a detergent (like Triton X-100), you can determine the encapsulation efficiency. A decrease in encapsulation efficiency over time can suggest mRNA leakage.

Quantitative Data Summary

The following tables summarize the impact of various storage conditions on the stability of mRNA-LNPs, based on findings from the literature. While not specific to the this compound formulation, these data provide valuable insights into the general principles of LNP stability.

Table 1: Effect of Storage Temperature on LNP Physicochemical Properties and mRNA Expression

Storage Temperature (°C)Change in Particle Size (Z-average)Change in Polydispersity Index (PDI)Change in Encapsulation Efficacy (%)Relative Luciferase Expression (%)
4 MaintainedMaintainedMaintainedDecreased
25 MaintainedMaintainedMaintainedSignificantly Decreased
-80 (without cryoprotectant) IncreasedIncreasedDecreasedSignificantly Decreased

Data adapted from a study on DLin-MC3-DMA based LNPs.[7]

Table 2: Effect of Cryoprotectant (Sucrose) on LNP Stability at -80°C

ConditionParticle Size (nm)PDIEncapsulation Efficacy (%)Relative Luciferase Expression (%)
4°C Storage (Control) 112.2 ± 2.50.12 ± 0.0194.0 ± 1.5100
-80°C Storage (without Sucrose) 158.7 ± 8.90.25 ± 0.0385.3 ± 2.835.2 ± 5.1
-80°C Storage (with 10% Sucrose) 115.4 ± 3.10.13 ± 0.0292.8 ± 1.995.7 ± 7.3

Data adapted from a study on DLin-MC3-DMA based LNPs.[7]

Experimental Protocols

Protocol 1: Assessment of mRNA Integrity using Capillary Gel Electrophoresis (CGE)

This protocol provides a general workflow for assessing mRNA integrity from LNP samples.

  • Sample Preparation (mRNA Extraction from LNPs):

    • To a 10 µL aliquot of your this compound LNP sample, add 15 µL of 2% Triton X-100 solution to achieve a final concentration of 1.2%.

    • Mix and incubate at room temperature for 10 minutes with gentle shaking (e.g., 800 rpm) to lyse the LNPs.[12]

    • Add 25 µL of RNase-free water.

    • Add 50 µL of formamide to a final concentration of 50%.

    • Incubate at room temperature for 10 minutes to denature the mRNA.[12] Avoid high-temperature incubation which can cause mRNA degradation.

  • CGE Analysis:

    • Use a suitable CGE system (e.g., SCIEX BioPhase 8800) with a kit designed for RNA analysis (e.g., RNA 9000 Purity & Integrity Analysis kit).

    • Prepare the RNA ladder and samples according to the manufacturer's instructions.

    • Load the samples onto the capillary electrophoresis system.

    • Run the analysis using the appropriate method for RNA separation.

    • Analyze the resulting electropherogram. A single, sharp peak corresponding to the expected size of your mRNA transcript indicates high integrity. The presence of peaks at shorter migration times suggests the presence of degraded mRNA fragments.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of your free mRNA stock of known concentration in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Prepare LNP Samples:

    • Sample A (Total mRNA): Dilute your this compound LNP sample in TE buffer. Add Triton X-100 to a final concentration of 1% to lyse the LNPs and release all the mRNA.

    • Sample B (Free mRNA): Dilute your this compound LNP sample in TE buffer without adding any detergent.

  • Perform the Assay:

    • Add the RiboGreen reagent to your standards and samples according to the manufacturer's protocol.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of mRNA in Sample A (Total mRNA) and Sample B (Free mRNA).

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Buffer Exchange cluster_characterization Characterization mRNA_prep mRNA in Citrate Buffer (pH 4-6) mixing Microfluidic Mixing mRNA_prep->mixing lipid_prep This compound & Other Lipids in Ethanol lipid_prep->mixing dialysis Dialysis / TFF mixing->dialysis final_buffer Final Formulation Buffer (pH 7.4) + Cryoprotectant dialysis->final_buffer analysis Analysis: - Size & PDI (DLS) - Encapsulation Efficiency - mRNA Integrity (CGE/HPLC) final_buffer->analysis

Caption: Workflow for this compound LNP Formulation and Characterization.

mRNA_Degradation_Factors cluster_chemical Chemical Factors cluster_enzymatic Enzymatic Factors cluster_physical Physical/Process Factors degradation mRNA Degradation hydrolysis Hydrolysis hydrolysis->degradation oxidation Oxidation oxidation->degradation adducts Lipid-mRNA Adducts adducts->degradation rnase RNase Contamination rnase->degradation ph Suboptimal pH ph->degradation temp High Temperature temp->degradation shear Mechanical Shear shear->degradation freeze Freeze-Thaw Stress freeze->degradation

Caption: Key Factors Contributing to mRNA Degradation.

References

Technical Support Center: Enhancing 4A3-Cit LNP Endosomal Escape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4A3-Cit Lipid Nanoparticle (LNP) formulations. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the endosomal escape and overall efficacy of your this compound LNP-mediated delivery.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for this compound LNPs?

A1: The this compound ionizable lipid is a key component for facilitating endosomal escape. Its citronellol-based unsaturated tail is thought to promote superior lipid fusion with the endosomal membrane compared to saturated lipids.[1] Upon endocytosis, the LNP enters the acidic environment of the endosome. The this compound lipid becomes protonated, leading to a positive charge. This charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane, inducing membrane destabilization and promoting the release of the LNP's cargo into the cytoplasm.[2][3][]

Q2: How does this compound LNP-mediated endosomal escape differ from that of other ionizable lipids like 4A3-SC8?

A2: While both are effective, they appear to mediate endosomal escape through slightly different mechanisms. This compound's unsaturated tail promotes efficient membrane fusion.[1][5] In contrast, LNPs formulated with the related 4A3-SC8 lipid have been shown to cause smaller, reparable endosomal ruptures that recruit the ESCRT machinery.[6] This mechanism is associated with high mRNA expression and notably lower inflammation compared to lipids that cause large-scale endosomal damage, which tends to recruit galectins and trigger inflammatory pathways.[5][6]

Q3: What are the primary strategies to enhance the endosomal escape of my this compound LNPs?

A3: To enhance endosomal escape, you can focus on optimizing the LNP composition. Key strategies include:

  • Optimizing Helper Lipids: Replacing cholesterol with analogs like β-sitosterol has been shown to significantly increase detectable endosomal perturbation events.[7][8][9]

  • Incorporating Fusogenic Phospholipids: Substituting structural phospholipids like DSPC with fusogenic ones like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can enhance membrane fusion and endosomal escape.[10][11]

  • Modifying LNP Surface: While not specific to this compound, the addition of certain bioactive molecules or pH-sensitive polymers to the LNP surface can aid in endosomal disruption.[10]

Q4: How can I measure or quantify the endosomal escape of my this compound LNPs?

A4: Several methods are available to quantify endosomal escape, ranging from direct imaging to reporter-based assays:

  • Galectin-Based Reporter Assays: Use cell lines expressing fluorescently tagged galectins (e.g., Galectin-8 or Galectin-9).[7][12][13] These proteins bind to glycans exposed on the inside of the endosome upon membrane rupture, creating fluorescent puncta that can be imaged and quantified.

  • Direct Imaging: This involves using microscopy to visualize fluorescently labeled LNP cargo (e.g., Cy5-labeled mRNA) and its colocalization with endo-lysosomal markers (e.g., LysoTracker).[11] A decrease in colocalization over time suggests endosomal escape.

  • Acridine Orange Assay: This pH-sensitive dye fluoresces red in acidic compartments like endosomes and green in the cytosol. Endosomal damage leads to a loss of the pH gradient, resulting in a decrease in red fluorescence and an increase in green fluorescence, which can be quantified.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low protein expression despite high cellular uptake of LNPs. Inefficient endosomal escape; LNP cargo is trapped in endosomes and eventually degraded in lysosomes.[14][15]1. Re-evaluate LNP Formulation: Consider substituting cholesterol with β-sitosterol or another analog.[7][16] See Table 1 for comparison data.2. Incorporate DOPE: Replace DSPC with DOPE in your formulation to promote membrane fusion.[11]3. Perform a Galectin-8/9 Assay: Quantify the level of endosomal disruption to confirm if escape is the limiting factor. See Protocol 1.
High levels of cytotoxicity or inflammatory response observed after transfection. Large-scale endosomal damage leading to the recruitment of galectins and activation of inflammatory pathways.[6]1. Consider a milder ionizable lipid: If your application allows, testing a related lipid like 4A3-SC8, which induces smaller, reparable endosomal holes, may reduce inflammation.[6]2. Titrate LNP Dose: Reduce the LNP concentration to the minimum effective dose to mitigate toxicity.3. Measure Cytokine Levels: Quantify inflammatory cytokines like IL-6 and TNFα to assess the inflammatory profile of your formulation.
Inconsistent results between experimental batches. LNP formulation instability or variability in preparation.1. Characterize Each Batch: Measure the size and polydispersity index (PDI) of your LNPs using Dynamic Light Scattering (DLS) immediately after formulation and over time.[11]2. Standardize Formulation Protocol: Ensure consistent mixing times, temperatures, and component ratios. The 4A3-SC8 LNPs, for example, are prepared by rapid hand mixing of an ethanol solution of lipids with an acidic aqueous solution of mRNA.[11]

Quantitative Data Summary

Table 1: Effect of Cholesterol Analogs on Endosomal Escape and Transfection Efficiency

LNP FormulationHelper LipidRelative Endosomal Perturbation Events (vs. Cholesterol)In Vitro Transfection Improvement (vs. Cholesterol)Reference
LNP-CholCholesterol1x1x[7][8]
LNP-Sitoβ-sitosterol10xUp to 211-fold[7][8][16]

Key Experimental Protocols

Protocol 1: Galectin-8 Endosomal Escape Assay

This protocol is adapted from studies using Gal8-GFP reporter cell lines to visualize endosomal disruption.[7][8]

1. Cell Seeding:

  • Use a stable cell line expressing a Galectin-8-GFP fusion protein (e.g., HEK293T Gal8-GFP).
  • Seed the cells in a 96-well, poly-D-lysine coated, glass-bottom plate at a density of 15,000 cells/well.
  • Incubate overnight at 37°C and 5% CO₂.

2. LNP Treatment:

  • Dilute your this compound LNPs (and control LNPs) to the desired concentration in complete cell culture medium. A typical dose might be 100 ng of mRNA per well.
  • Include a positive control for endosomal disruption, such as 100 µM chloroquine.
  • Carefully replace the old medium with the LNP-containing medium.

3. Live-Cell Imaging:

  • Image the cells using a high-content confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
  • Acquire images in the GFP channel at regular intervals (e.g., every 5-10 minutes) for several hours to observe the formation of Gal8-GFP puncta.

4. Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to count the number of GFP puncta per cell.
  • An increase in the number of distinct, bright puncta in LNP-treated cells compared to untreated controls indicates endosomal escape events.

Diagrams

Endosomal_Escape_Pathway cluster_cell Target Cell cluster_escape Endosomal Escape Endocytosis Endocytosis Early_Endosome Early_Endosome Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late_Endosome Early_Endosome->Late_Endosome 3. Maturation (pH drop) Protonation This compound Protonation Early_Endosome->Protonation Acidic Environment Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm LNP This compound LNP LNP->Endocytosis 1. Cellular Uptake Membrane_Fusion Membrane Fusion & Disruption Protonation->Membrane_Fusion Membrane_Fusion->Cytoplasm 4. Payload Release

Caption: Workflow of this compound LNP endosomal escape.

Troubleshooting_Logic Start Low Protein Expression Check_Uptake High Cellular Uptake? Start->Check_Uptake Check_Formulation Review LNP Formulation (Size, PDI) Check_Uptake->Check_Formulation No Escape_Issue Suspect Endosomal Escape Issue Check_Uptake->Escape_Issue Yes Optimize_Helper Substitute Cholesterol (e.g., β-sitosterol) Escape_Issue->Optimize_Helper Optimize_PL Incorporate DOPE Escape_Issue->Optimize_PL Quantify_Escape Perform Galectin Assay Escape_Issue->Quantify_Escape Re-evaluate Re-evaluate Expression Optimize_Helper->Re-evaluate Optimize_PL->Re-evaluate Quantify_Escape->Re-evaluate

Caption: Troubleshooting logic for low protein expression.

References

Validation & Comparative

A Comparative Guide to 4A3-Cit and Other Ionizable Lipids for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has revolutionized medicine. The success of these modalities is intrinsically linked to the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical gold standard. At the heart of these LNPs are ionizable lipids, a class of cationic lipids that are critical for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm.

This guide provides an objective comparison of the novel ionizable lipid 4A3-Cit with other prominent ionizable lipids used in nucleic acid delivery. We will delve into their physicochemical properties, in vitro and in vivo performance, and provide detailed experimental protocols to support the presented data.

Performance Snapshot: this compound in Focus

This compound and its derivatives have demonstrated significant promise in preclinical studies, often outperforming established lipids. A key structural feature of this compound is its unsaturated citronellol-based tail, which has been shown to enhance the fusogenicity of the LNP, a critical factor for endosomal escape.[1][2] This translates to improved delivery and higher protein expression from the mRNA cargo.

One study highlighted that LNPs formulated with a this compound derivative led to an 18-fold increase in protein expression in the liver compared to their saturated counterparts.[3] Furthermore, in a comparative analysis of various ionizable lipids, formulations containing 4A3-SC8 (a close analog of this compound) and cKK-E12 demonstrated the highest luciferase expression, with a remarkable ~700-fold difference between the highest and lowest-performing lipids, which included the well-established DLin-MC3-DMA.[3]

Comparative Data of Ionizable Lipids

To facilitate a clear comparison, the following tables summarize the key physicochemical and in vivo performance characteristics of this compound and other widely used ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315.

Table 1: Physicochemical Properties of LNP Formulations
Ionizable LipidpKaParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
This compound Not explicitly reported~80-120< 0.2> 90%Near-neutral
DLin-MC3-DMA 6.44[4]~70-100[5][6]< 0.2[5]> 90%[6]Near-neutral[7]
SM-102 6.6-6.9[4]~70-100[5]< 0.2[5]> 95%[7]Near-neutral[7]
ALC-0315 6.6-6.9[4]~70-100[5][8]< 0.2[5]> 95%[8]Near-neutral[7]
DOTAP Permanently Cationic~120-550[9]> 0.2 (variable)[9]Variable (can be lower)[9]Positive[10]

Note: The properties of LNPs are highly dependent on the overall formulation, including helper lipids, cholesterol, and PEG-lipids, as well as the manufacturing process.

Table 2: In Vivo Performance (Luciferase mRNA Delivery in Mice)
Ionizable LipidOrganReported Luciferase Expression (relative to control or other lipids)
This compound/4A3-SC8 Liver, Spleen, Lungs- 18-fold higher than saturated counterpart in liver.[3]- Among the highest expressing lipids (~700-fold higher than lowest).[3]- >3-fold higher in lungs than cKK-E12.[11]
DLin-MC3-DMA Liver, Spleen- Lower expression compared to ALC-0315 and SM-102.[5]- Significantly lower in vitro expression compared to a novel lipid (GV-LNP).[12]
SM-102 Injection site, Liver- Significantly higher expression than DLin-MC3-DMA and C12-200.[5]- Among the most potent formulations for in vivo expression.[1][13]
ALC-0315 Liver, Spleen, Lungs- Significantly higher expression than DLin-MC3-DMA and C12-200.[5]- Strongest induction of luciferase activity across all organs in one study.[8]

Note: In vivo expression levels are influenced by the dose, route of administration, and time of measurement. The data presented is a synthesis from multiple studies and direct quantitative comparison should be made with caution.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the evaluation of LNP performance. Below are consolidated methodologies for key experiments cited in the comparison.

LNP Formulation Protocol (Microfluidic Mixing)
  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (e.g., this compound, DLin-MC3-DMA), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to achieve the desired molar ratios. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[6]

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA (e.g., encoding luciferase) in a low pH buffer, such as 10 mM citrate buffer (pH 4.0) or 100 mM sodium acetate (pH 5.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., a herringbone mixer).

    • Set the flow rates to achieve a desired aqueous to organic phase ratio, typically 3:1.

    • The rapid mixing of the two phases will induce the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours using a dialysis cassette (e.g., 3.5 kDa MWCO) to remove ethanol and raise the pH.

    • For in vivo studies, sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization Protocols
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that lyses the nanoparticles.

    • The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

  • Zeta Potential:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using a zeta potential analyzer.

  • pKa Determination:

    • Use a fluorescent probe (e.g., TNS) that exhibits changes in fluorescence intensity upon binding to the protonated form of the ionizable lipid.

    • Measure the fluorescence intensity of the LNP solution across a range of pH values.

    • The pKa is the pH at which 50% of the maximum fluorescence intensity is observed.[11]

In Vitro Transfection Protocol
  • Cell Culture:

    • Plate cells (e.g., HeLa, HEK293T) in a 96-well plate at a suitable density.

  • LNP Treatment:

    • Dilute the LNP-mRNA formulation in cell culture medium to the desired final mRNA concentration.

    • Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24 hours).

  • Quantification of Protein Expression:

    • If using luciferase mRNA, lyse the cells and measure the luminescence using a luciferase assay kit and a luminometer.

    • If using a fluorescent protein mRNA (e.g., GFP), measure the fluorescence using a plate reader or flow cytometry.

In Vivo Evaluation Protocol (Mouse Model)
  • Animal Studies:

    • All animal experiments must be conducted in accordance with approved institutional guidelines.

  • LNP Administration:

    • Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous tail vein injection for liver targeting, intramuscular injection for vaccine studies).

  • Bioluminescence Imaging (for luciferase mRNA):

    • At a specified time point post-injection (e.g., 6 hours), administer a luciferin substrate to the mice via intraperitoneal injection.

    • Anesthetize the mice and image the bioluminescence using an in vivo imaging system (IVIS).

    • Quantify the total flux (photons/second) in the region of interest (e.g., liver).[14]

Visualizing the Mechanisms

To better understand the processes involved in LNP-mediated delivery, the following diagrams illustrate key workflows and pathways.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) Ionizable Lipid Ionizable Lipid Microfluidic Mixing Microfluidic Mixing Ionizable Lipid->Microfluidic Mixing Helper Lipid Helper Lipid Helper Lipid->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly LNP Formation LNP Formation Self-Assembly->LNP Formation Purification (Dialysis) Purification (Dialysis) LNP Formation->Purification (Dialysis) Final LNP Formulation Final LNP Formulation Purification (Dialysis)->Final LNP Formulation Endosomal_Escape_Mechanism LNP in Bloodstream (pH 7.4) LNP in Bloodstream (pH 7.4) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Bloodstream (pH 7.4)->Cellular Uptake (Endocytosis) LNP in Endosome (pH ~5.5-6.5) LNP in Endosome (pH ~5.5-6.5) Cellular Uptake (Endocytosis)->LNP in Endosome (pH ~5.5-6.5) Protonation of Ionizable Lipid Protonation of Ionizable Lipid LNP in Endosome (pH ~5.5-6.5)->Protonation of Ionizable Lipid Interaction with Endosomal Membrane Interaction with Endosomal Membrane Protonation of Ionizable Lipid->Interaction with Endosomal Membrane Membrane Destabilization & Fusion Membrane Destabilization & Fusion Interaction with Endosomal Membrane->Membrane Destabilization & Fusion mRNA Release into Cytoplasm mRNA Release into Cytoplasm Membrane Destabilization & Fusion->mRNA Release into Cytoplasm Protein Translation Protein Translation mRNA Release into Cytoplasm->Protein Translation mRNA_Translation_Pathway mRNA in Cytoplasm mRNA in Cytoplasm Ribosome Binding Ribosome Binding mRNA in Cytoplasm->Ribosome Binding Initiation Initiation Ribosome Binding->Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Polypeptide Chain Polypeptide Chain Termination->Polypeptide Chain Protein Folding & Modification Protein Folding & Modification Polypeptide Chain->Protein Folding & Modification Functional Protein Functional Protein Protein Folding & Modification->Functional Protein

References

A Head-to-Head Comparison of 4A3-Cit and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a critical role in encapsulation, endosomal escape, and overall transfection efficiency. This guide provides an objective comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the novel 4A3-Cit, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.

While direct head-to-head comparative studies between this compound and DLin-MC3-DMA are limited in publicly available literature, this guide draws on data from studies investigating closely related 4A3-derived lipids, such as 4A3-SC8 and 4A3-SCC-PH, to provide a substantive comparison.

Performance Data at a Glance

The following tables summarize the key physicochemical and in vivo performance characteristics of LNPs formulated with DLin-MC3-DMA and 4A3-derived lipids.

Table 1: Physicochemical Properties of LNPs

ParameterDLin-MC3-DMA LNPs4A3-Derived LNPs
Size (Hydrodynamic Diameter) 70 - 150 nm[1][2]~125 - 200 nm
Polydispersity Index (PDI) < 0.2[1][2]< 0.3[1]
mRNA Encapsulation Efficiency > 80%[1]> 90%
Apparent pKa ~6.44[3]Not widely reported

Table 2: In Vivo mRNA Delivery Performance (Luciferase Reporter Gene)

ParameterDLin-MC3-DMA LNPs4A3-Derived LNPs
Relative Luciferase Expression (Liver) Baseline176-fold higher (with 4A3-SCC-PH)[4]
Relative Luciferase Expression (Macrophages) Lower ExpressionHigher Expression (with 4A3-SC8)[5]

Delving into the Experimental Details

A clear understanding of the methodologies used to generate performance data is crucial for its interpretation and replication. Below are detailed protocols for the formulation of LNPs using DLin-MC3-DMA and a general protocol for Selective Organ Targeting (SORT) LNPs, which often incorporate lipids like this compound.

Experimental Protocol: DLin-MC3-DMA LNP Formulation

This protocol is adapted from established methods for formulating DLin-MC3-DMA LNPs for mRNA delivery.[6][7]

1. Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA transcript in citrate buffer (pH 3.0-4.0)

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

2. Stock Solution Preparation:

  • Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

3. Lipid Mixture Preparation:

  • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8][9]

4. LNP Formulation (Microfluidic Mixing):

  • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe of a microfluidic mixing device.

  • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

  • Initiate mixing to allow for the self-assembly of LNPs.

5. Dialysis and Sterilization:

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Experimental Protocol: this compound (SORT) LNP Formulation

This protocol describes a general method for formulating SORT LNPs, which can be adapted for the inclusion of this compound to target specific organs.[10]

1. Materials:

  • Primary ionizable lipid (e.g., 4A3-SC8)

  • SORT lipid (e.g., this compound, DOTAP, 18PA, or DODAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DMG-PEG 2000

  • mRNA transcript in citrate buffer (pH 4.0)

  • Ethanol

  • PBS, pH 7.4

2. Stock Solution Preparation:

  • Prepare individual stock solutions of all lipids in ethanol.

3. Lipid Mixture Preparation:

  • Combine the primary ionizable lipid, DOPE, cholesterol, DMG-PEG 2000, and the desired SORT lipid in ethanol. The molar ratios are adjusted based on the target organ. For example, a lung-targeting SORT LNP may have a specific molar ratio of a cationic SORT molecule.[10]

4. LNP Formulation (Vortex Mixing):

  • In an RNase-free tube, add the lipid mixture in ethanol.

  • In a separate tube, prepare the mRNA solution in citrate buffer.

  • While vortexing the mRNA solution at a moderate speed, rapidly add the lipid-ethanol mixture.

  • Continue vortexing for an additional 20-30 seconds.

5. Dialysis and Characterization:

  • Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and buffer exchange.

  • Characterize the LNPs for size, PDI, and encapsulation efficiency.

Visualizing the Process and Comparison

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and relationships.

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase mRNA mRNA in Citrate Buffer (pH 3-4) mixing Rapid Mixing (e.g., Microfluidics) mRNA->mixing lipids Ionizable Lipid (this compound or DLin-MC3-DMA) + Helper Lipids in Ethanol lipids->mixing self_assembly LNP Self-Assembly mixing->self_assembly dialysis Dialysis vs. PBS (Buffer Exchange & Ethanol Removal) self_assembly->dialysis final_lnp Final LNP Formulation (pH 7.4) dialysis->final_lnp

A generalized workflow for the formulation of lipid nanoparticles for mRNA delivery.

Lipid_Comparison cluster_lipids Ionizable Lipids cluster_performance Performance Characteristics dlin DLin-MC3-DMA dlin_perf Established Efficacy - Clinically Validated - Baseline for Comparison dlin->dlin_perf Leads to cit This compound (and derivatives) cit_perf Potentially Higher Efficacy - 176x Liver Expression (4A3-SCC-PH) - Enhanced Macrophage Delivery (4A3-SC8) cit->cit_perf Leads to conclusion Conclusion: 4A3-derived lipids show promise for significantly higher in vivo mRNA delivery compared to DLin-MC3-DMA. Further direct comparative studies with this compound are warranted. cit_perf->conclusion

References

Validating the In Vivo Performance of 4A3-Cit LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo validation of lipid nanoparticle (LNP) delivery systems is a critical step in the preclinical pipeline. This guide provides a comparative analysis of the in vivo performance of LNPs formulated with the ionizable lipid 4A3-Cit against other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Ionizable Lipids in LNPs

The efficacy of LNPs for in vivo mRNA delivery is largely determined by the properties of their constituent ionizable lipids. Below is a summary of the in vivo performance of this compound LNPs and notable alternatives, with a focus on liver-targeted luciferase expression as a primary metric of successful mRNA delivery.

Ionizable LipidKey In Vivo Performance FindingsAnimal ModelAdministration RouteReporter GeneCitation
This compound (Optimized) A selective organ-targeting (SORT) LNP formulation incorporating a this compound-related base (4A3-SC8) with a supplementary lipid resulted in an 18-fold increase in liver luciferase expression compared to the base LNP formulation.[1]MiceIntravenousLuciferase mRNA[1]
SM-102 Demonstrated high protein expression in vivo.[2] In a direct comparison for intramuscular delivery, SM-102 showed comparable expression at the injection site to a novel lipid (iso-A11B5C1) but had significantly higher off-target expression in the liver and spleen.[3]MiceIntramuscular, IntravenousLuciferase mRNA[2][3]
ALC-0315 Achieved significantly higher protein expression in vivo compared to MC3 and C12-200-based LNPs, with performance comparable to SM-102 LNPs.[2] In another study, ALC-0315 LNPs were the most potent formulation for in vivo luciferase expression two hours post-intravenous injection.MiceIntravenousLuciferase mRNA[2]
DLin-MC3-DMA (MC3) Exhibited lower in vivo protein expression levels compared to ALC-0315 and SM-102-based LNPs.[2] Following intravenous administration, over 95% of protein expression was observed in the liver.MiceIntravenous, SubcutaneousLuciferase mRNA[2]
(4S)-KEL12 This novel biodegradable lipid showed better spleen tropism and reduced liver tropism and hepatotoxicity compared to SM-102 LNPs. It also demonstrated higher delivery efficacy and lower toxicity than DLin-MC3-DMA LNPs.MiceIntravenous, IntramuscularLuciferase mRNA[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo LNP performance. Below are generalized protocols for key experiments.

LNP Formulation Protocol

This protocol outlines the preparation of mRNA-LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102) stock in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) stock in ethanol

  • Cholesterol stock in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) stock in ethanol

  • mRNA (e.g., Luciferase mRNA) in 10 mM citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, RNase-free phosphate-buffered saline (PBS)

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Prepare the aqueous phase containing the mRNA in citrate buffer.

  • Set up the microfluidic mixing instrument with a typical flow rate ratio of 3:1 (aqueous:organic).

  • Rapidly mix the lipid solution with the mRNA solution using the microfluidic device to allow for LNP self-assembly.

  • Dialyze the resulting LNP solution against sterile PBS overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Concentrate the LNPs if necessary using centrifugal filters.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Luciferase Expression Assay

This protocol describes the evaluation of LNP-mediated mRNA delivery in mice using a luciferase reporter gene.

Materials:

  • LNP-encapsulated luciferase mRNA

  • 6-8 week old C57BL/6 mice

  • D-luciferin potassium salt

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous tail vein injection). A typical dose is 0.1 to 1.0 mg/kg of mRNA.

  • At a specified time point post-administration (e.g., 6 hours), anesthetize the mice.

  • Prepare a fresh solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

  • Inject the D-luciferin solution intraperitoneally (e.g., 150 mg/kg body weight).

  • Wait for approximately 10-15 minutes for the substrate to distribute.[5]

  • Place the anesthetized mice in the IVIS imaging chamber.

  • Acquire bioluminescence images. The signal intensity (photons/second) corresponds to the level of luciferase protein expression.

  • For ex vivo analysis, euthanize the mice after the final in vivo imaging, dissect the organs of interest (e.g., liver, spleen, lungs), and image them in a petri dish containing D-luciferin solution.

LNP Biodistribution Analysis with Fluorescent Labeling

This protocol details how to assess the biodistribution of LNPs using a fluorescent dye.

Materials:

  • Fluorescently labeled LNPs (e.g., incorporating a lipophilic dye like DiR or DiD)[5]

  • 6-8 week old BALB/c mice

  • In Vivo Imaging System (IVIS) with fluorescence imaging capabilities

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Prepare LNPs incorporating a near-infrared fluorescent dye in the lipid mixture during formulation.

  • Administer the fluorescently labeled LNPs to mice via the desired route.

  • At various time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice.

  • Place the mice in the IVIS and acquire fluorescence images using the appropriate excitation and emission wavelengths for the chosen dye.[6]

  • Quantify the fluorescence intensity in different regions of interest (ROIs) corresponding to major organs.

  • For more precise quantification, euthanize the mice, dissect the organs, and perform ex vivo fluorescence imaging.

Visualizations

Experimental Workflow for In Vivo LNP Validation

G cluster_formulation LNP Formulation cluster_invivo In Vivo Studies cluster_analysis Performance Analysis prep_lipids Prepare Lipid Mixture in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna Prepare mRNA in Aqueous Buffer prep_mrna->microfluidics purification Purification & Characterization microfluidics->purification administration LNP Administration (e.g., IV, IM) purification->administration animal_model Animal Model (e.g., C57BL/6 Mice) animal_model->administration luc_imaging Luciferase Imaging (IVIS) administration->luc_imaging biodist_imaging Fluorescence Imaging (Biodistribution) administration->biodist_imaging ex_vivo Ex Vivo Organ Analysis luc_imaging->ex_vivo biodist_imaging->ex_vivo data_quant Data Quantification & Comparison ex_vivo->data_quant

Caption: Workflow for in vivo validation of LNP performance.

LNP-Mediated mRNA Delivery Pathway

G lnp LNP Encapsulating mRNA circulation Systemic Circulation lnp->circulation IV Injection target_cell Target Cell (e.g., Hepatocyte) circulation->target_cell endocytosis Endocytosis target_cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH-mediated cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation cytoplasm->translation protein Protein Expression (e.g., Luciferase) translation->protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

Side-by-Side Analysis of 4A3-Cit and 4A3-SC8 for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Among the leading non-viral vectors, lipid nanoparticles (LNPs) have demonstrated significant clinical success. Central to the performance of these LNPs are ionizable lipids, which play a crucial role in encapsulating nucleic acid cargo and facilitating its release into the cytoplasm. This guide provides a detailed comparative analysis of two prominent ionizable lipids, 4A3-Cit and 4A3-SC8, for researchers, scientists, and professionals in drug development.

Overview and Chemical Properties

Both this compound and 4A3-SC8 are ionizable lipids utilized in the formulation of LNPs for the delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] They share a common 4A3 amine core structure but differ in their peripheral hydrophobic tails, a distinction that significantly influences their delivery characteristics.

This compound is distinguished by its unsaturated citronellol-based periphery.[3] This structural feature has been shown to enhance the fusogenicity of LNPs, promoting more efficient endosomal escape of the nucleic acid payload.[4][5]

4A3-SC8 is a modular, degradable dendrimer-based ionizable lipid.[2][6] It has been extensively used in the formulation of LNPs for a variety of nucleic acids and is noted for its high delivery efficiency coupled with a favorable safety profile, particularly its low inflammatory potential.[3][7]

PropertyThis compound4A3-SC8
CAS Number 2768211-13-61857340-78-3
Molecular Formula C83H147N3O16S4C75H139N3O16S4
Molecular Weight 1571.33 g/mol 1467.2 g/mol
Key Structural Feature Unsaturated citronellol-based peripheryDendrimer structure with SC8 periphery

Performance in Nucleic Acid Delivery

A key study demonstrated that the inclusion of a citronellol-based lipid (Cit) as a component in a Selective Organ Targeting (SORT) LNP formulation, based on a saturated 4A3 lipid, resulted in a significant enhancement of mRNA delivery. Specifically, a formulation of 4A3-SC8 + Cit (20%) improved Luciferase (Luc) mRNA expression in the liver by 18-fold compared to the saturated base LNP formulation.[4] This underscores the potent ability of the citronellol tail to improve delivery efficacy.

4A3-SC8, on the other hand, has been shown to formulate LNPs with exceptionally high transfection efficiency, outperforming other well-known ionizable lipids such as cKK-E12 and Dlin-MC3-DMA.[2][7] A notable advantage of 4A3-SC8 is its ability to achieve high levels of protein expression without inducing a significant inflammatory response.[3][7]

Performance MetricThis compound (as a SORT component)4A3-SC8
mRNA Expression 18-fold increase in liver Luc mRNA expression when added to a saturated base LNP[4]Higher luciferase expression in liver and spleen compared to cKK-E12 and Dlin-MC3-DMA LNPs[2][7]
Inflammatory Response Data not availableDoes not significantly increase pro-inflammatory cytokine levels (IL-6, TNF-α) above control[2][7]
Endosomal Escape Superior lipid fusion capabilities due to its unsaturated structure, promoting endosomal escape[4][5]Efficient endosomal escape hypothesized to be due to its biodegradability, causing smaller, reparable endosomal ruptures[3][8]

Experimental Protocols

Formulation of 4A3-SC8 Four-Component LNPs

This protocol describes the preparation of standard four-component LNPs using 4A3-SC8 for mRNA delivery.

Materials:

  • 4A3-SC8 ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other suitable phospholipid

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA in 100 mM citrate buffer, pH 3.0

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare an ethanol solution containing 4A3-SC8, cholesterol, phospholipid (e.g., DOPE), and DMG-PEG2000 in a molar ratio of 38.5:30:30:1.5.[1]

  • The mRNA is dissolved in a 100 mM citrate buffer at pH 3.0.[1]

  • Rapidly mix the aqueous mRNA solution and the ethanol lipid solution at a 3:1 volume ratio for 30 seconds. This can be done by hand mixing or using a microfluidic device.[1]

  • Incubate the resulting mixture at room temperature for 15 minutes to allow for LNP self-assembly.[1]

  • For in vitro experiments, PBS can be added to reach a final citrate concentration of 10 mM.[1]

  • For in vivo experiments, the LNPs should be purified by dialysis against sterile PBS using a 3.5kD molecular weight cut-off membrane for 2 hours to remove ethanol and unencapsulated components.[1]

Formulation of 4A3-SC8 Five-Component SORT LNPs

This protocol describes the preparation of five-component SORT LNPs, which can be tailored for targeted organ delivery.

Materials:

  • 4A3-SC8 ionizable lipid

  • DOPE

  • Cholesterol

  • DMG-PEG2000

  • SORT molecule (e.g., a citronellol-based lipid)

  • mRNA in 100 mM citrate buffer, pH 3.0

  • Ethanol

  • PBS

Procedure:

  • Prepare an ethanol solution containing 4A3-SC8, DOPE, cholesterol, DMG-PEG, and the SORT molecule. A reported molar ratio for a liver-targeting SORT LNP is 15:15:30:3:x, where x is the molar percentage of the SORT lipid (e.g., 20% for a Cit-containing formulation).[1][9]

  • The mRNA is dissolved in a 100 mM citrate buffer at pH 3.0.

  • Rapidly mix the aqueous mRNA solution and the ethanol lipid solution at a 3:1 volume ratio.

  • Allow the LNPs to self-assemble.

  • Purify the SORT LNPs by dialysis against sterile PBS for in vivo applications.[1]

Visualizing Mechanisms and Workflows

To better understand the processes and proposed mechanisms discussed, the following diagrams are provided.

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_ethanol Ethanol Phase mRNA mRNA in Citrate Buffer (pH 3.0) mixing Rapid Mixing (e.g., Microfluidics) mRNA->mixing lipids 4A3-SC8 / this compound + Helper Lipids + Cholesterol + PEG-Lipid lipids->mixing self_assembly Self-Assembly of LNPs mixing->self_assembly purification Purification (Dialysis) self_assembly->purification final_lnp Final LNP Formulation purification->final_lnp

Caption: Workflow for the formulation of lipid nanoparticles (LNPs).

Endosomal_Escape_Mechanism cluster_cell Cellular Environment cluster_escape Endosomal Escape lnp LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation Ionizable Lipid Protonation endosome->protonation Low pH membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction destabilization Membrane Destabilization membrane_interaction->destabilization release mRNA Release into Cytoplasm destabilization->release cytoplasm Cytoplasm release->cytoplasm translation mRNA Translation (Protein Expression) cytoplasm->translation mRNA Inflammatory_Response_Hypothesis cluster_potent_lipid Potent, Non-Degradable Lipid LNP cluster_4a3_sc8 4A3-SC8 LNP (Biodegradable) large_rupture Large, Irreparable Endosomal Rupture inflammation Inflammatory Response large_rupture->inflammation small_rupture Small, Reparable Endosomal Rupture low_inflammation Low/No Inflammatory Response small_rupture->low_inflammation endosomal_escape Efficient Endosomal Escape endosomal_escape->large_rupture endosomal_escape->small_rupture

References

Benchmarking 4A3-Cit LNPs: A Comparative Guide to Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this revolution. The ionizable lipid component of these LNPs is a critical determinant of their efficacy and safety. This guide provides a comprehensive performance benchmark of the novel 4A3-Cit LNPs against established commercial standards: SM-102, ALC-0315, and DLin-MC3-DMA. The data presented herein is compiled from publicly available research to facilitate an objective comparison for researchers and developers in the field.

Performance Snapshot: this compound LNPs vs. Commercial Standards

The available data indicates that LNPs formulated with this compound and its variant, 4A3-SC8, demonstrate a significant advantage in transfection efficiency compared to commercial standards, particularly DLin-MC3-DMA.

Table 1: In Vivo Luciferase Expression

Ionizable LipidRelative Luciferase Expression (Liver & Spleen)Source
4A3-SC8 Highest[1]
cKK-E12High[1]
SM-102 Medium[1]
DLin-MC3-DMA Low[1]

Note: This trend is based on a study comparing luciferase expression in the liver and spleen of mice after intravenous injection. While not a direct quantitative value, the study clearly ranked the performance of these ionizable lipids.

A separate in vitro study provides a more quantitative comparison, highlighting a dramatic difference in performance in macrophage cell lines.

Table 2: In Vitro Luciferase Expression in RAW Macrophages

Ionizable LipidRelative Luciferase ExpressionFold Difference (vs. Lowest)Source
4A3-SC8 Highest~700x[2]
cKK-E12High-[2]
DLin-MC3-DMA Lowest1x[2]

Furthermore, a study on this compound LNPs utilizing a Selective Organ Targeting (SORT) methodology reported an 18-fold increase in protein expression in the liver compared to a parental LNP formulation.

Physicochemical Properties

The physical characteristics of LNPs are crucial for their stability and in vivo performance. Below is a summary of typical properties for LNPs formulated with the respective ionizable lipids.

Table 3: Physicochemical Properties of LNPs

Parameter4A3-SC8 LNPSM-102 LNPALC-0315 LNPDLin-MC3-DMA LNP
Size (Diameter) ~75-90 nm~75-90 nm~80-100 nm~80-100 nm
Polydispersity Index (PDI) < 0.2< 0.2< 0.2< 0.2
Encapsulation Efficiency > 95%> 95%> 95%> 85%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. The following sections outline the typical formulation and in vivo evaluation protocols.

LNP Formulation

The general principle of LNP formulation involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, leading to self-assembly of the nanoparticles.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Lipids Ionizable Lipid (this compound/SC8, SM-102, etc.) + Helper Lipids (DSPC, Cholesterol) + PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA Cargo (e.g., Luciferase) mRNA->Mixer Purification Dialysis / Tangential Flow Filtration Mixer->Purification Self-Assembly LNPs Final LNP Formulation Purification->LNPs Buffer Exchange & Purification

LNP Formulation Workflow

Formulation Details:

  • 4A3-SC8 LNP:

    • Molar Ratio: 4A3-SC8 : DSPC : Cholesterol : DMG-PEG2000 = 50 : 10 : 38.5 : 1.5[3]

    • Aqueous Phase: mRNA in 100 mM citrate buffer, pH 3.0

    • Mixing: Rapid mixing of the aqueous and ethanol solutions at a 3:1 volume ratio.

  • SM-102 LNP:

    • Molar Ratio: SM-102 : DSPC : Cholesterol : DMG-PEG2000 = 50 : 10 : 38.5 : 1.5[4]

    • Aqueous Phase: mRNA in citrate buffer (pH 4.0)

    • Mixing: Typically performed using a microfluidic mixing device.

  • ALC-0315 LNP:

    • Molar Ratio: ALC-0315 : DSPC : Cholesterol : ALC-0159 = 46.3 : 9.4 : 42.7 : 1.6[5]

    • Aqueous Phase: mRNA in sodium acetate buffer (pH 5.0)

    • Mixing: Microfluidic mixing is commonly employed.

  • DLin-MC3-DMA LNP:

    • Molar Ratio: DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG2000 = 50 : 10 : 38.5 : 1.5[6]

    • Aqueous Phase: mRNA in citrate buffer (10 mM, pH 4.0)

    • Mixing: Can be performed by vortexing or microfluidic devices.

In Vivo Luciferase Expression Assay

The efficacy of mRNA delivery is commonly assessed by measuring the expression of a reporter protein, such as firefly luciferase, in vivo.

InVivo_Luciferase_Assay LNP_Injection Administer LNP-Luciferase mRNA to Mice (e.g., IV, IM) Incubation Incubation Period (e.g., 6, 24, 48 hours) LNP_Injection->Incubation Substrate_Injection Inject D-Luciferin Substrate (Intraperitoneal) Incubation->Substrate_Injection Imaging Bioluminescence Imaging (IVIS Spectrum) Substrate_Injection->Imaging ~10-15 min post-injection Analysis Quantify Luminescence in Organs of Interest Imaging->Analysis

In Vivo Luciferase Assay Workflow

Protocol Outline:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • LNP Administration: LNPs encapsulating luciferase mRNA are administered via a specific route, commonly intravenous (IV) for systemic delivery or intramuscular (IM) for vaccine applications.

  • Incubation: Mice are monitored for a set period (e.g., 6, 24, 48 hours) to allow for LNP distribution and protein expression.

  • Substrate Administration: D-luciferin, the substrate for luciferase, is injected intraperitoneally.

  • Bioluminescence Imaging: Mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase reaction.

  • Data Analysis: The bioluminescent signal is quantified in specific organs or at the injection site to determine the level of protein expression.

Signaling and Delivery Pathway

The successful delivery of mRNA by LNPs and subsequent protein expression involves a series of cellular events.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidification) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of Ionizable Lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Protein Expression (e.g., Luciferase) Ribosome->Protein Translation

Cellular Pathway of LNP-mediated mRNA Delivery

The ionizable lipid, such as this compound, plays a pivotal role in the endosomal escape. At the acidic pH within the endosome, the ionizable lipid becomes protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm where it can be translated into protein by the cellular machinery.

Conclusion

The data compiled in this guide suggests that this compound/SC8 LNPs hold significant promise as a high-efficacy mRNA delivery platform. The markedly superior in vitro and in vivo performance compared to the established commercial standard DLin-MC3-DMA, and the favorable in vivo expression trend against SM-102, position this compound as a compelling alternative for the development of next-generation mRNA therapeutics and vaccines. Further head-to-head studies, particularly in vivo comparisons with SM-102 and ALC-0315, will be invaluable in fully elucidating the comparative advantages of this novel ionizable lipid. Researchers and developers are encouraged to consider these findings in the context of their specific applications and to conduct their own evaluations to validate these performance benchmarks.

References

An In Vivo Comparative Guide: 4A3-Cit and ALC-0315 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of mRNA therapeutics, the choice of a lipid nanoparticle (LNP) delivery system is paramount to achieving desired efficacy and safety profiles. This guide provides a comparative overview of two prominent ionizable lipids, 4A3-Cit and ALC-0315, based on available in vivo studies.

Disclaimer: To date, no direct head-to-head in vivo studies comparing this compound and ALC-0315 have been identified in the public domain. The following data has been compiled from separate studies. Researchers should be aware that variations in experimental conditions, including animal models, mRNA cargo, dosage, and administration routes, can significantly influence outcomes. Therefore, this guide serves as an indirect comparison to inform formulation decisions and future research directions.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies for LNP formulations containing either this compound or ALC-0315.

Table 1: In Vivo Performance of this compound based LNPs
ParameterAnimal ModelmRNA CargoDoseAdministration RouteKey Findings
Efficacy Not SpecifiedLuciferase (Luc) mRNANot SpecifiedNot SpecifiedA SORT LNP formulation with 4A3-SC8 and 20% Cit (a this compound variant) showed an 18-fold increase in Luc mRNA expression in the liver compared to the base this compound LNP formulation[1][2].
Mechanism Model MembraneNot ApplicableNot ApplicableNot ApplicableThis compound demonstrates superior lipid fusion capabilities, which is suggestive of enhanced endosomal escape[1].
Table 2: In Vivo Performance of ALC-0315 based LNPs
ParameterAnimal ModelmRNA CargoDoseAdministration RouteKey Findings
Efficacy (Luciferase Expression) BALB/c miceLuciferase (Luc) mRNA0.75 mg/kgIntravenousALC-0315 LNPs were the most potent in inducing luciferase expression two hours post-injection compared to LP-01 and cKK-E12 LNPs[3].
Biodistribution (Luciferase Expression) BALB/c miceLuciferase (Luc) mRNA0.75 mg/kgIntravenousOrgan tropism was ranked as liver > spleen > lung. ALC-0315 demonstrated the highest luciferase activity across all measured organs[3]. The luminescence in the liver was approximately four times higher than in the lymph nodes[4].
Immunogenicity (Antibody Response) BALB/c miceSpike protein mRNA5 µgIntramuscularALC-0315 LNPs induced the highest anti-spike IgG response by day 14 compared to SM102, and DODMA LNPs[5].
Toxicity Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPreclinical toxicology studies suggest low acute and chronic toxicity for ALC-0315, with adverse effects mainly linked to the mRNA payload's immunogenicity[6].

Experimental Protocols

Protocol 1: In Vivo Luciferase mRNA Delivery with ALC-0315 LNPs

This protocol is a representative example for evaluating the in vivo performance of ALC-0315 LNPs.

1. LNP Formulation:

  • Lipids (including ALC-0315, DSPC, cholesterol, and a PEG-lipid) are dissolved in ethanol.
  • Luciferase-mRNA is diluted in a 50 mM sodium acetate buffer (pH 4.5).
  • The lipid and mRNA solutions are mixed using a microfluidic device with a specified flow rate ratio (e.g., 3:1 aqueous to lipid) and total flow rate (e.g., 10 ml/min)[3].
  • The resulting LNPs are dialyzed against PBS (pH 7.4) and sterile filtered[3].

2. Animal Studies:

  • Female BALB/c mice are used for the study.
  • LNPs are administered intravenously at a dose of 0.75 mg/kg in DPBS[3].
  • A control group receives an equivalent volume of DPBS.

3. In Vivo Imaging:

  • At 2 hours post-injection, mice are anesthetized, and D-luciferin (15 mg/ml) is administered via intraperitoneal injection (10 ml/kg)[3].
  • Whole-body bioluminescence is imaged using an in vivo imaging system (IVIS)[3].

4. Ex Vivo Organ Imaging:

  • At 6 hours post-injection, mice are euthanized, and organs (liver, spleen, lungs, kidneys, brain) are collected.
  • Organs are imaged ex vivo with an IVIS after incubation in a D-luciferin solution[3].
  • Total luminescent flux (photons/second) is quantified for each organ[3].

Protocol 2: In Vivo Immunogenicity Study with ALC-0315 LNPs

This protocol outlines a typical immunogenicity study for an mRNA vaccine formulated with ALC-0315.

1. LNP Formulation:

  • LNPs are formulated with ALC-0315, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50/10/38.5/1.5, encapsulating spike protein mRNA[5].
  • Formulation is performed using a microfluidic system[5].

2. Animal Immunization:

  • Female BALB/c mice (4–6 weeks old) are used.
  • Mice are immunized via intramuscular injection with 5 µg of spike mRNA encapsulated in LNPs in a 50 µL volume on day 0 (prime) and day 14 (boost)[5].

3. Serological Analysis:

  • Blood samples are collected on days 14, 28, and 42.
  • Spike-specific IgG levels are measured using a protein microarray or ELISA[5].

Visualizations

experimental_workflow_biodistribution cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis prep_lipids Prepare Lipid Mix (ALC-0315 in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA (Luc-mRNA in Buffer) prep_mrna->mixing dialysis Dialysis & Filtration mixing->dialysis injection Intravenous Injection (BALB/c Mice) dialysis->injection imaging_in_vivo Whole-Body Bioluminescence Imaging injection->imaging_in_vivo organ_harvest Organ Harvest (Liver, Spleen, etc.) injection->organ_harvest imaging_ex_vivo Ex Vivo Organ Imaging organ_harvest->imaging_ex_vivo quantification Quantify Luciferase Expression imaging_ex_vivo->quantification

Biodistribution Study Workflow

experimental_workflow_immunogenicity cluster_formulation Vaccine Formulation cluster_immunization Animal Immunization cluster_analysis Immune Response Analysis lnp_prep Prepare mRNA-LNP (Spike Protein mRNA) prime Prime Injection (Day 0) (Intramuscular) lnp_prep->prime boost Boost Injection (Day 14) prime->boost blood_collection Blood Collection (Days 14, 28, 42) boost->blood_collection elisa Measure IgG Levels (ELISA/Microarray) blood_collection->elisa

Immunogenicity Study Workflow

References

A Head-to-Head Comparison of LNP Delivery Systems for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal Lipid Nanoparticle (LNP) delivery system is a critical step in the development of nucleic acid-based therapeutics. This guide provides an objective, data-driven comparison of commonly used LNP formulations, focusing on key performance indicators and detailed experimental methodologies to support informed decision-making.

Introduction to LNP Delivery Systems

Lipid nanoparticles are at the forefront of non-viral gene delivery, successfully used in groundbreaking therapies like the mRNA-based COVID-19 vaccines.[1] These systems are typically composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. The other components contribute to the structural integrity, stability, and biodistribution of the nanoparticle. The precise composition and molar ratios of these lipids significantly impact the efficacy and safety of the delivery system.

Performance Comparison of LNP Formulations

The in vitro and in vivo performance of LNP delivery systems is a key determinant of their therapeutic potential. This section provides a comparative analysis of LNP formulations based on different ionizable and helper lipids, focusing on critical quality attributes such as particle size, encapsulation efficiency, and protein expression.

Comparison of Ionizable Lipids

The choice of ionizable lipid is a primary driver of LNP performance. Here, we compare four widely used ionizable lipids: SM-102, ALC-0315, DLin-MC3-DMA (MC3), and C12-200.

Table 1: Physicochemical Properties and In Vitro Performance of LNPs with Different Ionizable Lipids

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro GFP Expression (Cell Line Dependent)
SM-102 80 - 120< 0.2> 95%High
ALC-0315 80 - 120< 0.2> 95%Moderate
DLin-MC3-DMA 80 - 120< 0.2> 95%Moderate to High (Cell Type Dependent)
C12-200 80 - 120< 0.2> 95%Low

Data compiled from multiple sources.[2][3][4] Actual values can vary based on the complete formulation and manufacturing process.

In vivo Performance:

Studies in mice have demonstrated that LNPs formulated with SM-102 and ALC-0315 generally exhibit superior in vivo protein expression compared to those with MC3 and C12-200.[5] For instance, following intramuscular injection of luciferase mRNA-LNPs, formulations containing SM-102 and ALC-0315 showed significantly higher luciferase expression.[5]

Comparison of Helper Lipids

Helper lipids, including phospholipids and sterols, play a crucial role in LNP stability and delivery efficiency. This section compares the impact of different helper lipids on LNP performance.

Table 2: In Vivo Luciferase Expression with Different Helper Lipid Compositions

LNP Formulation (Phospholipid/Sterol)Luciferase Expression (Relative Light Units) - 1 µg mRNA doseLuciferase Expression (Relative Light Units) - 5 µg mRNA dose
DSPC / Cholesterol HighHigh
DOPE / Cholesterol ModerateHigh
DOPE / β-sitosterol HighestHighest

Data is based on intramuscular injections in mice.[2][6][7] DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.

These results suggest that the combination of DOPE and β-sitosterol as helper lipids can enhance in vivo mRNA expression, particularly at lower doses.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of LNP delivery systems.

LNP Formulation via Microfluidics

Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs.[1][8][9]

Protocol:

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[10]

  • Preparation of mRNA Solution: Dilute the mRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[11][12]

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump. Connect the syringes to a microfluidic mixing chip (e.g., a herringbone micromixer).[8][9]

  • Flow Rate Configuration: Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate on the syringe pump to control the mixing process and resulting particle size.[11]

  • Collection and Dialysis: Collect the resulting LNP dispersion from the chip outlet. Purify and buffer-exchange the LNPs by dialysis against phosphate-buffered saline (PBS), pH 7.4.[11][13]

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification Lipid_Ethanol Lipids in Ethanol Syringe_Pump Syringe Pump Lipid_Ethanol->Syringe_Pump mRNA_Buffer mRNA in Acidic Buffer mRNA_Buffer->Syringe_Pump Microfluidic_Chip Microfluidic Chip Syringe_Pump->Microfluidic_Chip 3:1 Flow Rate Ratio Collection Collect LNP Dispersion Microfluidic_Chip->Collection Dialysis Dialysis (PBS, pH 7.4) Collection->Dialysis Final_LNPs Purified LNPs Dialysis->Final_LNPs

LNP Formulation Workflow

Determination of RNA Encapsulation Efficiency (RiboGreen Assay)

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of RNA encapsulated within LNPs.[14][15][16]

Protocol:

  • Prepare Reagents: Prepare a working solution of RiboGreen reagent in TE buffer. Prepare a lysis buffer containing Triton X-100 to disrupt the LNPs.[14][16]

  • Standard Curve: Prepare a standard curve of known RNA concentrations.

  • Sample Preparation: In a 96-well plate, prepare two sets of LNP samples. To one set, add TE buffer (measures unencapsulated RNA). To the other set, add the Triton X-100 lysis buffer (measures total RNA).[14][17]

  • Incubation: Incubate the plate to ensure complete lysis of the LNPs in the presence of Triton X-100.[14]

  • Add RiboGreen Reagent: Add the RiboGreen working solution to all wells.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).[14]

  • Calculation: Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) - (Unencapsulated RNA)] / (Total RNA) x 100

RiboGreen_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Steps cluster_analysis Data Analysis LNP_Sample LNP Sample LNP_TE LNP + TE Buffer (Intact LNPs) LNP_Sample->LNP_TE LNP_Triton LNP + Triton X-100 (Lysed LNPs) LNP_Sample->LNP_Triton Add_RiboGreen Add RiboGreen Reagent LNP_TE->Add_RiboGreen LNP_Triton->Add_RiboGreen Measure_Fluorescence Measure Fluorescence (Ex: 480nm, Em: 520nm) Add_RiboGreen->Measure_Fluorescence Unencapsulated_RNA Quantify Unencapsulated RNA Measure_Fluorescence->Unencapsulated_RNA From Intact LNPs Total_RNA Quantify Total RNA Measure_Fluorescence->Total_RNA From Lysed LNPs Calculate_EE Calculate Encapsulation Efficiency Unencapsulated_RNA->Calculate_EE Total_RNA->Calculate_EE

RiboGreen Assay Workflow

In Vivo Evaluation of LNP Delivery in Mice

This protocol outlines the systemic administration of mRNA-LNPs to mice to evaluate in vivo protein expression.[11][18]

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[11]

  • LNP Preparation for Injection: Dilute the mRNA-LNP formulation in sterile PBS to the desired final concentration for injection.

  • Administration: Administer the LNP suspension to the mice via intravenous (tail vein) or intramuscular injection.[11][12]

  • Reporter Gene Expression: If using a reporter gene like luciferase, inject the substrate (D-luciferin) at a specified time point post-LNP administration (e.g., 6 hours).[11]

  • Bioluminescence Imaging: Anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS) to quantify protein expression in different organs.[12][13]

  • Ex Vivo Analysis: After imaging, organs can be harvested for further analysis of protein expression.[13]

InVivo_Evaluation_Workflow Start Prepare mRNA-LNP for Injection Injection Administer to Mice (IV or IM) Start->Injection Wait Wait for Protein Expression (e.g., 6 hours) Injection->Wait Substrate Inject Luciferin Substrate Wait->Substrate Imaging Anesthetize and Perform Bioluminescence Imaging (IVIS) Substrate->Imaging Analysis Quantify Luciferase Expression in Target Organs Imaging->Analysis ExVivo Optional: Harvest Organs for Ex Vivo Analysis Analysis->ExVivo End Data Interpretation Analysis->End

In Vivo LNP Evaluation

Conclusion

The selection of an LNP delivery system requires a careful consideration of the specific therapeutic application, the nature of the nucleic acid payload, and the desired in vivo performance. This guide provides a foundational comparison of commonly used LNP formulations and standardized protocols to aid researchers in their development efforts. The data presented herein highlights the significant impact of both ionizable and helper lipid composition on the physicochemical properties and biological activity of LNPs. By utilizing the provided methodologies, researchers can systematically evaluate and optimize LNP formulations to advance the next generation of nucleic acid-based medicines.

References

Cross-Study Validation of 4A3-Cit Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of gene delivery, the ionizable lipid 4A3-Cit has emerged as a promising component of lipid nanoparticles (LNPs) for messenger RNA (mRNA) transfection. This guide provides a comprehensive cross-study validation of this compound's performance by comparing it with established, commercially available transfection reagents. The data presented is curated from publicly available studies to offer an objective resource for selecting the optimal transfection method for your research needs.

Performance Comparison

The following tables summarize the transfection efficiency and cytotoxicity of this compound-formulated LNPs in comparison to popular commercial transfection reagents: Lipofectamine MessengerMAX, FuGENE HD, and jetPEI. Due to the limited availability of direct head-to-head studies, this guide presents a combination of direct and indirect comparisons across different studies and cell lines to provide a broad perspective on performance.

Table 1: mRNA Transfection Efficiency (Luciferase Reporter)
Transfection ReagentCell LineReporter SystemTransfection Efficiency (Relative Luciferase Units - RLU/mg protein)Citation
4A3-derived LNPs IGROV-1Luc mRNAHigh Expression (Specific RLU values not detailed)[1]
Polyethylenimine (PEI)IGROV-1pCMVLuc Plasmid10⁸ to 10⁹[2]
FuGENE HDMultipleLuciferase PlasmidHigh expression levels noted[3][4]
jetPEIMCF-7Luciferase PlasmidHigh expression levels noted[3]

Note: Data for direct comparison of this compound with other reagents in IGROV-1 cells using luciferase mRNA is limited. The data for PEI in IGROV-1 cells is with a plasmid DNA reporter, which may not be directly comparable to mRNA transfection.

Table 2: Cytotoxicity
Transfection ReagentCell Line(s)Cytotoxicity ProfileCitation
This compound LNPs IGROV-1High cell viability reported with related lipid-modified aminoglycoside LNPs[5]
Lipofectamine MessengerMAXHeLa, PC-3High cytotoxicity noted in some studies[6]
FuGENE HDMultipleLow cytotoxicity reported[3][4]
jetPEIMultipleGenerally low cytotoxicity, but can be cell-type dependent[3][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for LNP formulation, in vitro transfection, and cell viability assays based on the reviewed literature.

This compound LNP Formulation (Microfluidic Mixing)

This protocol describes the formulation of this compound containing LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid: this compound in ethanol

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

  • mRNA (e.g., Firefly Luciferase) in citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dilute the mRNA to the desired concentration in citrate buffer.

  • Set the flow rates on the microfluidic device to achieve the desired aqueous to ethanol phase ratio (typically 3:1).

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into their respective inlet ports.

  • Initiate the mixing process to form the LNPs.

  • The resulting LNP solution is collected from the outlet.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

In Vitro mRNA Transfection and Luciferase Assay

This protocol outlines the steps for transfecting cells with mRNA-loaded LNPs and measuring the resulting protein expression using a luciferase reporter system.

Materials:

  • Cells (e.g., IGROV-1) cultured in appropriate media

  • mRNA-loaded LNPs (formulated as described above)

  • Commercial transfection reagents (e.g., Lipofectamine MessengerMAX, FuGENE HD, jetPEI) and corresponding manufacturer's protocols

  • Opti-MEM or other serum-free medium

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation (for commercial reagents):

    • For Lipofectamine MessengerMAX, dilute the reagent in Opti-MEM. In a separate tube, dilute the mRNA in Opti-MEM. Combine the two solutions and incubate for 5-10 minutes at room temperature.

    • For FuGENE HD, dilute the reagent directly into serum-free medium, then add the mRNA and incubate for 10-15 minutes.

    • For jetPEI, dilute the reagent and mRNA in separate tubes with 150 mM NaCl, then combine and incubate for 15-30 minutes.

  • Transfection:

    • For LNPs, dilute the nanoparticle suspension in pre-warmed cell culture medium and add to the cells.

    • For commercial reagents, add the transfection complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luminescence signal to the total protein content in each well.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing cell viability after transfection.

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • After the desired transfection incubation period, add MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untransfected control cells.

Visualizing the Process

To better understand the workflows and pathways involved, the following diagrams have been generated using the DOT language.

LNP_Formation_Workflow cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase (Citrate Buffer) 4A3_Cit This compound Mixing Microfluidic Mixing 4A3_Cit->Mixing DOPE DOPE DOPE->Mixing Cholesterol Cholesterol Cholesterol->Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Mixing mRNA mRNA mRNA->Mixing LNPs LNP Formation Mixing->LNPs Dialysis Dialysis (PBS) LNPs->Dialysis Final_LNPs Final LNPs Dialysis->Final_LNPs Transfection_Workflow Start Seed Cells Prepare_Complexes Prepare Transfection Complexes (LNPs or Reagent + mRNA) Start->Prepare_Complexes Transfect Add Complexes to Cells Prepare_Complexes->Transfect Incubate Incubate (24-48h) Transfect->Incubate Assay Perform Assays Incubate->Assay Luciferase_Assay Luciferase Assay (Transfection Efficiency) Assay->Luciferase_Assay Viability_Assay Viability Assay (Cytotoxicity) Assay->Viability_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis Signaling_Pathway cluster_cytoplasm Cytoplasm LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Binds to Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Forms Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) mRNA_Release->Translation Protein Expressed Protein Translation->Protein

References

Assessing the Immunogenicity of 4A3-Cit LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the delivery vehicle plays a pivotal role in determining both the efficacy and the safety of the final product. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with their composition significantly influencing the resulting immune response. This guide provides a detailed comparison of the immunogenicity of LNPs formulated with the ionizable lipid 4A3-Cit against other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison of LNP Formulations

The immunogenicity of an LNP formulation is a double-edged sword; a certain level of innate immune stimulation is often required for potent adjuvant effects in vaccines, while excessive inflammation can lead to adverse reactions. The ideal LNP strikes a balance, achieving high protein expression with a manageable and productive immune response.

In Vitro & In Vivo Protein Expression and Innate Immune Activation

Studies have shown that LNPs containing this compound, or its close analog 4A3-SC8, exhibit high levels of protein expression. Notably, the incorporation of a citronellol-tailed lipid in a 4A3-SC8-based formulation has been reported to enhance in vivo luciferase mRNA expression in the liver by 18-fold compared to a saturated base LNP formulation.[1] Furthermore, when compared to other potent ionizable lipids, 4A3-SC8 LNPs demonstrated superior luciferase expression in both liver and spleen while inducing significantly lower levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests a favorable profile of high efficacy and reduced inflammatory potential.

LNP FormulationRelative Luciferase Expression (in vivo)IL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
4A3-SC8 HighLowLow
cKK-E12ModerateHighHigh
Dlin-MC3-DMALowLowLow
SM-102LowModerateModerate

Data compiled from preclinical studies. Absolute values can vary based on experimental conditions.

Adaptive Immune Response

A comprehensive assessment of immunogenicity requires the evaluation of the adaptive immune response, specifically antibody production and T-cell activation. While direct comparative data for this compound LNPs on adaptive immunity is emerging, studies on advanced LNP formulations indicate that the choice of ionizable lipid significantly influences the magnitude and nature of the T-cell and B-cell response. For instance, different LNP compositions can skew the immune response towards a Th1 or Th2 phenotype, impacting the effectiveness of a vaccine.

LNP FormulationAntigen-Specific IgG TiterT-cell Activation (e.g., IFN-γ secreting cells)
This compound/SC8 (Projected) HighModerate to High
Alternative LNP 1VariableVariable
Alternative LNP 2VariableVariable

This table is illustrative. Specific data on the adaptive immune response to this compound LNPs is needed for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of immunogenicity studies. Below are protocols for key experiments used to assess the immune profile of LNP formulations.

In Vivo Cytokine Profiling

This protocol outlines the procedure for measuring cytokine levels in mice following LNP administration.

  • Animal Handling and LNP Administration:

    • Acclimate C57BL/6 mice for at least one week before the experiment.

    • Prepare LNP formulations encapsulating a model mRNA (e.g., Luciferase) at the desired concentration.

    • Administer a single dose of the LNP formulation intravenously (IV) or intramuscularly (IM) to the mice. Include a control group receiving PBS.

  • Sample Collection:

    • At predetermined time points (e.g., 2, 6, 24 hours post-injection), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Process the blood to separate serum and store at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw serum samples on ice.

    • Use a multiplex cytokine assay (e.g., Luminex-based bead array) or individual ELISAs to quantify the levels of key inflammatory cytokines such as IL-6, TNF-α, IL-1β, and IFN-γ.

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Calculate the concentration of each cytokine in pg/mL or ng/mL.

    • Compare the cytokine levels between the different LNP-treated groups and the control group.

Enzyme-Linked Immunospot (ELISpot) Assay for Antigen-Specific T-cell Response

This protocol describes the measurement of antigen-specific T-cells producing IFN-γ.

  • Plate Preparation:

    • Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for IFN-γ overnight at 4°C.

    • Wash the plate with sterile PBS to remove unbound antibody.

    • Block the plate with a suitable blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature.

  • Cell Preparation and Stimulation:

    • Isolate splenocytes from mice immunized with mRNA-LNP encoding a specific antigen.

    • Wash and resuspend the splenocytes in complete cell culture medium.

    • Add the splenocytes to the coated wells at a density of 2-5 x 10^5 cells/well.

    • Stimulate the cells with the specific peptide antigen corresponding to the mRNA vaccine. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody against IFN-γ and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

    • Stop the colorimetric reaction by washing with water once the spots are clearly visible.

  • Analysis:

    • Dry the plate completely.

    • Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizing Key Processes

Diagrams are provided below to illustrate the experimental workflow for assessing immunogenicity and the signaling pathways involved in the innate immune response to LNPs.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Assessment cluster_analysis Immunogenicity Analysis LNP_Formulation LNP Formulation (this compound vs. Alternatives) mRNA_Encapsulation mRNA Encapsulation (e.g., Luciferase, Antigen) LNP_Formulation->mRNA_Encapsulation Administration LNP Administration (IV or IM) mRNA_Encapsulation->Administration Animal_Model Animal Model (e.g., C57BL/6 Mice) Animal_Model->Administration Sample_Collection Sample Collection (Blood, Spleen) Administration->Sample_Collection Cytokine_Profiling Cytokine Profiling (ELISA/Luminex) Sample_Collection->Cytokine_Profiling ELISpot ELISpot Assay (IFN-γ) Sample_Collection->ELISpot Antibody_Titer Antibody Titer (ELISA) Sample_Collection->Antibody_Titer Innate_Immune_Signaling cluster_uptake Cellular Uptake cluster_sensing Innate Immune Sensing cluster_signaling Downstream Signaling cluster_response Innate Immune Response LNP Lipid Nanoparticle Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (e.g., TLR4, TLR7/8) Endosome->TLR Endosomal Escape & PRR Recognition MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation (e.g., IRF3/7) TRIF->IRF Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines TypeI_IFN Type I Interferons (IFN-α/β) IRF->TypeI_IFN APC_Activation APC Maturation & Antigen Presentation Cytokines->APC_Activation TypeI_IFN->APC_Activation

References

Safety Operating Guide

Navigating the Proper Disposal of 4A3-Cit: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of novel chemical compounds are paramount. 4A3-Cit, an ionizable lipid utilized in the generation of lipid nanoparticles (LNPs) for mRNA delivery, is a specialized research chemical.[1][2][3] While specific public disposal protocols for this compound are not available, a comprehensive approach based on established hazardous waste management principles is essential. This guide provides a procedural framework for the safe disposal of this compound and similar novel compounds, ensuring the safety of personnel and adherence to environmental regulations.

Compound Identification and Properties

Before disposal, it is crucial to understand the basic properties of the compound.

PropertyDataSource
Chemical Name This compound[1][2]
CAS Number 2768211-13-6[1][3]
Molecular Formula C83H147N3O16S4[1][3]
Description An ionizable lipid used for generating lipid nanoparticles (LNPs).[1][4]
Storage Powder: -20°C for 2 years. In DMSO: -80°C for 6 months.[1][2]

General Principles for Novel Compound Disposal

When a Safety Data Sheet (SDS) with explicit disposal instructions is not available, the compound must be treated as hazardous waste.[5] The primary course of action is to always consult your institution's Environmental Health and Safety (EHS) department. The following steps are based on general laboratory safety standards.[6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic process for the safe containment and disposal of this compound waste.

1. Waste Identification and Characterization:

  • Assume Hazardous: Treat all waste containing this compound (pure compound, solutions, contaminated labware) as hazardous.[5]

  • Characterize the Waste Stream: Identify all components in the waste. If this compound is in a solvent (e.g., DMSO), the solvent's hazardous properties must also be considered.

2. Segregation:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[7] For example, chlorinated and non-chlorinated solvent wastes must always be kept separate.[7]

  • Separate States: Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.

3. Containment:

  • Use Compatible Containers: Collect waste in a chemically compatible, leak-proof container with a secure, tight-fitting cap.[5]

  • Leave Headroom: Do not fill liquid waste containers to the top. Leave at least 10% of the volume as empty space to allow for vapor expansion.

  • Secondary Containment: If possible, store the primary waste container in a larger, shatter-resistant secondary container.[8]

4. Labeling:

  • Label Immediately: Clearly label the waste container as soon as you begin adding waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "this compound."

    • List all other components and their approximate percentages (e.g., "in DMSO").

    • The date accumulation started.

    • The name of the principal investigator or lab group.

5. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Follow Storage Limits: Adhere to institutional and regulatory limits on the volume of waste and the maximum time it can be stored in the SAA.[6]

6. Requesting Disposal:

  • Contact EHS: Once the container is full or reaches its storage time limit, follow your institution's procedures to request a hazardous waste pickup from the EHS department.[5]

  • Provide Information: Be prepared to provide all information from the waste label to the EHS personnel.

The workflow for this disposal process is outlined in the diagram below.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Disposal start Generate this compound Waste characterize Characterize Waste Stream (Assume Hazardous) start->characterize segregate Segregate Waste (Solid vs. Liquid, Solvents) characterize->segregate contain Collect in Compatible, Leak-Proof Container segregate->contain label_waste Label Container with Contents, Date, and 'Hazardous Waste' contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store monitor Monitor Volume and Accumulation Time Limits store->monitor request Request Pickup from Institutional EHS Dept. monitor->request end EHS Collects for Proper Disposal request->end

Caption: Workflow for the safe disposal of this compound and other novel research chemicals.

References

Personal protective equipment for handling 4A3-Cit

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4A3-Cit

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on established best practices for handling novel research chemicals of unknown toxicity, with specific considerations for ionizable lipids and lipid nanoparticle (LNP) components.[1][2] Always consult your institution's Environmental Health and Safety (EH&S) department for guidance specific to your protocols and facilities.

This compound is an ionizable lipid utilized in the formulation of lipid nanoparticles for research purposes, primarily for the delivery of nucleic acids like mRNA. As the toxicological properties of this compound have not been fully characterized, it is imperative to treat it as a potentially hazardous substance. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[1] Adherence to stringent safety protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the foundation of safe handling.[3][4][5] The following table summarizes the minimum recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Body Protection Laboratory CoatShould be a clean, buttoned lab coat appropriate for the task. Consider a flame-retardant coat if working with flammable solvents.[4][5]
Hand Protection Disposable Nitrile GlovesUse double gloves for enhanced protection.[5][6] Check manufacturer's data for compatibility with solvents in use. Change gloves immediately if contaminated.
Eye & Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant.[7] Use chemical splash goggles when there is a risk of splashes.[7]
Respiratory Protection N95 Respirator or higherRecommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Inspection:

    • Before handling this compound, ensure that a chemical fume hood or other ventilated enclosure is available and functioning correctly.[1]

    • Cover the work surface with disposable, absorbent bench paper.[1]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as detailed in the table above.

  • Handling Solid this compound:

    • Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood to minimize inhalation risk.[1]

    • Use anti-static weigh boats and tools to prevent dispersal of the powder.

    • Close the primary container immediately after dispensing.

  • Handling this compound in Solution:

    • Many ionizable lipids are dissolved in flammable solvents like ethanol.[2][8] Handle these solutions within a chemical fume hood, away from ignition sources.

    • Use a calibrated pipette for liquid transfers to avoid splashes and aerosol generation.

    • Keep containers sealed when not in use to prevent solvent evaporation and release of vapors.

  • Post-Handling:

    • Decontaminate all work surfaces using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose lab cleaner.[1]

    • Properly package and label all waste as described in the disposal plan below.

    • Doff PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure the safety of support staff.[1][9]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, weigh boats, and pipette tips, in a dedicated, sealed plastic bag or container.[1]

    • Liquid Waste: Collect all solutions containing this compound and other LNP components in a clearly labeled, sealed waste container. Do not dispose of this waste down the drain.[1]

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[1]

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical names of the contents (including this compound and any solvents), and the date.

    • Store waste containers in a designated secondary containment area away from incompatible materials until they are collected by your institution's hazardous waste management team.

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. A hazardous waste determination may be required by your EH&S department.[9]

Procedural Workflow Visualization

The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. N95 Respirator (if needed) Don1->Don2 Don3 3. Goggles or Safety Glasses Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles or Safety Glasses Doff2->Doff3 Doff4 4. N95 Respirator (if used) Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。